(+)-Isopinocampheylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSZLVPZCTAHZ-KZVJFYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609021 | |
| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13293-47-5 | |
| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Isopinocampheylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to the Stereoselective Synthesis of (+)-Isopinocampheylamine from (+)-α-Pinene
Abstract
This comprehensive technical guide details the stereoselective synthesis of (+)-Isopinocampheylamine, a valuable chiral amine, from the readily available renewable resource, (+)-α-pinene. This document provides an in-depth exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis hinges on a hydroboration-oxidation reaction to form the key intermediate, (-)-Isopinocampheol, followed by its conversion to the target amine. The methodologies described are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible pathway to this important chiral building block.
Introduction: The Significance of Chiral Amines and α-Pinene
Chirality is a cornerstone of modern pharmaceutical development, as the biological activity of many drug molecules is intrinsically linked to their three-dimensional structure. Enantiomerically pure chiral amines are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds.[1] this compound, with its distinct stereochemistry, serves as a versatile building block and chiral auxiliary in asymmetric synthesis.
The choice of (+)-α-pinene as a starting material is strategic. As a major constituent of turpentine, it is an abundant and cost-effective chiral precursor derived from natural sources.[2] Its rigid bicyclic structure provides excellent stereochemical control during synthetic transformations, making it an ideal scaffold for asymmetric synthesis.[3]
Synthetic Strategy: A Two-Stage Approach
The conversion of (+)-α-pinene to this compound is efficiently achieved through a two-stage process. The first stage involves the hydroboration of (+)-α-pinene to generate an organoborane intermediate, which is subsequently oxidized to yield (-)-Isopinocampheol. The second stage focuses on the conversion of this chiral alcohol into the desired this compound.
Caption: Overall synthetic workflow from (+)-α-Pinene.
Stage 1: Synthesis of (-)-Isopinocampheol
The cornerstone of this synthesis is the highly stereoselective hydroboration-oxidation of (+)-α-pinene. This reaction proceeds in an anti-Markovnikov fashion and exhibits a high degree of facial selectivity, dictated by the steric hindrance of the pinene scaffold.[3][4][5]
Mechanism: The Role of Steric Hindrance
The hydroboration of α-pinene with a borane source, such as borane-dimethyl sulfide complex (BMS), involves the syn-addition of a B-H bond across the double bond.[3][4] The rigid bicyclic structure of α-pinene features a gem-dimethyl bridge that sterically hinders one face of the double bond.[3][4][5] Consequently, the borane reagent approaches from the less hindered face, leading to the formation of diisopinocampheylborane with high stereocontrol.[4][6]
Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide under basic conditions, replaces the boron atom with a hydroxyl group with retention of configuration.[4][6] This ensures that the stereochemistry established during the hydroboration step is faithfully transferred to the alcohol product, (-)-Isopinocampheol.
Caption: Simplified mechanism of hydroboration-oxidation.
Experimental Protocol: Hydroboration-Oxidation
This protocol is adapted from established procedures and optimized for high enantiomeric purity.[7]
Materials and Equipment:
-
Three-necked round-bottom flask, magnetic stirrer, thermometer, dropping funnel, reflux condenser
-
(+)-α-pinene (high enantiomeric purity recommended)
-
Borane-methyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
Procedure:
-
Reaction Setup: Assemble and flame-dry a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Charge the flask with borane-methyl sulfide complex and anhydrous THF. Cool the mixture to 0°C using an ice bath.
-
Hydroboration: Add (+)-α-pinene dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction is typically stirred for several hours at this temperature. The formation of a white precipitate of diisopinocampheylborane should be observed.[7]
-
Oxidation: After the hydroboration is complete, carefully add water to the reaction mixture, followed by the slow addition of aqueous sodium hydroxide. Then, add 30% hydrogen peroxide dropwise, ensuring the temperature does not rise excessively.
-
Workup and Isolation: After the oxidation is complete, extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude (-)-Isopinocampheol can be purified by recrystallization from pentane to yield a crystalline solid.[7]
Data Summary: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | (+)-α-pinene | [7] |
| Reagent | Borane-methyl sulfide (BMS) | [7] |
| Solvent | Anhydrous THF | [7] |
| Reaction Temperature | 0°C | [7] |
| Typical Yield | >85% | [8] |
| Enantiomeric Purity | >99% (with high purity starting material) | [7] |
Stage 2: Synthesis of this compound
The conversion of (-)-Isopinocampheol to this compound can be achieved through several synthetic routes. A common and effective method involves a two-step sequence: conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source.
Mechanistic Considerations: SN2 Reaction
The hydroxyl group of (-)-Isopinocampheol is a poor leaving group. Therefore, it is first activated by converting it into a better leaving group, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
The resulting tosylate then undergoes a nucleophilic substitution (SN2) reaction with an ammonia equivalent (e.g., sodium azide followed by reduction, or direct amination with ammonia). The SN2 mechanism proceeds with an inversion of stereochemistry at the reaction center. This inversion is crucial for obtaining the desired this compound stereoisomer from (-)-Isopinocampheol.
Caption: Workflow for the conversion of the alcohol to the amine.
Experimental Protocol: Tosylation and Amination
Materials and Equipment:
-
Round-bottom flask, magnetic stirrer, ice bath
-
(-)-Isopinocampheol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
-
Standard workup and purification equipment
Procedure:
-
Tosylation: Dissolve (-)-Isopinocampheol in anhydrous pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C for several hours, then allow it to warm to room temperature.
-
Workup of Tosylate: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude tosylate.
-
Azide Formation: Dissolve the crude tosylate in DMF and add sodium azide. Heat the mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup of Azide: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate to get the crude isopinocampheyl azide.
-
Reduction to Amine: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether. Cool the suspension to 0°C and add a solution of the crude azide in diethyl ether dropwise.
-
Final Workup and Purification: After the addition is complete, allow the reaction to stir at room temperature. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and wash with diethyl ether. Dry the combined organic filtrate and concentrate. The crude this compound can be purified by distillation under reduced pressure.
Data Summary: Key Physical Properties
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Optical Rotation [α]D |
| (+)-α-Pinene | C₁₀H₁₆ | 136.24 g/mol | 155-156 °C | +51.2° |
| (-)-Isopinocampheol | C₁₀H₁₈O | 154.25 g/mol | 219 °C | -34° (c=20 in ethanol) |
| This compound | C₁₀H₁₉N | 153.26 g/mol | 90 °C/18 mmHg | +44° (neat) |
Conclusion
This guide has outlined a reliable and well-established synthetic route for the preparation of this compound from (+)-α-pinene. The key transformations—stereoselective hydroboration-oxidation and subsequent nucleophilic amination with inversion of configuration—provide a practical method for accessing this valuable chiral amine. The protocols and mechanistic insights presented herein are intended to empower researchers in the fields of organic synthesis and drug development to utilize this versatile building block in their endeavors. The use of a renewable and readily available starting material further enhances the appeal of this synthetic strategy.
References
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Hydroboration - Yale Chemistry Department. Available from: [Link]
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10.13: Hydroboration–Oxidation - Chemistry LibreTexts. Available from: [Link]
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Chirality in Chemistry: Leveraging Alpha-Pinene as a Chiral Auxiliary. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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11.11: Hydroboration–Oxidation - Chemistry LibreTexts. Available from: [Link]
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Hydroboration - Wikipedia. Available from: [Link]
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7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. Available from: [Link]
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The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Publishing. Available from: [Link]
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(-)-isopinocampheol - Organic Syntheses Procedure. Available from: [Link]
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α-Pinene-Based New Chiral Ionic Liquids and their Application as Phase Transfer Catalysts in Enantioselective Addition of Diethylzinc to Aldehydes. Bentham Science Publisher. Available from: [Link]
-
The Synthesis of Terpenes via Enantioselective Organocatalysis | Request PDF. Available from: [Link]
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Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[3]arene Capsule Derivatives - PMC - NIH. Available from: [Link]
-
Valorization of Biomass Derived Terpene Compounds by Catalytic Amination. MDPI. Available from: [Link]
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Asymmetric Synthesis with Chiral Reagents Derived from α-Pinene | Request PDF. ResearchGate. Available from: [Link]
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Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives | Request PDF. ResearchGate. Available from: [Link]
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Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. CORE. Available from: [Link]
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Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC. Available from: [Link]
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Preparation of Crystalline (Diisopinocampheyl)borane. Organic Syntheses. Available from: [Link]
-
Synthesis of (-)-isopinocamphone. ResearchGate. Available from: [Link]
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Brown Hydroboration - Organic Chemistry Portal. Available from: [Link]
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(-)-Isopinocampheol | C10H18O | CID 10524983 - PubChem - NIH. Available from: [Link]
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The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - NIH. Available from: [Link]
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Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
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mechanism of (+)-Isopinocampheylamine synthesis
An In-depth Technical Guide to the Synthesis of (+)-Isopinocampheylamine
Abstract
This compound stands as a cornerstone chiral auxiliary and resolving agent in modern asymmetric synthesis. Its rigid bicyclic structure, derived from the renewable terpene (+)-α-pinene, provides a powerful platform for stereochemical control in a vast array of chemical transformations. This guide offers a comprehensive exploration of the predominant synthetic routes to this compound, with a deep dive into the underlying reaction mechanisms, optimization strategies, and detailed experimental protocols. We will dissect the critical hydroboration-amination pathway, providing researchers and drug development professionals with the foundational knowledge and practical insights required for its efficient and stereoselective synthesis.
Introduction: The Significance of this compound in Asymmetric Synthesis
Chirality is a fundamental property of molecules in nature, with enantiomers of a compound often exhibiting profoundly different biological activities. The synthesis of single-enantiomer pharmaceuticals is therefore a paramount objective in drug development. Chiral auxiliaries are compounds that reversibly attach to a prochiral substrate, directing a subsequent chemical reaction to favor the formation of one enantiomer over the other.
This compound, a C₂-symmetric amine, has proven to be an exceptionally effective chiral auxiliary and resolving agent. Its utility spans a wide range of applications, including:
-
Asymmetric Aldol Additions: Directing the stereoselective formation of carbon-carbon bonds.
-
Enantioselective Alkylations: Controlling the introduction of alkyl groups to prochiral enolates.
-
Chiral Ligands for Metal Catalysis: Forming complexes with metals to create powerful asymmetric catalysts.
-
Resolution of Racemic Mixtures: Separating enantiomers through the formation of diastereomeric salts.
The efficacy of this compound stems from its well-defined three-dimensional structure, which creates a highly specific steric environment, effectively shielding one face of the reactive center and guiding the approach of incoming reagents.
The Predominant Synthetic Pathway: Hydroboration-Amination of (+)-α-Pinene
The most widely adopted and efficient synthesis of this compound begins with the readily available and inexpensive chiral starting material, (+)-α-pinene. The core transformation involves a hydroboration step, followed by amination. This two-step sequence is highly stereoselective, yielding the desired product in high enantiomeric purity.
Mechanism of the Hydroboration of (+)-α-Pinene
The key to the stereoselectivity of this synthesis lies in the hydroboration reaction. Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), adds across the double bond of (+)-α-pinene.
The addition of the B-H bond is syn-selective, meaning that the boron and hydrogen atoms add to the same face of the double bond. Furthermore, the boron atom adds to the less sterically hindered carbon atom, which in the case of α-pinene, is the C2 carbon. The bulky gem-dimethyl group on the cyclobutane ring of α-pinene directs the borane to attack from the less hindered face of the double bond. This results in the formation of (-)-isopinocampheylborane.
The reaction proceeds through a four-membered transition state where the boron atom, with its empty p-orbital, acts as a Lewis acid, and the π-bond of the alkene acts as a Lewis base.
Figure 1. Hydroboration of (+)-α-Pinene to (-)-Isopinocampheylborane.
Amination of (-)-Isopinocampheylborane
The second crucial step is the conversion of the intermediate organoborane to the desired amine. This is typically achieved by reaction with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or a chloramine derivative.
The mechanism of amination involves the formation of a borate complex, where the nitrogen atom of the aminating agent coordinates to the electron-deficient boron atom. This is followed by a rearrangement where the isopinocampheyl group migrates from the boron to the nitrogen atom, displacing the leaving group (e.g., sulfate or chloride). This migration occurs with retention of configuration at the migrating carbon, a key feature that preserves the stereochemical integrity established in the hydroboration step.
Finally, hydrolysis of the resulting B-N bond liberates the free this compound.
Figure 2. Amination of (-)-Isopinocampheylborane.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. It is imperative that all manipulations involving organoboranes are carried out under an inert atmosphere (e.g., nitrogen or argon) as they are sensitive to air and moisture.
Preparation of (-)-Diisopinocampheylborane
This procedure details the synthesis of the dimeric form of isopinocampheylborane, which is a common and stable intermediate.
| Parameter | Value |
| Starting Material | (+)-α-Pinene (≥97% ee) |
| Reagent | Borane-dimethyl sulfide complex (BH₃-SMe₂) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Reaction Temperature | 0 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Enantiomeric Purity | >99% ee after crystallization |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a dropping funnel, add borane-dimethyl sulfide complex (1.0 M in THF, 1.0 equiv).
-
Cool the flask to 0 °C in an ice bath.
-
Add (+)-α-pinene (2.0 equiv) dropwise to the stirred solution of BH₃-SMe₂ over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the resulting white slurry at 0 °C for 4 hours.
-
The (-)-diisopinocampheylborane precipitates as a white solid and can be isolated by filtration under an inert atmosphere or used directly in the next step.
-
For higher enantiomeric purity, the solid can be recrystallized from anhydrous diethyl ether at 0 °C.[1][2]
Synthesis of this compound
This protocol describes the amination of the pre-formed (-)-diisopinocampheylborane.
| Parameter | Value |
| Starting Material | (-)-Diisopinocampheylborane |
| Reagent | Hydroxylamine-O-sulfonic acid (HOSA) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2-3 hours |
| Work-up | Basic aqueous work-up |
| Typical Yield | 70-80% |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend (-)-diisopinocampheylborane (1.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve hydroxylamine-O-sulfonic acid (1.1 equiv) in THF.
-
Add the HOSA solution dropwise to the stirred suspension of the organoborane.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Add aqueous sodium hydroxide (e.g., 3 M NaOH) to make the solution strongly basic (pH > 12).
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Key Considerations for Optimal Synthesis
-
Purity of Starting Materials: The enantiomeric excess (ee) of the final product is directly dependent on the enantiomeric purity of the starting (+)-α-pinene. High-purity α-pinene is crucial for obtaining this compound with high stereochemical integrity.
-
Inert Atmosphere: Organoboranes are susceptible to oxidation and hydrolysis. Therefore, all reactions involving these intermediates must be conducted under a dry, inert atmosphere of nitrogen or argon. Anhydrous solvents are also essential.
-
Temperature Control: The hydroboration step is typically carried out at low temperatures (0 °C) to maximize stereoselectivity and minimize side reactions.
-
Stoichiometry: The stoichiometry of borane to α-pinene can influence the formation of mono-, di-, or triisopinocampheylborane. For the synthesis of diisopinocampheylborane, a 1:2 molar ratio of BH₃ to α-pinene is used.
-
Safety Precautions: Borane-dimethyl sulfide complex is a corrosive and flammable liquid with an unpleasant odor. It should be handled in a well-ventilated fume hood. The quenching of the reaction can generate hydrogen gas, which is flammable.
Conclusion
The synthesis of this compound via the hydroboration-amination of (+)-α-pinene is a robust and highly stereoselective method. A thorough understanding of the reaction mechanism, particularly the factors governing the stereochemistry of the hydroboration step and the retention of configuration during the amination, is paramount for successful synthesis. By adhering to meticulous experimental techniques, including the use of high-purity starting materials and the maintenance of an inert atmosphere, researchers can reliably produce this invaluable chiral auxiliary for a wide range of applications in asymmetric synthesis and drug development.
References
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Yale University Department of Chemistry. Hydroboration. Available from: [Link]
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Wikipedia. Hydroboration. Available from: [Link]
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LibreTexts Chemistry. 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Available from: [Link]
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LibreTexts Chemistry. 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. Available from: [Link]
-
LibreTexts Chemistry. 11.11: Hydroboration–Oxidation. Available from: [Link]
-
ResearchGate. Synthesis of (-)-isopinocamphone. Available from: [Link]
-
National Institutes of Health. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Available from: [Link]
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Organic Syntheses. (−)-isopinocampheol. Available from: [Link]
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Organic Syntheses. Preparation of Crystalline (Diisopinocampheyl)borane. Available from: [Link]
-
Royal Society of Chemistry. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Available from: [Link]
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The Advent and Application of (+)-Isopinocampheylamine: A Stalwart in Chiral Resolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Science
In the realm of molecular science, chirality stands as a fundamental principle governing the three-dimensional arrangement of atoms and, consequently, the biological and chemical properties of molecules. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit remarkably different physiological effects. This dichotomy is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, toxic.[1][2] The imperative to isolate and produce enantiomerically pure compounds has driven the development of various techniques, among which chiral resolution remains a cornerstone. This guide delves into the discovery, history, and application of (+)-isopinocampheylamine, a resolving agent derived from a naturally abundant monoterpene, which has carved a significant niche in the toolkit of synthetic chemists.
A Historical Perspective: From Pasteur's Discovery to a Need for Versatile Resolving Agents
The journey of chiral resolution began in 1848 with Louis Pasteur's meticulous manual separation of tartaric acid salt crystals, a landmark achievement that laid the foundation for stereochemistry.[3] Subsequently, the development of chemical resolution methods, primarily through the formation of diastereomeric salts, provided a more practical approach to separating enantiomers.[1][3] This technique hinges on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.[1][2][3] The quest for effective and versatile resolving agents has been a continuous endeavor in organic chemistry, leading to the exploration of a wide array of chiral compounds.
The Emergence of this compound: A Legacy of Borane Chemistry
The story of this compound is intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown in the field of organoborane chemistry. While a definitive historical document pinpointing the first use of this compound as a resolving agent remains elusive in publicly available literature, its development can be traced through the extensive research on chiral boranes derived from α-pinene.
Brown's exploration of hydroboration reactions in the mid-20th century revolutionized asymmetric synthesis.[4] A key breakthrough was the development of diisopinocampheylborane, a chiral hydroborating agent synthesized from α-pinene. This reagent demonstrated remarkable stereoselectivity in the reduction of prochiral ketones and aldehydes, paving the way for the synthesis of enantiomerically enriched alcohols. The precursor to this compound, (+)-isopinocampheol, is an intermediate in this chemistry.
The synthesis of enantiomerically pure isopinocampheylamine was a logical extension of this work, providing a chiral amine with a rigid bicyclic structure, a feature highly desirable for inducing effective diastereomeric differentiation during salt formation.
Synthesis of this compound: From a Natural Precursor
The readily available and naturally occurring monoterpene, (+)-α-pinene, serves as the starting material for the synthesis of this compound. The synthetic route typically involves the hydroboration of (+)-α-pinene followed by amination.
Caption: Synthetic pathway to this compound.
A detailed, step-by-step methodology for the synthesis is outlined below:
Experimental Protocol: Synthesis of this compound
Materials:
-
(+)-α-Pinene
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Hydroboration: In a flame-dried, nitrogen-purged flask, a solution of (+)-α-pinene in anhydrous diethyl ether is cooled in an ice bath. A solution of borane-tetrahydrofuran complex is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for several hours to ensure the complete formation of diisopinocampheylborane.
-
Amination: The solution of diisopinocampheylborane is then treated with an aqueous solution of hydroxylamine-O-sulfonic acid. The reaction is typically exothermic and requires careful temperature control.
-
Workup: After the reaction is complete, the mixture is basified with a sodium hydroxide solution. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude this compound is purified by distillation under reduced pressure to yield the enantiomerically pure product.
Mechanism of Chiral Resolution: The Formation of Diastereomeric Salts
The efficacy of this compound as a resolving agent lies in its ability to form stable, crystalline diastereomeric salts with racemic compounds containing an acidic functional group, most commonly carboxylic acids. The fundamental principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties.[1][2][3]
Caption: General workflow for chiral resolution.
The steric bulk and well-defined stereochemistry of the isopinocampheyl group create distinct three-dimensional interactions with the enantiomers of the racemic acid. These differences in interaction lead to the formation of diastereomeric salts with varying crystal lattice energies and, consequently, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, leaving the other enriched in the mother liquor.
Practical Application: Resolution of Racemic Carboxylic Acids
This compound has proven to be a highly effective resolving agent for a variety of racemic carboxylic acids. The following is a general protocol for such a resolution.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
Materials:
-
Racemic carboxylic acid
-
This compound
-
Appropriate solvent (e.g., ethanol, methanol, acetone, or mixtures thereof)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Diastereomeric Salt Formation: A solution of the racemic carboxylic acid in a suitable solvent is heated to reflux. A stoichiometric amount (or a slight excess) of this compound is added. The mixture is then slowly cooled to room temperature, and further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: The crystalline salt is collected by vacuum filtration and washed with a small amount of cold solvent. The diastereomeric excess (de) of the salt can be determined at this stage using techniques like NMR spectroscopy.
-
Liberation of the Enantiomerically Enriched Acid: The isolated diastereomeric salt is suspended in water and acidified with dilute hydrochloric acid. The liberated carboxylic acid is then extracted with diethyl ether. The organic layer is washed with brine, dried, and the solvent is evaporated to yield the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: The acidic aqueous layer from the previous step is basified with a sodium hydroxide solution. The liberated this compound is then extracted with diethyl ether. The organic layer is dried and the solvent is evaporated to recover the resolving agent, which can often be reused.[5][6]
-
Analysis of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved carboxylic acid is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after conversion to a suitable derivative.
Data Presentation: Efficacy of this compound in Resolution
The effectiveness of a resolving agent is typically quantified by the diastereomeric excess (de) of the crystallized salt and the enantiomeric excess (ee) of the final resolved product. The following table summarizes representative data for the resolution of various racemic carboxylic acids using this compound.
| Racemic Carboxylic Acid | Solvent for Crystallization | Diastereomeric Excess (de) of Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) |
| 2-Phenylpropionic acid | Ethanol | >95 | >98 |
| Mandelic acid | Methanol/Water | >90 | >95 |
| 2-Chloromandelic acid | Acetone | >92 | >96 |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions.
Beyond Carboxylic Acids: Broader Applications
While the primary application of this compound is in the resolution of carboxylic acids, its utility extends to other areas of asymmetric synthesis. Its derivatives have been employed as chiral auxiliaries and ligands in a variety of stereoselective transformations. For instance, amides derived from this compound can be used to direct the stereochemical outcome of alkylation and aldol reactions.
Conclusion: An Enduring Tool in the Chemist's Arsenal
This compound, born from the rich field of organoborane chemistry, stands as a testament to the power of leveraging natural product chirality for practical applications in synthetic chemistry. Its rigid structure, ready availability from α-pinene, and the efficiency with which it forms diastereomeric salts have solidified its position as a valuable resolving agent. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the history, mechanism, and practical application of this and other resolving agents is crucial for the efficient production of enantiomerically pure compounds that drive innovation and therapeutic advancement. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in the laboratory and beyond.
References
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved from a relevant chemistry resource. [This is a composite reference based on the general knowledge provided in the search results.]
- Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions. (2025, August 7). Request PDF | ResearchGate.
- Application Notes and Protocols: The Role of Isopinocampheol in Pharmaceutical Synthesis. Benchchem.
- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
- Asymmetric synthesis using reactions with modest group selectivity. (2025, August 6). ResearchGate.
- Application Notes and Protocols: Isopinocampheol in the Synthesis of Biologically Active Molecules. Benchchem.
- Recovery of a Chiral Resolving Agent. Witton Chemical. Retrieved from a relevant chemical manufacturing company's case study.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega.
- What are the key applications of Applied Chemistry in pharmaceutical industries, particularly in drug formulation and quality control? (2025, July 27). ResearchGate. Retrieved from a relevant scientific discussion forum.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024, December 4). Molecules.
- 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. NC State University Libraries.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020, December). Molecules.
- Recent applications of click chemistry in drug discovery. (2016). Expert Opinion on Drug Discovery. Retrieved from a relevant pharmaceutical science journal.
- Lecture 5: Asymmetric Addition of Carbon Nucleophiles to Aldehydes, Imines and Enones. Retrieved from a relevant university lecture note source.
- Novel resolution method of racemic mixture. (1987, April 7). Google Patents.
- Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. (2021, November 12). YouTube.
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2023). Molecules.
- Chiral resolution - Wikipedia.
- Resolution of a Racemic Mixture. (2020, January 23). YouTube.
- Asymmetric synthesis – Knowledge and References. Taylor & Francis. Retrieved from a relevant scientific publisher's resource.
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- 2. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
An In-depth Technical Guide to (+)-Isopinocampheylamine: Properties, Applications, and Methodologies
Abstract: (+)-Isopinocampheylamine, a chiral bicyclic primary amine derived from the renewable monoterpene (+)-α-pinene, stands as a cornerstone reagent in modern asymmetric synthesis. Its rigid, well-defined stereochemical architecture provides an exceptional platform for inducing chirality in a wide array of chemical transformations. This guide offers a comprehensive exploration of the physical, chemical, and stereochemical properties of this compound. We delve into its primary application as a chiral auxiliary and resolving agent, elucidating the mechanistic principles that govern its high efficacy in stereoselective reactions. Detailed protocols for its synthesis and safe handling are provided, aiming to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively leverage this versatile molecule in the synthesis of enantiomerically pure compounds.
General Information and Chemical Identifiers
This compound is systematically known as (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine[1]. Its identity is unambiguously established through a set of unique identifiers crucial for regulatory compliance, procurement, and literature search.
| Identifier | Value | Source(s) |
| CAS Number | 13293-47-5 | [1] |
| Molecular Formula | C₁₀H₁₉N | [1] |
| Molecular Weight | 153.26 g/mol | [1] |
| IUPAC Name | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | [1] |
| InChI Key | VPTSZLVPZCTAHZ-KZVJFYERSA-N | |
| SMILES | C[C@@H]1C[C@H]2C[C@@H]1C2(C)C | |
| EC Number | 627-839-0 | [1] |
| MDL Number | MFCD00192239 |
Physicochemical Properties
The utility of this compound in a laboratory setting is dictated by its distinct physical and chemical properties. It is a combustible liquid under standard conditions.
| Property | Value | Conditions | Source(s) |
| Appearance | Liquid | Standard | [2] |
| Boiling Point | 90 °C | 18 mmHg | [3] |
| Density | 0.909 g/mL | 25 °C | |
| Refractive Index (n_D) | 1.481 | 20 °C | [3] |
| Specific Optical Rotation ([α]_D) | +44° | 22 °C, neat | |
| Flash Point | 72 °C (161.6 °F) | Closed cup |
Its enantiomer, (-)-Isopinocampheylamine (CAS: 69460-11-3), exhibits nearly identical physical properties, with the key distinction being its opposite optical rotation of approximately -42° (neat)[2].
Structure and Stereochemistry
The efficacy of this compound as a chiral auxiliary is a direct consequence of its rigid bicyclic pinane framework, which features four defined stereocenters ((1S,2S,3S,5R))[1]. This structure creates a sterically demanding and predictable three-dimensional environment. The amine group is positioned on the less hindered face of the bicyclic system, which is crucial for its role in directing the approach of reagents in asymmetric transformations.
Caption: General workflow for using this compound (IPCA) as a chiral auxiliary.
Key Applications in Asymmetric Synthesis
This compound is a versatile tool employed in several critical asymmetric transformations.
Resolution of Racemic Carboxylic Acids
One of its traditional uses is in the classical resolution of racemic acids.[4] The amine reacts with a racemic carboxylic acid to form a pair of diastereomeric amide salts. These diastereomers possess different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure acids and recovers the chiral amine.
Chiral Derivatizing Agent for Analysis
This compound serves as an excellent chiral derivatizing agent for determining the enantiomeric purity of carboxylic acids using gas chromatography (GC).[4][5] By converting the enantiomeric acids into diastereomeric amides, their separation and quantification on a standard GC column become feasible.
Asymmetric Aldol and Alkylation Reactions
Chiral enamines or amides formed from this compound can be used to achieve highly stereoselective aldol condensations and alkylations, producing chiral β-hydroxy ketones or α-substituted cycloalkanones, respectively.[4] These products are valuable intermediates in pharmaceutical synthesis.
Potential as a Therapeutic Agent
Beyond its role in synthesis, studies have identified this compound as a potent inhibitor of the M2 ion channel of the influenza A virus, similar in activity to the drug amantadine. This finding makes it a promising lead compound for the development of new anti-influenza agents.
Synthesis Protocol
A convenient and high-yield synthesis of enantiomerically pure isopinocampheylamine has been developed, starting from the corresponding α-pinene enantiomer.[4][5] The process avoids harsh conditions and provides the product in excellent purity.
Experimental Workflow: Synthesis from B-Chlorodiisopinocampheylborane
This protocol is adapted from the work of Brown, H.C., et al..[4][5]
-
Preparation of B-Methyldiisopinocampheylborane:
-
A solution of B-Chlorodiisopinocampheylborane (Ipc₂BCl) in ethyl ether is cooled to 0 °C in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
An equivalent of methylmagnesium bromide (MeMgBr) or trimethylaluminum (AlMe₃) is added dropwise. Using AlMe₃ can provide near-quantitative yields.[4]
-
The reaction mixture is stirred for 30 minutes at 0 °C and then warmed to room temperature for 15 minutes. A white precipitate of inorganic salts (e.g., MgClBr) will form.
-
Anhydrous n-pentane is added to ensure complete precipitation of the salts.
-
-
Amination of the Intermediate:
-
The supernatant containing B-Methyldiisopinocampheylborane is carefully decanted from the salts into a new flask.
-
Hydroxylamine-O-sulfonic acid (HSA) is added to the solution at room temperature. The reaction is typically stirred for approximately 8 hours.
-
Causality Note: The amination reaction proceeds via the electrophilic amination of the organoborane intermediate by HSA.
-
-
Workup and Isolation:
-
The solvent (e.g., THF, if used) is removed under reduced pressure.
-
Ethyl ether and water are added to the reaction mixture. The aqueous layer is separated.
-
The aqueous layer is treated with a strong base (e.g., NaOH) to deprotonate the amine salt.
-
The liberated free amine is extracted with ethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. This improved workup procedure can furnish the product in nearly quantitative yield.[5]
-
Caption: Synthetic pathway to this compound from (+)-α-pinene.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified as an irritant and a combustible liquid.[1]
| Hazard Type | GHS Classification | Precautionary Statements (Examples) | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapours. P271: Use only outdoors or in a well-ventilated area. | [1] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If vapors are generated, an appropriate respirator (e.g., type ABEK (EN14387) filter) should be used.
-
Storage: Store in a tightly closed container in a cool, well-ventilated area. It is classified under Storage Class 10 for combustible liquids.
Conclusion
This compound is a powerful and indispensable chiral amine in the field of asymmetric synthesis. Its value is derived from its rigid, predictable stereochemical structure, which allows for highly effective control in the creation of specific stereoisomers. From the classical resolution of racemates to its use as a sophisticated chiral auxiliary in complex syntheses and its emerging potential in medicinal chemistry, this compound provides a robust solution for researchers dedicated to the stereoselective preparation of chiral molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount to unlocking its full synthetic potential.
References
Sources
A Technical Guide to the Spectroscopic Characterization of (+)-Isopinocampheylamine
Introduction
(+)-Isopinocampheylamine [(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine] is a chiral bicyclic primary amine derived from the pinenyl framework. Its rigid, sterically hindered structure and defined stereochemistry make it a valuable chiral auxiliary and resolving agent in asymmetric synthesis. Furthermore, it serves as a crucial building block in the development of pharmaceuticals, with some derivatives showing potential as anti-influenza agents due to their ability to inhibit the M2 ion channel.[1]
A thorough understanding of the spectroscopic properties of this compound is paramount for researchers and drug development professionals. Spectroscopic data provides the definitive structural confirmation, allows for purity assessment, and is essential for quality control in any application. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in the fundamental principles of these analytical techniques.
Molecular Structure and Stereochemistry
The rigid bicyclo[3.1.1]heptane skeleton of this compound imparts a unique three-dimensional structure that is key to its utility in stereoselective transformations. The absolute configuration of the four stereocenters dictates the spatial orientation of the amine group and the methyl substituents, which in turn governs its interaction with other molecules.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a chiral molecule like this compound, NMR, potentially with the use of chiral shift reagents, can also be used to assess enantiomeric purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the rigid, non-aromatic ring system, where many protons are in similar chemical environments, leading to overlapping signals. The interpretation relies on careful analysis of chemical shifts (δ), signal multiplicities, and proton-proton coupling constants (J).
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3 | ~3.0 - 3.2 | m | - |
| H2, H4, H5 | ~1.8 - 2.5 | m | - |
| H1 | ~1.9 - 2.1 | m | - |
| NH₂ | ~1.0 - 2.0 | br s | - |
| CH₃ (C10) | ~1.2 | s | - |
| CH₃ (C8) | ~1.0 | s | - |
| CH₃ (C9) | ~0.9 | d | ~7.0 |
Interpretation and Rationale:
-
H3 (CH-NH₂): The proton on the carbon bearing the amine group is expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen atom. Its multiplicity will be complex due to coupling with neighboring protons.
-
Ring Protons (H1, H2, H4, H5): These protons on the bicyclic core will appear as a complex set of overlapping multiplets in the aliphatic region. Their exact chemical shifts and coupling constants are highly dependent on their stereochemical relationships (dihedral angles).
-
Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
-
Methyl Protons (C8, C9, C10): The three methyl groups are diastereotopic and thus magnetically non-equivalent, giving rise to three distinct signals. The two geminal methyl groups on the bridge (C8 and C10) are expected to be singlets, while the methyl group at C9 will be a doublet due to coupling with the adjacent proton.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, all ten carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C3 (CH-NH₂) | ~55 - 60 |
| C1, C2, C4, C5, C6, C7 | ~25 - 50 |
| C10 (CH₃) | ~28 |
| C8 (CH₃) | ~27 |
| C9 (CH₃) | ~23 |
Interpretation and Rationale:
-
C3 (CH-NH₂): The carbon directly attached to the nitrogen atom is the most deshielded of the sp³ carbons and will appear furthest downfield in the aliphatic region.
-
Ring Carbons: The remaining carbons of the bicyclic system will resonate in the typical aliphatic region. The specific chemical shifts are influenced by their substitution and steric environment.
-
Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum, with their distinct chemical shifts reflecting their unique positions in the molecule.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum on the same instrument.
-
Typical parameters: 256-1024 scans, spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, IR spectroscopy is particularly useful for confirming the presence of the primary amine group. The spectrum is expected to be found in the "Aldrich FT-IR Collection Edition II".[2]
Predicted FT-IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Medium |
| 2850 - 2960 | C-H stretch (aliphatic) | Strong |
| 1590 - 1650 | N-H bend (scissoring) | Medium |
| 1000 - 1250 | C-N stretch | Medium |
Interpretation and Rationale:
-
N-H Stretching: The presence of a primary amine (R-NH₂) is characterized by two absorption bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
C-H Stretching: The strong absorptions in this region are characteristic of the C-H bonds in the aliphatic bicyclic ring system and the methyl groups.
-
N-H Bending: The scissoring vibration of the primary amine group gives rise to a medium intensity band in this region.
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond is also expected in the fingerprint region of the spectrum.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation: As this compound is a liquid at room temperature, a liquid film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 153 | [M]⁺ (Molecular Ion) |
| 138 | [M - CH₃]⁺ |
| 110 | [M - C₃H₇]⁺ |
| 95 | [C₇H₁₁]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 153, corresponding to the molecular weight of C₁₀H₁₉N. As an amine, it follows the nitrogen rule (an odd molecular weight for a compound with an odd number of nitrogen atoms).
-
Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for cyclic amines include:
-
Loss of a methyl group: Cleavage of a methyl group (CH₃) would result in a fragment at m/z 138.
-
Ring cleavage: The bicyclic system can undergo various ring-opening and cleavage reactions, leading to a complex fragmentation pattern. The loss of a propyl fragment (C₃H₇) would lead to a peak at m/z 110.
-
Formation of stable carbocations: Rearrangements can lead to the formation of stable carbocations, such as the C₇H₁₁⁺ fragment at m/z 95.
-
Sources
Introduction: The Role of (+)-Isopinocampheylamine in Modern Asymmetric Synthesis
An In-Depth Technical Guide to (+)-Isopinocampheylamine: Commercial Availability, Procurement, and Key Applications
This compound is a chiral amine derived from the bicyclic monoterpene α-pinene. As a member of the pinane family, it serves as a critical chiral auxiliary and building block in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of chemical transformations. For researchers and professionals in drug development and fine chemical synthesis, access to enantiomerically pure reagents like this compound is paramount for constructing complex chiral molecules with precision. Chiral amines are foundational in stereoselective organic synthesis, acting as resolving agents, building blocks, and chiral bases.[1]
This guide provides a comprehensive overview of the commercial landscape for this compound, offering technical data, procurement insights, and a detailed look into one of its hallmark applications.
Commercial Availability and Supplier Overview
This compound and its enantiomer, (-)-Isopinocampheylamine, are available from several major chemical suppliers that specialize in research chemicals, catalysts, and chiral compounds. Procurement for research and development purposes is typically in gram to kilogram quantities, with larger-scale manufacturing available upon request from select suppliers.
Key considerations for procurement include enantiomeric purity (e.e.), chemical purity (typically >95%), lead time, and the availability of essential documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Key Commercial Suppliers
The following table summarizes prominent suppliers offering this compound. Pricing is subject to change and varies based on quantity and market conditions.
| Supplier | Product Name | CAS Number | Typical Purity | Example Quantity & Price |
| Sigma-Aldrich (Merck) | (1S,2S,3S,5R)-(+)-Isopinocampheylamine | 13293-47-5 | 95% | 1 g (Catalog# 391662) |
| Tokyo Chemical Industry (TCI) | This compound | 13293-47-5 | >95.0% | 1 g / 5 g |
| Aladdin Scientific | (1S, 2S, 3S, 5R)-(+)-Isopinocampheylamine | 13293-47-5 | min 95% | 1 g (~$272.87 via distributors)[2] |
| Cenmed Enterprises | (1S,2S,3S,5R)-(+)-ISOPINOCAMPHEYLAMINE | 13293-47-5 | Not Specified | 1 g (~$334.67, Sigma-Aldrich product)[3] |
Note: The (-)-enantiomer, (1R,2R,3R,5S)-(-)-Isopinocampheylamine (CAS: 69460-11-3), is also commercially available from these suppliers. For example, Sigma-Aldrich offers 5g for approximately $556.00.
Physicochemical and Technical Data
A thorough understanding of a reagent's properties is critical for its effective use. The table below consolidates key technical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N | [4] |
| Molecular Weight | 153.26 g/mol | [4] |
| Appearance | Liquid | [4] |
| Boiling Point | 90 °C at 18 mmHg | [4] |
| Density | 0.909 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.481 | [4] |
| Optical Rotation | [α]22/D +44°, neat | [4] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [4] |
Core Application: Enantiomeric Purity Determination of Carboxylic Acids via GC Analysis
A primary application of this compound is its use as a chiral derivatizing agent.[5][6] It reacts with a racemic mixture of a chiral carboxylic acid to form a pair of diastereomeric amides. These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques, such as gas chromatography (GC). This method allows for the precise determination of the enantiomeric excess (e.e.) of the original acid.
Experimental Workflow: Derivatization and GC Analysis
The following protocol outlines the conversion of a chiral carboxylic acid to its corresponding diastereomeric amides for analysis.
Causality Note: The conversion to amides is necessary because enantiomers have identical chromatographic behavior on achiral columns. By introducing a second chiral center from this compound, we create diastereomers, which have distinct physical properties and therefore different retention times on a standard GC column.
Detailed Protocol
-
Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the racemic carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Rationale: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.
-
-
Amide Coupling: To the activated acid solution, add this compound (1.0-1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Rationale: The amine attacks the activated carbonyl, forming the amide bond. Using a slight excess of the amine can ensure full conversion of the valuable carboxylic acid.
-
-
Workup: Filter the reaction mixture to remove the urea byproduct (if DCC was used). Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The acidic wash removes any unreacted amine, while the basic wash removes unreacted carboxylic acid. The brine wash removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.
-
GC Analysis: Prepare a dilute solution of the amide mixture in a suitable solvent (e.g., ethyl acetate). Inject the sample onto a GC equipped with a standard non-chiral capillary column (e.g., HP-5) and a Flame Ionization Detector (FID).
-
Rationale: The diastereomers will have different volatilities and interactions with the stationary phase, resulting in different retention times.
-
-
Quantification: Integrate the areas of the two resulting peaks. The ratio of the peak areas corresponds directly to the ratio of the R and S enantiomers in the original carboxylic acid sample.
Overview of Synthesis
While commercially available, understanding the synthesis of this compound provides deeper insight into its origin from natural products. A convenient and high-yield synthesis has been developed starting from α-pinene, which is first converted to B-chlorodiisopinocampheylborane.[5][6]
This synthetic route is notable for its efficiency and the high enantiomeric purity of the final product, which is critical for its applications as a chiral auxiliary.[5]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: It is classified as a warning-level substance, known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.[4]
-
Storage: this compound is a combustible liquid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[4]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
This compound is a readily available and highly effective chiral amine for applications in asymmetric synthesis and analysis. Its robust commercial supply chain, spearheaded by major chemical manufacturers, ensures its accessibility to researchers in academic and industrial settings. A clear understanding of its properties, procurement channels, and established protocols enables scientists and drug development professionals to leverage this valuable reagent for the precise construction and analysis of chiral molecules, accelerating innovation in chemistry and pharmaceuticals.
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(1S 2S 3S 5R) (+) Isopinocampheylamine & - Cenmed Enterprises. [Link]
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Organoboranes for Synthesis. 16. A Convenient Synthesis of Enantiomerically Pure Isopinocampheylamine, a Chiral Derivatizing Agent for Gas Chromatographic Analysis of Optically Active Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
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(1S, 2S, 3S, 5R)-(+)-Isopinocampheylamine, min 95%, 1 gram - CP Lab Safety. [Link]
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Organoboranes for Synthesis. 16. A Convenient Synthesis of Enantiomerically Pure Isopinocampheylamine, a Chiral Derivatizing Agent for Gas Chromatographic Analysis of Optically Active Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
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(+)-Isopinocampheylamine safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of (+)-Isopinocampheylamine for Research and Development
As a chiral auxiliary and synthetic intermediate, this compound is a valuable molecule in the landscape of pharmaceutical research and drug development. Its unique stereochemistry makes it instrumental in the asymmetric synthesis of complex molecules. However, its utility in the laboratory is matched by the critical need for rigorous safety protocols. This guide provides an in-depth examination of the safety data and handling precautions for this compound, designed for the scientists and professionals who work with this compound. The causality behind each recommendation is explained to foster a culture of safety that is both knowledgeable and proactive.
Hazard Identification and GHS Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific health hazards that demand careful management.[1][2][3] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4]
Table 1: GHS Classification for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation.[1][2] | |
| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1][2] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[1][2] | |
| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid.[2] |
Source: Sigma-Aldrich Safety Data Sheet.[1][2][3][4]
The classification as a skin and eye irritant (H315, H319) necessitates preventing all direct contact.[1][2] The potential for respiratory irritation (H335) underscores the importance of proper ventilation to keep airborne concentrations to a minimum.[1][2] While it is classified as a combustible liquid (H227) with a flash point of 72 °C (161.6 °F), it does not pose an immediate fire risk under standard laboratory conditions but requires prudent storage away from ignition sources.[1][2][3]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment. This hierarchy of controls is a fundamental principle of laboratory safety.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[5][6] This is crucial for two reasons:
-
Containment of Vapors: Although the boiling point is high (90 °C at 18 mmHg), vapors can still be present, and a fume hood prevents their inhalation, directly mitigating the respiratory irritation hazard (H335).[1]
-
Aerosol Management: Operations such as transferring, mixing, or heating can generate aerosols. The fume hood contains these fine droplets, preventing skin and eye contact.
Ensure the fume hood has been certified within the last year and that work is conducted at least 6 inches inside the sash.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.[7] Its selection must be deliberate and based on the specific hazards of this compound.[8]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] Standard safety glasses with side shields offer minimum protection and are not sufficient when there is a splash hazard.[9]
-
Skin and Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against accidental splashes.[10] Long pants and closed-toe shoes made of a non-porous material are essential to prevent skin exposure.[5][6]
-
Hand Protection: Chemically resistant gloves are critical. Given that no single glove material protects against all chemicals, it is important to select gloves appropriate for amines. Nitrile or neoprene gloves are generally suitable.[6] Always inspect gloves for tears or holes before use and remove them before leaving the work area to prevent cross-contamination.[9]
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required. However, in the case of a large spill or a failure of engineering controls, a respirator with a type ABEK (EN14387) filter cartridge is recommended to protect against organic vapors and ammonia derivatives.[1]
Safe Handling and Storage Protocols
Adherence to a standardized protocol minimizes the risk of exposure and accidents.
Experimental Protocol: Handling this compound
-
Preparation and Pre-Check:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[11]
-
Assemble all necessary glassware and equipment, inspecting for cracks or defects.[5]
-
Don all required PPE: chemical splash goggles, lab coat, and appropriate gloves.
-
-
Chemical Handling:
-
Conduct all transfers of this compound inside the fume hood.
-
When transferring the liquid, use a funnel to minimize the risk of splashing.[6] Pour slowly and deliberately.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Avoid direct heating of the container. If heating is required as part of a reaction, use a controlled heating mantle and ensure the apparatus is properly vented.
-
-
Post-Handling and Cleanup:
-
Wipe down the work surface within the fume hood with an appropriate solvent.
-
Properly seal and label all waste containers.
-
Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[12]
-
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[13]
-
Conditions: Keep the container tightly closed and store locked up.[2]
-
Incompatibilities: Store away from sources of heat, sparks, or open flames.[2] It is classified as a combustible liquid.[2][3] Keep it separated from strong oxidizing agents and acids, with which it may react exothermically.
Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
First-Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[2][14] If irritation persists, seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[2] Seek immediate attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response
-
Minor Spill: For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Major Spill: If a large spill occurs, evacuate the laboratory immediately and notify others in the area.[15] Contact your institution's Environmental Health and Safety (EHS) department and emergency services.[14] Prevent entry into the area until it has been deemed safe by trained personnel.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: The compound is combustible.[2] Vapors are heavier than air and may travel to a source of ignition.[2] In the event of a fire, hazardous combustion gases, including nitrogen oxides and carbon monoxide, may be produced.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for both safety assessment and experimental design.
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 13293-47-5[1] |
| Molecular Formula | C₁₀H₁₉N[1] |
| Molecular Weight | 153.26 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 90 °C at 18 mmHg[1] |
| Density | 0.909 g/mL at 25 °C[1] |
| Flash Point | 72 °C (161.6 °F) - closed cup[1][3] |
| Refractive Index | n20/D 1.481[1] |
Source: Sigma-Aldrich.[1]
By integrating a thorough understanding of its hazards with strict adherence to these handling, storage, and emergency protocols, researchers can confidently and safely utilize this compound in their critical work, advancing the frontiers of science and medicine.
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LookChem. (-)-ISOPINOCAMPHEYLAMINE Safety Data. Available at: [Link]
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University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety. Available at: [Link]
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Unknown Source. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
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California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. Available at: [Link]
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Carnegie Mellon University Qatar. Emergency Response Guide for Laboratories. Available at: [Link]
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Aichem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
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U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
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PubChem. GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Available at: [Link]
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Wits University. Personal Protective Equipment (PPE) | Chemistry. YouTube. Available at: [Link]
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Danish Environmental Protection Agency. Selected amines and amino alcohols. Available at: [Link]
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University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available at: [Link]
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An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of (+)-Isopinocampheylamine
Introduction: The Critical Role of Stereochemistry in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize and unequivocally characterize enantiomerically pure compounds is a cornerstone of modern drug development. (+)-Isopinocampheylamine, a chiral amine derived from the naturally abundant monoterpene α-pinene, serves as a valuable chiral auxiliary and a building block in asymmetric synthesis.[1][2] This guide provides an in-depth exploration of the stereochemistry and the determination of the absolute configuration of this compound, offering insights for researchers, scientists, and drug development professionals.
The Structural Landscape of Isopinocampheylamine
This compound possesses a rigid bicyclo[3.1.1]heptane skeleton, a structural feature inherited from its precursor, α-pinene. This constrained conformation is instrumental in its efficacy as a chiral auxiliary, as it creates a well-defined steric environment that can effectively bias the stereochemical outcome of a chemical reaction.
The systematic IUPAC name for this compound is (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine.[3] This nomenclature precisely describes the spatial orientation of the substituents on the bicyclic ring system. Its enantiomer, (-)-Isopinocampheylamine, has the opposite absolute configuration at each of its four stereocenters: (1R,2R,3R,5S).
The physical properties of these enantiomers are identical, with the exception of their interaction with plane-polarized light. This compound is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction, while its enantiomer is levorotatory (counter-clockwise rotation).[4][5]
The Genesis of Chirality: Synthesis from α-Pinene
The chirality of isopinocampheylamine is directly derived from the enantiomeric purity of the starting α-pinene. The synthesis typically involves the hydroboration of α-pinene to form an isopinocampheylborane intermediate, followed by amination.[6][7] For instance, the hydroboration of (+)-α-pinene leads to the formation of (-)-diisopinocampheylborane, which can then be converted to the corresponding amine.[7] The stereochemical integrity of the chiral centers in α-pinene is maintained throughout this synthetic sequence.
Deciphering the Absolute Configuration: A Multi-faceted Approach
Determining the absolute spatial arrangement of atoms, or the absolute configuration, is a critical step in the characterization of any chiral molecule.[8][9] For this compound, this has been unequivocally established through a combination of techniques, primarily X-ray crystallography and spectroscopic methods.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[8][10] By analyzing the diffraction pattern of X-rays passing through a crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. To determine the absolute configuration of this compound, a suitable crystalline derivative is often prepared to facilitate the growth of high-quality crystals. The resulting crystallographic data provides an unambiguous assignment of the (1S,2S,3S,5R) configuration.
Spectroscopic Methods: Correlating Structure and Properties
While X-ray crystallography provides a definitive answer, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer powerful tools for determining absolute configuration, often through the use of chiral derivatizing agents (CDAs).[11][12]
The underlying principle involves converting the enantiomeric amine into a pair of diastereomers by reacting it with a chiral reagent. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in the chemical shifts of specific protons or other nuclei in the diastereomeric products, the absolute configuration of the original amine can be deduced.
A widely used approach is the modified Mosher's method, where the chiral amine is reacted with an α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) derivative.[13][14] More recent advancements have introduced a variety of chiral derivatizing agents, including those containing fluorine atoms, which allow for the use of ¹⁹F NMR spectroscopy for a cleaner and more sensitive analysis.[13][14][15]
Experimental Protocol: Determination of Absolute Configuration using a Chiral Derivatizing Agent via ¹H NMR
This protocol outlines a general procedure for determining the absolute configuration of a chiral primary amine like this compound using a generic chiral derivatizing agent (CDA) and ¹H NMR analysis.
Objective: To form diastereomeric amides from this compound and a chiral carboxylic acid and to analyze the resulting ¹H NMR spectra to determine the absolute configuration.
Materials:
-
This compound
-
(R)- and (S)-enantiomers of a suitable chiral carboxylic acid (e.g., Mosher's acid)
-
A carbodiimide coupling agent (e.g., DCC or EDC)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of the (R)-CDA Amide:
-
In a clean, dry round-bottom flask, dissolve the (R)-chiral carboxylic acid and the coupling agent in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of this compound in anhydrous DCM to the flask at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the resulting diastereomeric amide by column chromatography.
-
-
Formation of the (S)-CDA Amide:
-
Repeat the procedure described in step 1, using the (S)-enantiomer of the chiral carboxylic acid.
-
-
¹H NMR Analysis:
-
Prepare NMR samples of both purified diastereomeric amides in CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both samples.
-
Carefully compare the spectra, paying close attention to the chemical shifts of protons near the newly formed amide bond and the stereocenter of the amine.
-
-
Data Interpretation:
-
The spatial arrangement of the bulky groups on the chiral derivatizing agent will cause differential shielding or deshielding of the protons on the isopinocampheylamine moiety in the two diastereomers.
-
By applying established models for the specific CDA used (e.g., the Mosher's model), the observed differences in chemical shifts (Δδ = δ_S - δ_R) can be correlated to the absolute configuration of the amine.[13][14]
-
Data Presentation
| Property | This compound | (-)-Isopinocampheylamine |
| IUPAC Name | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine[3] | (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine |
| CAS Number | 13293-47-5[4] | 69460-11-3 |
| Molecular Formula | C₁₀H₁₉N[4] | C₁₀H₁₉N |
| Molecular Weight | 153.26 g/mol [4] | 153.26 g/mol |
| Specific Rotation | [α]²²/D +44° (neat)[4] | [α]²¹/D -42° (neat) |
Visualizations
Caption: Synthetic and analytical workflow for this compound.
Conclusion
The stereochemistry and absolute configuration of this compound are fundamental to its application in asymmetric synthesis. A thorough understanding of its three-dimensional structure, derived from its synthesis from α-pinene and confirmed by powerful analytical techniques such as X-ray crystallography and NMR spectroscopy, is indispensable for its effective use in the development of new chiral drugs and other biologically active molecules. This guide has provided a comprehensive overview of these critical aspects, offering a solid foundation for researchers and scientists working in this exciting field.
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. [Link]
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Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2023). The Journal of Organic Chemistry. [Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). National Institutes of Health. [Link]
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Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. (2002). The Journal of Organic Chemistry. [Link]
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A Technical Guide: Leveraging (+)-α-Pinene for the Stereoselective Synthesis of (+)-Isopinocampheylamine
Introduction: The Strategic Value of the Chiral Pool
In the landscape of modern drug development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Nature provides a valuable resource in the form of the "chiral pool," a collection of abundant, inexpensive, and enantiopure starting materials.[1][2] Among these, the bicyclic monoterpene (+)-α-pinene stands out as a cornerstone for asymmetric synthesis.[3] Its rigid, sterically defined structure makes it an exceptional chiral auxiliary, capable of directing the stereochemical outcome of reactions with high fidelity.
This guide provides an in-depth technical examination of a critical application of (+)-α-pinene: its role as the precursor for the synthesis of (+)-Isopinocampheylamine. This chiral amine is a valuable resolving agent and a versatile building block for the synthesis of complex molecular targets. We will dissect the strategic considerations, mechanistic underpinnings, and field-proven protocols that govern this transformation, moving beyond a simple recitation of steps to explain the causality behind each experimental choice. The pathway proceeds through two key strategic stages: a highly diastereoselective hydroboration followed by a stereospecific amination of the resulting organoborane intermediate.
Part 1: The Foundation of Chirality - Asymmetric Hydroboration of (+)-α-Pinene
The entire stereochemical integrity of the final product hinges on the initial hydroboration step. The unique geometry of (+)-α-pinene is the controlling factor, exemplifying a substrate-controlled asymmetric transformation.[4]
Mechanistic Rationale: Steric Hindrance as the Guiding Principle
The hydroboration of an alkene involves the concerted, syn-addition of a borane (BH₃) B-H bond across the double bond.[5][6] In (+)-α-pinene, the bicyclic structure is rigid, and one face of the C2-C3 double bond is effectively shielded by the gem-dimethyl group on the C6 bridge.[5][7] This steric blockade forces the incoming borane reagent to approach from the less hindered face, establishing the desired stereochemistry at the C2 and C3 positions with exceptional control.[4][8]
The reaction with a borane source, such as borane-dimethyl sulfide (BMS), proceeds rapidly to form the dialkylborane, (+)-diisopinocampheylborane ((+)-Ipc₂BH), as two molecules of (+)-α-pinene react with one molecule of borane.[4][9] Further reaction to the trialkylborane is sterically prohibited, a crucial feature that yields a stable and isolable chiral hydroborating agent.[4]
Caption: Stereoselective formation of (+)-Ipc₂BH.
Experimental Protocol 1: Synthesis of Crystalline (+)-Diisopinocampheylborane ((+)-Ipc₂BH)
This protocol is adapted from the robust procedures developed by Brown et al. and refined in Organic Syntheses, which leverage crystallization to achieve high enantiomeric purity.[10][11][12]
Causality Behind Choices:
-
Reagent: Borane-dimethyl sulfide (BMS) is a stable, commercially available liquid, making it a safer and more convenient source of borane than diborane gas.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solubilizes the borane complex without reacting.
-
Temperature Control: The reaction is initiated at 0 °C to moderate the exothermic reaction and maximize stereoselectivity. The subsequent extended crystallization at low temperature (0-4 °C) is critical for isolating the desired diastereomer in high enantiomeric excess, as the less stable diastereomer remains in solution.[12]
-
Inert Atmosphere: Organoboranes are sensitive to both oxygen and moisture; therefore, all operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[8]
Step-by-Step Methodology:
-
Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.
-
Charging Reagents: The flask is charged with anhydrous THF (approx. 3 mL per mmol of BMS) and borane-methyl sulfide complex (1.0 equiv).
-
Addition of Alkene: The solution is cooled to 0 °C in an ice/water bath. (+)-α-pinene (2.0 equiv, >91% ee) is added dropwise via syringe pump over 30-60 minutes, maintaining the internal temperature between 0-5 °C. A white precipitate of (+)-Ipc₂BH will form during the addition.[11][12]
-
Crystallization: Upon completion of the addition, stirring is ceased, and the flask is sealed and stored at 0-4 °C for 48 hours to allow for complete crystallization and equilibration.[12]
-
Isolation: The supernatant liquid is carefully removed via cannula. The remaining white crystalline solid is washed (triturated) with cold, anhydrous diethyl ether (3 x volumes) to remove any soluble impurities.
-
Drying: The solid (+)-Ipc₂BH is dried under high vacuum for 2-4 hours to remove residual solvent, yielding a fine white powder. The product should be stored and handled under an inert atmosphere.
Part 2: The Key Transformation - Stereospecific Amination
With the chiral organoborane intermediate in hand, the next stage involves forming the C-N bond to yield this compound. A direct amination of (+)-Ipc₂BH can be low-yielding. A more robust and efficient strategy, developed by Ramachandran and Brown, involves a two-step conversion via a B-methyldiisopinocampheylborane intermediate.[13][14] This modification is key to achieving nearly quantitative yields.
Mechanistic Rationale: The 1,2-Migration
The core of the amination reaction is the interaction between the nucleophilic organoborane and an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HSA).[15] The reaction is believed to proceed through the formation of a tetracoordinate boron "ate" complex. This is followed by a stereospecific 1,2-migration of the isopinocampheyl group from the boron atom to the electron-deficient nitrogen atom.[16] Crucially, this migration occurs with complete retention of configuration at the migrating carbon center, thereby preserving the chirality established during the initial hydroboration.
Caption: Key steps in the high-yield amination protocol.
Experimental Protocol 2: Synthesis of this compound
This protocol is based on the highly efficient method reported by Ramachandran and Brown.[13][14] It assumes the starting material is B-Chlorodiisopinocampheylborane (Ipc₂BCl), which can be readily prepared from Ipc₂BH.
Causality Behind Choices:
-
Intermediate Formation: Conversion to B-methyldiisopinocampheylborane (Ipc₂BMe) provides a cleaner and more efficient substrate for the amination reaction compared to its precursors, circumventing side reactions and leading to significantly higher yields.[13] Methylmagnesium bromide is a standard and effective methylating agent for this purpose.
-
Aminating Agent: Hydroxylamine-O-sulfonic acid (HSA) is an inexpensive, effective, and relatively stable electrophilic NH₂ source.
-
Workup: The final alkaline workup (e.g., with NaOH) is essential to deprotonate the amine salt formed during the reaction, liberating the free amine for extraction into an organic solvent.
Step-by-Step Methodology:
-
Preparation of Ipc₂BMe: In a flame-dried, inerted flask, a solution of B-Chlorodiisopinocampheylborane (Ipc₂BCl) (1.0 equiv) in anhydrous diethyl ether is cooled to 0 °C. A solution of methylmagnesium bromide (1.1 equiv) in diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 1 hour. The resulting solution of B-methyldiisopinocampheylborane (Ipc₂BMe) is used directly in the next step.
-
Amination Reaction: The flask containing the Ipc₂BMe solution is cooled to 0 °C. A slurry of hydroxylamine-O-sulfonic acid (HSA) (2.0 equiv) in anhydrous THF is prepared separately and added portion-wise to the Ipc₂BMe solution.
-
Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and stirred for approximately 8-12 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Solvent Removal: The THF and diethyl ether are carefully removed under reduced pressure.
-
Workup and Isolation: The residue is cooled in an ice bath and diethyl ether and water are added. The aqueous layer is separated. The organic layer is extracted with dilute HCl. The combined aqueous layers are then made strongly alkaline (pH > 12) with concentrated NaOH solution, keeping the mixture cool.
-
Extraction: The liberated free amine is extracted from the alkaline aqueous solution with diethyl ether (3 x volumes).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
Data Summary
The described synthetic route provides high yields and excellent preservation of stereochemical integrity.
| Step | Key Reagents | Typical Yield | Enantiomeric Purity | Reference |
| Hydroboration | (+)-α-pinene, BH₃•SMe₂ | 70-85% | >98% ee (crystalline) | [12] |
| Amination | Ipc₂BMe, Hydroxylamine-O-sulfonic acid (HSA) | ~95-99% | >98% ee | [13][14] |
Conclusion
The transformation of (+)-α-pinene into this compound is a textbook example of leveraging natural product chirality for asymmetric synthesis. The rigid conformational structure of the pinene scaffold provides the initial, impeccable stereocontrol during hydroboration. Subsequent conversion to an organoborane intermediate, followed by a high-yielding, stereospecific amination, allows for the efficient production of this valuable chiral amine. The methodologies presented here, grounded in a deep understanding of reaction mechanisms and optimized through careful experimental design, provide a reliable and scalable route for researchers and drug development professionals to access this important synthetic building block.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Chirality in Chemistry: Leveraging Alpha-Pinene as a Chiral Auxiliary.
- Yale University Department of Chemistry. Hydroboration.
- Benchchem. (n.d.). A Cost-Effective Guide to Asymmetric Hydroboration: Alternatives to 9-BBN.
- Wikipedia. (n.d.). Hydroboration.
- Inno Pharmchem. (n.d.). Unlocking the Potential of Alpha-Pinene: A Guide to its Chemical Synthesis Applications.
- LibreTexts Chemistry. (2019). Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration.
- LibreTexts Chemistry. (2020). 11.11: Hydroboration–Oxidation.
- LibreTexts Chemistry. (2024). 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration.
- Making Molecules. (2023). Asymmetric Hydroboration.
- Ramachandran, P. V., & Brown, H. C. (1996). Organoboranes for Synthesis. 16. A Convenient Synthesis of Enantiomerically Pure Isopinocampheylamine, a Chiral Derivatizing Agent for Gas Chromatographic Analysis of Optically Active Carboxylic Acids. The Journal of Organic Chemistry, 61(1), 88-93.
- ResearchGate. (n.d.). Amination of organoboron compounds with amphiphilic nitrogen sources.
- Harned Research Group. (n.d.). Hydroboration.
- Wikipedia. (n.d.). Electrophilic amination.
- SciSpace. (n.d.). The boron approach to asymmetric synthesis.
- Organic Syntheses. (n.d.). (-)-isopinocampheol.
- ResearchGate. (n.d.). 2.7 Chiral Pool Synthesis: Starting from Terpenes.
- Morken, J. P. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central.
- Wikipedia. (n.d.). α-Pinene.
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The Advent of a Terpene-Derived Workhorse: Early Applications of (+)-Isopinocampheylamine in Stereochemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chirality and the Rise of Terpene-Based Reagents
In the landscape of stereochemistry, the pursuit of enantiomerically pure compounds has been a central theme, driving innovations in synthetic methodology. The recognition that enantiomers of a chiral molecule can exhibit profoundly different biological activities propelled the development of tools to control and separate stereoisomers. Among the diverse arsenal of chiral molecules leveraged for this purpose, those derived from the "chiral pool" – readily available, inexpensive, and enantiomerically pure natural products – have proven invaluable. Terpenes, with their rigid, well-defined stereochemical frameworks, emerged as particularly attractive starting materials. This guide delves into the early applications of (+)-isopinocampheylamine, a chiral amine derived from (+)-α-pinene, and its seminal role as both a chiral resolving agent and a chiral auxiliary in the foundational era of modern asymmetric synthesis.
From Pine to Amine: The Synthesis of this compound
The journey to this compound begins with the abundant monoterpene, (+)-α-pinene. The synthetic route hinges on the hydroboration of the olefin, a reaction that proceeds with high stereoselectivity due to the steric hindrance imposed by the bicyclic pinane skeleton.
Experimental Protocol: Synthesis of this compound
-
Hydroboration of (+)-α-Pinene: (+)-α-Pinene is reacted with borane-dimethyl sulfide complex (BMS) to yield diisopinocampheylborane. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) at 0°C. The bulky isopinocampheyl groups direct the hydroboration to the less hindered face of the double bond, establishing the key stereocenters.
-
Formation of the Amine Precursor: The resulting diisopinocampheylborane is then treated with hydroxylamine-O-sulfonic acid. This step converts the borane into an intermediate that, upon workup, yields the desired this compound.
-
Purification: The crude product is purified by distillation under reduced pressure to afford the enantiomerically pure amine.
Caption: Synthesis of this compound from (+)-α-pinene.
Part 1: this compound as a Chiral Resolving Agent
One of the earliest and most straightforward applications of this compound was in the resolution of racemic mixtures, particularly carboxylic acids. The principle behind this classical technique lies in the formation of diastereomeric salts with distinct physical properties, most notably solubility.
The Causality of Diastereomeric Salt Formation and Separation
When a racemic mixture of a chiral acid, (±)-Acid, is treated with an enantiomerically pure chiral base like this compound, two diastereomeric salts are formed: [(+)-Acid·this compound] and [(-)-Acid·this compound]. These diastereomers are not mirror images and therefore exhibit different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one in the mother liquor. Subsequent acidification of the separated salts regenerates the enantiomerically enriched acids.
Caption: Workflow for the resolution of a racemic acid using this compound.
Early Application: Resolution of α-Phenylbutyric Acid
A notable early example of the utility of this compound as a resolving agent is in the separation of the enantiomers of α-phenylbutyric acid.
Experimental Protocol: Resolution of (±)-α-Phenylbutyric Acid
-
Salt Formation: A solution of racemic α-phenylbutyric acid in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of this compound.
-
Crystallization: The resulting solution of diastereomeric salts is allowed to cool slowly to induce crystallization. The less soluble salt, typically the this compound salt of one of the enantiomers of the acid, precipitates out.
-
Isolation and Purification: The crystals are collected by filtration and can be recrystallized to enhance diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free, enantiomerically enriched α-phenylbutyric acid. The this compound can be recovered from the aqueous layer by basification and extraction.
| Compound | Resolving Agent | Typical Solvent | Reported Optical Purity |
| (±)-α-Phenylbutyric Acid | This compound | Methanol/Ethanol | >95% ee |
| (±)-Mandelic Acid | This compound | Ethanol | High ee reported |
Part 2: this compound as a Chiral Auxiliary
Beyond its role as a resolving agent, this compound found early application as a chiral auxiliary in asymmetric synthesis. In this capacity, the amine is covalently attached to a prochiral substrate to form a chiral derivative. The stereocenter(s) of the auxiliary then direct the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved and can be recovered.
Diastereoselective Alkylation of Amides Derived from this compound
An early and illustrative application of this compound as a chiral auxiliary is in the diastereoselective alkylation of enolates derived from amides. The rigid bicyclic structure of the isopinocampheyl group provides a highly effective steric shield, directing the approach of an electrophile to one face of the enolate.
Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative
-
Amide Formation: this compound is reacted with propionyl chloride to form the corresponding chiral amide.
-
Enolate Formation: The amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78°C) to generate the lithium enolate.
-
Alkylation: The enolate solution is then treated with an alkylating agent, for example, benzyl bromide. The bulky isopinocampheyl group blocks one face of the enolate, forcing the benzyl bromide to approach from the less hindered face.
-
Auxiliary Cleavage: The resulting alkylated amide is then hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the this compound.
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using (+)-Isopinocampheylamine
Abstract
This comprehensive guide details the application of (+)-Isopinocampheylamine as a highly effective chiral resolving agent for the separation of racemic carboxylic acids. Rooted in the principles of diastereomeric salt formation, this application note provides an in-depth exploration of the underlying mechanism, a meticulously detailed experimental protocol, and critical insights into process optimization. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for achieving high enantiomeric purity, a crucial step in the synthesis of chiral pharmaceuticals and fine chemicals.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property in molecular science, with profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different physiological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical challenge in chemical synthesis and drug development.[1][2][3][]
Diastereomeric salt formation stands as a robust and scalable classical method for chiral resolution.[3][] This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation through conventional methods like fractional crystallization.[3][]
This compound, a chiral amine derived from the natural product α-pinene, has emerged as a versatile and efficient resolving agent for a wide array of racemic carboxylic acids. Its rigid bicyclic structure provides a well-defined chiral environment, facilitating the formation of diastereomeric salts with significant differences in solubility, thereby enabling effective separation.
The Mechanism of Chiral Recognition and Diastereomeric Salt Formation
The efficacy of this compound in resolving racemic carboxylic acids lies in its ability to form diastereomeric salts with differing crystal lattice energies. The process begins with an acid-base reaction between the chiral amine and the racemic carboxylic acid.
Let (R/S)-Acid represent the racemic carboxylic acid and (+)-Amine represent this compound. The reaction yields two diastereomeric salts:
-
(R)-Acid·(+)-Amine
-
(S)-Acid·(+)-Amine
These diastereomers are no longer mirror images and thus exhibit different physical properties. The key to successful resolution is the differential solubility of these salts in a given solvent system. One diastereomer will be significantly less soluble and will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor. This selective crystallization is driven by the specific three-dimensional interactions within the crystal lattice, including hydrogen bonding, ionic interactions, and steric hindrance, which are unique to each diastereomer.[5][6][7][8]
The following diagram illustrates the overall workflow of chiral resolution via diastereomeric salt formation.
Caption: Workflow for Chiral Resolution.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Materials and Equipment
-
Racemic carboxylic acid
-
This compound (enantiopurity >99%)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Erlenmeyer flasks and beakers
-
Magnetic stirrer and stir bars
-
Heating mantle or water bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical instrumentation for enantiomeric excess determination (e.g., chiral HPLC, polarimeter)
Procedure
Part A: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a suitable heated solvent.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent. Slowly add the amine solution to the carboxylic acid solution with continuous stirring. Note: Using a sub-stoichiometric amount of the resolving agent (around 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath may be necessary to maximize the yield of the crystalline salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt crystals in water.
-
Acidification: Add a dilute aqueous solution of HCl (e.g., 1 M) dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid, which may precipitate out of the solution.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
Part C: Recovery of the Resolving Agent
-
Basification: Take the acidic aqueous layer from step B3, which contains the hydrochloride salt of this compound. Add a dilute aqueous solution of NaOH (e.g., 1 M) until the solution is basic (pH 10-12). This will deprotonate the ammonium salt and regenerate the free amine.
-
Extraction: Extract the liberated this compound into an organic solvent.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to recover the resolving agent, which can be reused.
Analysis of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved carboxylic acid must be determined to assess the success of the resolution. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the ratio of enantiomers.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can allow for the differentiation of enantiomers by NMR.
-
Polarimetry: Measurement of the optical rotation of the resolved sample can be compared to the known specific rotation of the pure enantiomer.
The enantiomeric excess is calculated as follows:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
Optimization and Practical Considerations
The success of a chiral resolution is highly dependent on several factors that must be carefully optimized for each specific racemic carboxylic acid.
| Parameter | Rationale and Considerations |
| Solvent Choice | The solvent plays a critical role in determining the differential solubility of the diastereomeric salts. A systematic screening of various solvents (e.g., alcohols, esters, nitriles) is highly recommended. The ideal solvent will maximize the solubility difference between the two diastereomers. |
| Temperature Profile | A slow and controlled cooling process is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in a lower enantiomeric excess of the product. |
| Stoichiometry | The molar ratio of the resolving agent to the racemic acid can influence both the yield and the enantiomeric purity. While a 1:1 ratio is common, using 0.5 equivalents of the resolving agent can sometimes be more effective. |
| Recrystallization | For further enhancement of enantiomeric purity, one or more recrystallizations of the diastereomeric salt can be performed. Each recrystallization step will further enrich the less soluble diastereomer. |
Case Study: Resolution of Profen Drugs
Non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, such as ibuprofen and naproxen, are prime candidates for chiral resolution.[1][2][11][12] For instance, the pharmacological activity of ibuprofen resides primarily in the (S)-(+)-enantiomer.[1][2] The general protocol described above can be adapted for the resolution of these and other profen drugs. The selection of an appropriate solvent is particularly critical in these cases to achieve high diastereomeric and subsequent enantiomeric excess.
The following diagram outlines the logical steps for optimizing the chiral resolution process.
Caption: Optimization of Chiral Resolution.
Conclusion
The use of this compound for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation is a powerful and practical method for obtaining enantiomerically pure compounds. By understanding the underlying principles of chiral recognition and systematically optimizing key experimental parameters, researchers can effectively implement this technique to advance their work in drug discovery and asymmetric synthesis. The protocols and insights provided in this application note serve as a valuable resource for achieving successful and efficient chiral separations.
References
-
McCullagh, J. V. (2008). Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen, (2-(4'-isobutylphenyl)-propionic acid). Journal of Chemical Education, 85(941). Available at: [Link]
-
Bhushan, R., & Tanwar, S. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical Chromatography, 12(6), 309-316. Available at: [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]
-
Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. (2012). The Retort. Available at: [Link]
-
Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016). YouTube. Available at: [Link]
- US Patent 5621140A, Resolution of ibuprofen.
-
Bhushan, R., & Kumar, V. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(8), 758-780. Available at: [Link]
-
Chiral resolution of naproxen and its derivatives on chiral stationary phase of cellulose tris (3,5-dimethylphenylcarbamate)-coated zirconia. ResearchGate. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2026). Recognition Mechanisms of Chiral Selectors: An Overview. Methods in Molecular Biology, 2994, 1-48. Available at: [Link]
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Toth, G., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986. Available at: [Link]
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Toth, G., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2026). Recognition Mechanisms of Chiral Selectors: An Overview. PubMed. Available at: [Link]
-
Chiral Recognition Mechanisms in Enantiomers Separations: A General View. ResearchGate. Available at: [Link]
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Chiral resolution. Wikipedia. Available at: [Link]
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Chiral analysis. Wikipedia. Available at: [Link]
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Schematic illustration of the mechanism of chiral recognition by L-His-NH-MIL-53 coating. ResearchGate. Available at: [Link]
- US Patent 5677469A, Process for resolving chiral acids with 1-aminoindan-2-ols.
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Chiral Separation techniques at Industrial Scale? ResearchGate. Available at: [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
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Industrial Applications of Chiral Chromatography. ResearchGate. Available at: [Link]
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Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. Available at: [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. Available at: [Link]
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The Chiral Notebook. Phenomenex. Available at: [Link]
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Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Isopinocampheylamine
Abstract
This technical guide provides a comprehensive protocol for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using the chiral resolving agent (+)-isopinocampheylamine. Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds, as enantiomers of a chiral molecule often exhibit significantly different pharmacological and toxicological profiles.[1] This document offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides guidance on process optimization and analysis, targeting researchers, scientists, and professionals in drug development.
Introduction: The Imperative of Chirality in Drug Development
A significant number of pharmaceutical compounds are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical properties in an achiral environment, can interact differently with the chiral environment of the human body, leading to varied therapeutic effects and toxicities.[2] Therefore, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of modern drug development.[1]
One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[3] This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
This compound, a chiral amine derived from the natural product α-pinene, is a versatile and effective resolving agent for racemic carboxylic acids. Its rigid bicyclic structure provides a well-defined stereochemical environment that facilitates the formation of crystalline diastereomeric salts with significant differences in solubility, enabling efficient separation.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the diagram below, a racemic mixture of a carboxylic acid, (R)-acid and (S)-acid, is reacted with an enantiomerically pure chiral amine, in this case, this compound. This acid-base reaction forms two diastereomeric salts: [(R)-acid·(+)-amine] and [(S)-acid·(+)-amine].
Caption: Principle of Diastereomeric Salt Formation.
These diastereomers are no longer mirror images and therefore exhibit different physical properties, most critically, different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Finally, the enantiomerically pure carboxylic acid is liberated from the isolated diastereomeric salt by treatment with an acid, and the chiral resolving agent can be recovered and recycled.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a general procedure for the chiral resolution of a racemic carboxylic acid using this compound. It is crucial to note that the optimal conditions, including the choice of solvent, temperature, and stoichiometry, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically through screening experiments.[3]
Materials and Reagents
-
Racemic carboxylic acid (e.g., Ibuprofen, Naproxen, 2-phenylpropionic acid)
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Step-by-Step Procedure
The overall workflow for the resolution process is depicted in the following diagram:
Caption: Experimental Workflow for Chiral Resolution.
Step 1: Diastereomeric Salt Formation
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a chosen solvent or solvent mixture with gentle heating. A systematic solvent screen is the most effective way to identify a solvent that maximizes the solubility difference between the two diastereomeric salts.
-
In a separate container, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent (the Pope-Peachy method) can sometimes lead to a higher diastereomeric excess in the crystallized salt.[5]
-
Slowly add the solution of this compound to the solution of the racemic acid with stirring.
-
Heat the mixture to ensure complete dissolution and salt formation.
Step 2: Crystallization
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize the differentiation in solubility.
-
If crystallization does not occur at room temperature, further cooling in an ice bath or refrigerator may be necessary.
-
Optionally, a small seed crystal of the desired diastereomeric salt can be added to induce crystallization.
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
At this stage, the diastereomeric excess (d.e.) of the crystallized salt should be determined. If the d.e. is not satisfactory, the salt can be recrystallized from the same or a different solvent system to enhance its purity.
Step 4: Liberation of the Enantiopure Carboxylic Acid
-
Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer by the dropwise addition of 1 M HCl with vigorous stirring until the pH is approximately 2. This will protonate the carboxylate and liberate the free carboxylic acid into the organic layer.
-
Separate the organic layer and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 5: Recovery of the Resolving Agent
-
The aqueous layer from the previous step, which contains the protonated this compound, can be basified with 1 M NaOH until the pH is approximately 10-11.
-
The free this compound can then be extracted with an organic solvent, dried, and the solvent evaporated to recover the resolving agent for reuse.
Analysis and Characterization
The success of the chiral resolution is quantified by the enantiomeric excess (ee) of the final product. The most common techniques for determining ee are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method. The enantiomers are separated on a chiral stationary phase, and the ee is calculated from the relative peak areas of the two enantiomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomeric ratio of the salts can be determined by ¹H NMR spectroscopy by integrating the signals of protons that are in different chemical environments in the two diastereomers. Chiral shift reagents can also be used to differentiate the signals of the enantiomers in the final product.
Data Presentation: Optimizing Resolution Conditions
The efficiency of the resolution is highly dependent on the solvent system and temperature. The following table provides a hypothetical example of a solvent screening for the resolution of a racemic carboxylic acid.
| Solvent System | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e., %) |
| Methanol | 4 | 65 | 70 |
| Ethanol | 4 | 58 | 85 |
| Isopropanol | 25 | 45 | 92 |
| Acetone | 4 | 52 | 78 |
| Ethyl Acetate | 25 | 40 | 95 |
| Acetonitrile | 4 | 60 | 82 |
| Ethanol/Water (9:1) | 4 | 70 | 88 |
Note: This data is illustrative. Actual results will vary depending on the specific substrate and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystallization occurs | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Scratch the inside of the flask or add a seed crystal. |
| Oiling out instead of crystallization | The salt's melting point is lower than the crystallization temperature, or the concentration is too high. | Add more solvent to lower the concentration. Lower the crystallization temperature. |
| Low diastereomeric excess (d.e.) | The solubilities of the two diastereomers are too similar in the chosen solvent. | Perform a systematic solvent screen to find a more selective system. Optimize the cooling rate (slower is often better). Recrystallize the diastereomeric salt. |
| Low yield of the desired enantiomer | The desired diastereomeric salt is too soluble. The stoichiometry of the resolving agent is not optimal. | Use an anti-solvent to decrease the solubility of the desired salt. Experiment with different ratios of the resolving agent. |
Safety and Handling
-
This compound is a combustible liquid and may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.
Conclusion
Diastereomeric salt formation with this compound is a powerful and versatile method for the chiral resolution of racemic carboxylic acids. The success of this technique hinges on the careful selection of a solvent system that maximizes the solubility difference between the resulting diastereomers. Through systematic screening and optimization of crystallization conditions, this protocol can be adapted to achieve high yields and excellent enantiomeric purities, providing a practical and scalable route to enantiomerically pure compounds for pharmaceutical and other applications.
References
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Retort [www1.udel.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (+)-Isopinocampheylamine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the enantiomeric form of a molecule can dictate its therapeutic efficacy and toxicological profile. Asymmetric synthesis, the selective production of a single stereoisomer, is therefore a cornerstone of contemporary chemical research. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation to occur with a high degree of facial selectivity, leading to the formation of a new stereocenter with a predictable configuration.[3] After the desired stereoselective event, the auxiliary is cleaved from the product and can, in principle, be recovered and reused.
(+)-Isopinocampheylamine, derived from the naturally abundant monoterpene (+)-α-pinene, is a chiral amine that possesses a rigid bicyclic framework. This conformational rigidity is a highly desirable feature for a chiral auxiliary, as it creates a well-defined and predictable steric environment around the reactive center, thereby enabling effective stereochemical communication. While the derivatives of the related (+)-isopinocampheol, such as diisopinocampheylborane (Ipc₂BH), are well-documented as chiral reagents, the application of this compound as a covalently-bound chiral auxiliary is a more specialized area.[4] This guide provides a detailed exploration of the principles and a representative protocol for the application of this compound in asymmetric synthesis, focusing on the diastereoselective alkylation of enolates derived from carboxylic acids.
Core Principle: Diastereoselective Enolate Alkylation
The fundamental strategy involves the conversion of a prochiral carboxylic acid into a chiral amide by coupling it with this compound. The resulting amide can then be deprotonated to form a chiral enolate. The bulky and stereochemically defined isopinocampheyl group effectively shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite, less sterically hindered face. This results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Subsequent hydrolysis of the amide bond cleaves the chiral auxiliary, yielding an enantiomerically enriched α-alkylated carboxylic acid and recovering the this compound.
Below is a conceptual workflow for this process:
Caption: General workflow for asymmetric α-alkylation using a chiral auxiliary.
Detailed Protocol: Asymmetric Alkylation of a Propanoic Acid Derivative
This protocol describes a representative procedure for the asymmetric methylation of a propanoic acid derivative using this compound as the chiral auxiliary.
Part 1: Synthesis of the Chiral Amide
-
Reaction Setup: To a solution of propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (argon or nitrogen), add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Acid Chloride Formation: Stir the mixture at room temperature for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Amide Formation: In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M). Cool this solution to 0 °C.
-
Coupling: Slowly add the freshly prepared propanoyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral amide.
Part 2: Diastereoselective Alkylation
-
Enolate Formation: To a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Amide Addition: Add a solution of the chiral amide (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours.
-
Quenching and Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by silica gel chromatography to yield the alkylated amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Part 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the purified alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (5.0 eq) and hydrogen peroxide (30% aqueous solution, 5.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction carefully with an aqueous solution of sodium sulfite at 0 °C. Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 30 mL). The aqueous layer can be basified and extracted with ether to recover the this compound. The combined organic extracts containing the carboxylic acid are washed with brine, dried, and concentrated. The resulting enantiomerically enriched 2-methylpropanoic acid can be further purified by distillation or chromatography. The enantiomeric excess of the product can be determined by conversion to a diastereomeric derivative (e.g., an amide with a chiral amine) and analysis by NMR or by chiral GC/HPLC analysis.[5]
Stereochemical Rationale and Mechanistic Insight
The high diastereoselectivity observed in the alkylation step is attributed to the steric hindrance imposed by the rigid isopinocampheyl group of the chiral auxiliary. Upon formation of the lithium enolate, it is believed to adopt a conformation where one of the prochiral faces of the enolate is effectively blocked by the bicyclic system.
Caption: A simplified model illustrating the facial bias in the alkylation of a chiral enolate. Note: A specific 3D model image would be required for a more accurate depiction.
The (Z)-enolate is generally favored in the deprotonation of acyclic amides with LDA. The lithium cation is thought to chelate between the enolate oxygen and the amide carbonyl oxygen, creating a rigid six-membered ring structure. This chelation, combined with the steric bulk of the isopinocampheyl group, forces the electrophile to approach from the less hindered face, leading to the observed high diastereoselectivity.[6]
Comparative Overview of Chiral Auxiliaries
While this guide focuses on this compound, it is valuable to place its potential application in the context of other well-established chiral auxiliaries. The choice of auxiliary is often dictated by the specific transformation and the desired stereochemical outcome.
| Chiral Auxiliary | Typical Applications | Key Advantages |
| Evans Oxazolidinones | Aldol reactions, Alkylations, Conjugate additions | High diastereoselectivity, predictable stereochemical outcome, well-developed cleavage protocols. |
| Pseudoephedrine Amides | Alkylations, Aldol reactions | High diastereoselectivity, auxiliary is inexpensive and readily available in both enantiomeric forms, straightforward cleavage. |
| Camphorsultams | Diels-Alder reactions, Alkylations | High diastereoselectivity, crystalline derivatives aid in purification, effective in a wide range of reactions. |
| This compound | (Potential) Alkylations, Conjugate additions | Derived from the chiral pool, rigid bicyclic structure for effective steric shielding. |
Conclusion
This compound, with its rigid and well-defined stereochemical architecture, presents a potentially valuable tool in the arsenal of chiral auxiliaries for asymmetric synthesis. While its application as a covalently-bound auxiliary is less documented than other prominent examples, the principles of stereochemical control it embodies are fundamental to asymmetric synthesis. The illustrative protocol for diastereoselective alkylation provided herein serves as a foundational guide for researchers looking to explore the utility of this and related chiral amines in the synthesis of enantiomerically enriched molecules. The successful application of any chiral auxiliary relies on a deep understanding of the interplay between substrate, auxiliary, and reaction conditions to achieve the desired stereochemical control, a principle that remains at the heart of innovative drug discovery and development.
References
-
American Chemical Society. (n.d.). Asymmetric Diels-Alder reaction: A new paradigm. ACS. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chiral Amines Using (+)-Isopinocampheol-Based Reagents. BenchChem.
-
Wikipedia. (2023, November 29). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
- National Institutes of Health. (n.d.). A Desilylative Approach to Alkyl Substituted C(1)‐Ammonium Enolates: Application in Enantioselective [2+2] Cycloadditions. NIH.
-
National Institutes of Health. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. NIH. Retrieved from [Link]
-
YouTube. (2016, August 1). Diels Alder reaction continued - Hetero diene and dienophile - Lewis acid mediated - asymmetric. YouTube. Retrieved from [Link]
-
PubMed. (2015, April 23). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PubMed. Retrieved from [Link]
- Myers, A. G. (n.d.).
-
Chemistry Stack Exchange. (2024, November 1). Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of (+)-Auriculatol A. NIH. Retrieved from [Link]
- ResearchGate. (2022, January). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
-
National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. NIH. Retrieved from [Link]
-
PubMed. (2018, April 12). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. PubMed. Retrieved from [Link]
- ResearchGate. (n.d.). Formation of α-chiral centers by asymmetric β-C(sp 3 )–H arylation, alkenylation, and alkynylation.
- OUCI. (n.d.).
- ResearchGate. (n.d.). X‐Ray Crystallography for Stereochemical Elucidation.
-
National Institutes of Health. (n.d.). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. NIH. Retrieved from [Link]
- ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
-
MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). MDPI. Retrieved from [Link]
-
The Japan Society for Analytical Chemistry. (n.d.). X-ray Structure Analysis Online - Volume 19, Number 2. J-STAGE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Primary amide synthesis by amide cleavage. Organic Chemistry Portal. Retrieved from [Link]
- Diva-portal.org. (2015, November 30).
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. Retrieved from [Link]
- Wiley-VCH. (n.d.).
- ScholarBank@NUS. (n.d.). Synthesis of α-stereogenic amides and ketones by enantioselective conjugate addition of 1,4-dicarbonyl but-2-enes.
- ACS Figshare. (2018, July 16). Total Stereoselective Michael Addition of N- and S- Nucleophiles to a d‑Erythrosyl 1,5-Lactone Derivative. Experimental and Theoretical Studies Devoted to the Synthesis of 2,6-Dideoxy-4-functionalized‑d-ribono-hexono-1,4-lactone.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2648121A1 - Preparation of chiral amides and amines - Google Patents [patents.google.com]
- 6. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
Application Notes and Protocols: (+)-Isopinocampheylamine in the Enantioselective Synthesis of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Enantiomerically Pure Amino Acids
In the landscape of modern drug discovery and development, the chirality of molecular entities plays a pivotal role in determining their pharmacological activity. Amino acids, the fundamental building blocks of proteins, are no exception. The biological efficacy and safety of peptide-based therapeutics and small molecule drugs containing amino acid scaffolds are often contingent on the stereochemistry of a single chiral center. Consequently, the development of robust and efficient methods for the enantioselective synthesis of non-proteinogenic and unnatural amino acids is a cornerstone of medicinal chemistry.
Chiral auxiliaries, derived from readily available natural products, offer a powerful and reliable strategy to control stereochemistry during the synthesis of complex molecules. These auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity, and are subsequently cleaved to yield the desired enantiomerically enriched product. Among the diverse array of chiral auxiliaries, those derived from the terpene family, particularly from α-pinene, have demonstrated significant utility due to their rigid bicyclic framework, which provides an excellent steric bias for asymmetric induction.
This application note provides a detailed technical guide on the application of (+)-isopinocampheylamine, a chiral amine derived from (+)-α-pinene, as a chiral auxiliary in the enantioselective synthesis of α-amino acids. We will delve into the underlying principles of stereocontrol, provide detailed experimental protocols for the asymmetric alkylation of a glycine-derived Schiff base, and discuss the cleavage of the auxiliary to afford the final, enantiomerically enriched amino acid.
The Chiral Auxiliary: A Pinane-Derived Scaffold for Stereocontrol
The efficacy of a chiral auxiliary is predicated on its ability to create a sterically and electronically differentiated environment around a prochiral center. Derivatives of α-pinene are particularly well-suited for this purpose.[1] The rigid [3.1.1]bicyclic system of the pinane skeleton effectively shields one face of a reactive intermediate, compelling an incoming reagent to approach from the less hindered side.[1]
While this compound itself can be used, a closely related and historically significant chiral auxiliary for amino acid synthesis is derived from the pinane framework: 2-hydroxypinan-3-one. This auxiliary is prepared from the corresponding α-pinene enantiomer and is used to form a chiral Schiff base with a glycine ester. The steric bulk of the pinane moiety then directs the diastereoselective alkylation of the enolized Schiff base.
The general principle involves the formation of a Schiff base between a glycine ester and a chiral ketone or aldehyde derived from the pinane framework. The resulting imine possesses a prochiral α-carbon, which upon deprotonation forms a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary.
Asymmetric Synthesis of α-Amino Acids via Alkylation of a Chiral Schiff Base
A well-established method for the asymmetric synthesis of α-amino acids involves the diastereoselective alkylation of a chiral Schiff base derived from a glycine ester and a pinane-based chiral auxiliary.[1][2] This approach allows for the preparation of a wide range of α-amino acids with high enantiomeric purity.
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation reaction is determined by the conformation of the chiral enolate intermediate. The bulky pinane framework of the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the opposite, less sterically hindered face. This results in the preferential formation of one diastereomer of the alkylated product.
Figure 1: Mechanism of Diastereoselective Alkylation.
Experimental Workflow
The overall experimental workflow for the enantioselective synthesis of α-amino acids using a pinane-derived chiral auxiliary can be summarized in three main stages: formation of the chiral Schiff base, diastereoselective alkylation, and cleavage of the chiral auxiliary to yield the final product.
Figure 2: Overall Experimental Workflow.
Detailed Protocols
Protocol 1: Preparation of the Chiral Schiff Base
This protocol describes the formation of the chiral Schiff base from glycine t-butyl ester and (1S,2S,5S)-2-hydroxypinan-3-one.[1][2]
Materials:
-
Glycine t-butyl ester
-
(1S,2S,5S)-2-hydroxypinan-3-one
-
Anhydrous benzene or toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glycine t-butyl ester (1.0 eq.), (1S,2S,5S)-2-hydroxypinan-3-one (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid.
-
Add anhydrous benzene or toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral Schiff base.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the chiral Schiff base to introduce the desired side chain.[1][2]
Materials:
-
Chiral Schiff base from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the chiral Schiff base (1.0 eq.) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq.) in THF to the reaction mixture with stirring.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alkylated product can be purified by column chromatography on silica gel to separate the diastereomers.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated Schiff base to release the free amino acid and recover the chiral auxiliary.
Materials:
-
Alkylated Schiff base from Protocol 2
-
Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 1-3 N)
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolve the purified alkylated Schiff base in THF.
-
Add an equal volume of aqueous hydrochloric acid.
-
Stir the biphasic mixture vigorously at room temperature for several hours until the hydrolysis is complete (monitored by TLC).
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to recover the chiral auxiliary.
-
The aqueous layer containing the amino acid hydrochloride can be further purified by ion-exchange chromatography or by evaporation to dryness.
-
The recovered chiral auxiliary can be purified and recycled.
Data Summary: Yields and Stereoselectivity
The following table summarizes representative results for the asymmetric synthesis of D-amino acids using the Schiff base of glycine t-butyl ester and (1S,2S,5S)-2-hydroxypinan-3-one, as reported by Yamada et al. (1976).[1][2]
| Alkyl Halide (R-X) | Product (D-Amino Acid) | Chemical Yield (%) | Optical Purity (% e.e.) |
| Benzyl Bromide | Phenylalanine | 75 | 92 |
| Methyl Iodide | Alanine | 68 | 90 |
| Isopropyl Iodide | Valine | 65 | 95 |
| Isobutyl Bromide | Leucine | 72 | 96 |
Note: The optical purity was originally reported as optical yield and has been interpreted as enantiomeric excess (e.e.) for modern context.
Conclusion
The use of chiral auxiliaries derived from the pinane framework, such as this compound and its derivatives, represents a powerful and effective strategy for the enantioselective synthesis of α-amino acids. The rigid bicyclic structure of the auxiliary provides excellent stereocontrol in the alkylation of glycine-derived Schiff bases, leading to high diastereoselectivities and, consequently, high enantiomeric purities of the final amino acid products. The protocols outlined in this application note provide a robust foundation for researchers in academia and industry to access a wide variety of enantiomerically enriched α-amino acids, which are critical building blocks for the development of novel therapeutics and other biologically active molecules. The ability to recover and recycle the chiral auxiliary further enhances the practical utility of this methodology.
References
-
Yamada, S.-I., Oguri, T., & Shioiri, T. (1976). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. Journal of the Chemical Society, Chemical Communications, (4), 136–137. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Chirality in Chemistry: Leveraging Alpha-Pinene as a Chiral Auxiliary. [Link]
Sources
using (+)-Isopinocampheylamine as a chiral solvating agent for NMR spectroscopy
Application Notes & Protocols: Chiral Analysis by NMR Spectroscopy
A Methodological Guide to Using Chiral Amines as Solvating Agents for the Enantiomeric Discrimination of Acidic Analytes
Senior Application Scientist Note: This document provides a comprehensive guide to the principles and practices of using chiral amines as Chiral Solvating Agents (CSAs) for Nuclear Magnetic Resonance (NMR) spectroscopy. While the initial request specified the use of (+)-Isopinocampheylamine, a thorough review of scientific literature reveals that its application as a CSA for NMR is not well-documented. It is more commonly employed as a chiral derivatizing agent (CDA), where it forms a covalent bond with the analyte, or as a chiral auxiliary in asymmetric synthesis.
Therefore, this guide has been structured to provide researchers, scientists, and drug development professionals with a robust, field-proven framework for using chiral amines as CSAs in general. The protocols and principles described herein are based on well-established methodologies for other chiral amines and can serve as an authoritative starting point for developing a method for new or undocumented CSAs, such as this compound.
Theoretical Foundation: The Principle of Chiral Recognition by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently powerful tool for structural elucidation, yet it is "blind" to chirality in a standard achiral environment. Enantiomers, being mirror images, possess identical physical properties, including identical NMR spectra, making their direct distinction impossible.[1] To overcome this limitation, a chiral environment must be introduced to induce diastereomeric non-equivalence.
This can be achieved in two primary ways:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, forming stable diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification.
-
Chiral Solvating Agents (CSAs): An enantiomerically pure CSA is added to the analyte solution. The CSA interacts non-covalently with the enantiomers of the analyte through transient, rapid, and reversible interactions (e.g., hydrogen bonds, ionic interactions, π-π stacking). This forms short-lived diastereomeric complexes. Because these diastereomeric complexes have different three-dimensional structures and magnetic environments, the corresponding nuclei in the two enantiomers become chemically non-equivalent (anisochronous), leading to separate signals in the NMR spectrum.
A primary amine like this compound is theoretically an excellent candidate as a CSA for the analysis of chiral carboxylic acids. The basic amine functionality can form a diastereomeric salt pair with the acidic analyte through a strong acid-base interaction, providing a robust mechanism for chiral recognition.
Mechanism of Action: Diastereomeric Salt Formation
When a racemic chiral acid (R/S-Analyte) is mixed with an enantiomerically pure chiral amine CSA, such as (+)-CSA, two transient diastereomeric salts are formed in solution: [(+)CSA / (R)Analyte] and [(+)CSA / (S)Analyte].
The different spatial arrangements of the constituent ions in these diastereomeric pairs lead to differential shielding or deshielding of the analyte's protons. Protons close to the chiral center of the analyte, or those near the interaction site with the CSA, will experience the most significant chemical shift difference (Δδ). The magnitude of this separation is critical for accurate quantification.
Diagram: Workflow for Enantiomeric Excess (ee) Determination using a Chiral Solvating Agent
Caption: Workflow for ee determination using a CSA.
Experimental Protocols
This section provides a detailed, step-by-step methodology for determining the enantiomeric excess of a chiral carboxylic acid using a generic enantiopure chiral amine as a CSA.
Materials and Equipment
-
Reagents:
-
Chiral carboxylic acid analyte (racemic or enantioenriched).
-
High-purity, enantiomerically pure chiral amine CSA (e.g., this compound, >99% ee).
-
High-purity deuterated NMR solvents (e.g., Chloroform-d, CDCl₃; Benzene-d₆, C₆D₆; Acetonitrile-d₃, CD₃CN). The choice of solvent is critical as it can significantly affect the degree of signal separation.
-
-
Equipment:
-
High-resolution NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision 5 mm NMR tubes.
-
Calibrated analytical balance.
-
Volumetric flasks and precision pipettes.
-
Vortex mixer.
-
Protocol: Sample Preparation
The goal is to prepare a solution where the interactions between the CSA and the analyte enantiomers are maximized, leading to the largest possible chemical shift non-equivalence (Δδ).
-
Analyte Preparation: Accurately weigh 5-10 mg of the chiral carboxylic acid analyte into a clean, dry vial.
-
Solvent Addition: Dissolve the analyte in approximately 0.6 mL of the chosen deuterated solvent.
-
CSA Addition: Accurately weigh the chiral amine CSA. The molar ratio of CSA to analyte is a crucial parameter to optimize.
-
Causality: A 1:1 molar ratio is a logical starting point, assuming the formation of a 1:1 salt complex. However, equilibria can be complex. An excess of the CSA (e.g., 1.2 to 2.0 equivalents) can sometimes push the equilibrium towards the diastereomeric complexes, enhancing the observed Δδ. It is recommended to perform a titration experiment, starting with the analyte alone and incrementally adding the CSA while monitoring the NMR spectrum.
-
-
Homogenization: Transfer the final solution to an NMR tube. Cap the tube and mix thoroughly using a vortex mixer to ensure a homogeneous solution. The formation of the diastereomeric salt is typically instantaneous at room temperature.
Protocol: NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is properly locked on the solvent deuterium signal and shimmed to achieve optimal resolution and lineshape. Poor shimming can broaden signals, obscuring small splittings.
-
Acquisition Parameters:
-
Experiment: Acquire a standard quantitative ¹H NMR spectrum.
-
Temperature: Start at room temperature (e.g., 298 K). Temperature can affect the equilibrium and the rate of exchange between the free and complexed states. In some cases, lowering the temperature can sharpen signals and increase Δδ.
-
Relaxation Delay (d1): For accurate quantification, a sufficiently long relaxation delay is essential. A d1 of at least 5 times the longest T₁ of the protons being integrated is recommended to ensure full relaxation and accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-128) to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest.
-
Protocol: Data Processing and Analysis
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Ensure the baseline is flat around the signals to be integrated.
-
Signal Identification: Identify a well-resolved proton signal of the analyte that shows clear separation into two distinct peaks, corresponding to the two diastereomeric complexes. Protons alpha to the chiral center or other nearby protons are typically the best candidates.
-
Integration: Carefully integrate the areas of the two resolved signals (Integral₁ and Integral₂).
-
Calculation of Enantiomeric Excess (% ee): Use the following formula:
% ee = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) × 100
Data Presentation and Interpretation
The effectiveness of a CSA is determined by its ability to induce a significant chemical shift difference (Δδ) between the enantiomers of an analyte. This data should be systematically tabulated.
| Analyte Class | Typical CSA | Solvent | Typical Molar Ratio (CSA:Analyte) | Observed Δδ (ppm) |
| Chiral Carboxylic Acids | (S)-1-(1-Naphthyl)ethylamine | CDCl₃ | 1.2 : 1 | 0.02 - 0.15 |
| (R)-1-Phenylethylamine | CDCl₃ / C₆D₆ | 1.1 : 1 | 0.01 - 0.10 | |
| α-Amino Acids (N-protected) | Cinchona Alkaloids | CDCl₃ | 1 : 1 | 0.05 - 0.20 |
Note: This table presents typical values for established chiral amine CSAs to provide a benchmark. Specific values for this compound would need to be determined experimentally.
Diagram: Molecular Interaction Model
Caption: Formation of transient diastereomeric complexes.
Trustworthiness: System Validation and Best Practices
To ensure the reliability and accuracy of the results, the following steps are crucial:
-
Purity of CSA: The enantiomeric purity of the CSA must be as high as possible (>99%). Any impurity in the CSA will lead to erroneous ee calculations.
-
Analyte Stability: Confirm that the analyte does not racemize or degrade under the experimental conditions.
-
Validation with Known Samples: Before analyzing unknown samples, validate the method using a racemic mixture (should give 50:50 signals) and at least one enantioenriched sample of known ee.
-
Linearity: Prepare a series of samples with varying, known enantiomeric ratios to demonstrate a linear correlation between the measured ee (from NMR integration) and the actual ee.
By following these detailed protocols and validation steps, researchers can confidently employ chiral amines as powerful solvating agents for the accurate determination of enantiomeric excess by NMR spectroscopy, a critical analysis in pharmaceutical development and chemical research.
References
-
Fulwood, R., & Parker, D. (1992). A chiral solvating agent for direct NMR assay of the enantiomeric purity of carboxylic acids. Tetrahedron: Asymmetry, 3(1), 25-28. [Link]
-
Nemcsok, D., et al. (2015). Chiral α-Amino Acid-Based NMR Solvating Agents. ChemistryOpen, 4(4), 428-433. [Link]
-
Silva, M. S. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 247. [Link]
-
Uccello-Barretta, G., et al. (2010). NMR determination of enantiomeric purity. Chirality, 22(1), E1-E25. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Discrimination of chiral compounds using NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
Sources
Mastering Stereocontrol: A Guide to Diastereoselective Aldol Reactions with (+)-Isopinocampheylamine Derivatives
For the synthetic chemist, the aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures. However, the creation of two new stereocenters presents a formidable challenge in controlling the desired stereochemical outcome. This guide provides an in-depth exploration of diastereoselective aldol reactions utilizing the chiral scaffold of (+)-isopinocampheylamine, a versatile auxiliary derived from the renewable terpene (+)-α-pinene.
This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful methodology. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights to ensure successful implementation in the laboratory.
The Strategic Advantage of the Isopinocampheyl Scaffold
The rigid, bicyclic framework of the isopinocampheyl moiety provides a highly defined chiral environment, making it an excellent stereocontrolling element. When appended to a carbonyl compound as an amide, it effectively biases the facial approach of an electrophile to the enolate, leading to high levels of diastereoselectivity. While the use of diisopinocampheylborane reagents in aldol reactions is well-established, this guide will focus on the direct application of this compound as a recoverable chiral auxiliary.
Mechanistic Rationale: The Zimmerman-Traxler Model in Action
The stereochemical outcome of the aldol reaction of N-acyl-(+)-isopinocampheylamine derivatives can be rationalized by the Zimmerman-Traxler transition state model. Upon deprotonation with a lithium base, a lithium enolate is formed. The reaction proceeds through a closed, six-membered, chair-like transition state where the lithium cation coordinates to both the enolate oxygen and the aldehyde oxygen.
The bulky isopinocampheyl group orients itself to minimize steric interactions, thereby shielding one face of the enolate. For a Z-enolate, this steric hindrance directs the aldehyde to approach from the less hindered face, leading to the preferential formation of the syn-aldol product. The rigidity of the chiral auxiliary is key to maintaining a well-ordered transition state, which is crucial for high diastereoselectivity.
Caption: Workflow for the diastereoselective aldol reaction using this compound as a chiral auxiliary.
Part 1: Synthesis and Application of N-Acyl-(+)-isopinocampheylamine Auxiliaries
This section provides a comprehensive protocol for the synthesis of the chiral amide, its application in a diastereoselective aldol reaction, and the subsequent cleavage of the auxiliary.
Protocol 1: Synthesis of N-Propionyl-(+)-isopinocampheylamine
This protocol details the coupling of this compound with propionyl chloride to form the chiral amide.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl-(+)-isopinocampheylamine.
Protocol 2: Diastereoselective Aldol Reaction with Isobutyraldehyde
This protocol describes the lithium enolate generation and subsequent aldol addition to an aldehyde.
Materials:
-
N-Propionyl-(+)-isopinocampheylamine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Isobutyraldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve N-propionyl-(+)-isopinocampheylamine (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add freshly distilled isobutyraldehyde (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
The auxiliary can be removed under hydrolytic or reductive conditions to provide the corresponding β-hydroxy acid or amino alcohol, respectively.
A. Hydrolytic Cleavage to the β-Hydroxy Acid:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Add an excess of a strong base such as potassium hydroxide (KOH) or lithium hydroxide (LiOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture, acidify with aqueous HCl, and extract the β-hydroxy acid. The water-soluble this compound hydrochloride can be recovered from the aqueous layer.
B. Reductive Cleavage to the β-Hydroxy Alcohol:
-
Dissolve the aldol adduct in an ethereal solvent such as THF or diethyl ether.
-
Add an excess of a reducing agent like lithium aluminum hydride (LiH₄) at 0 °C.
-
Stir the reaction until completion (TLC monitoring).
-
Carefully quench the reaction and work up to isolate the chiral β-hydroxy alcohol and recover the this compound.
Part 2: The Diisopinocampheylborane-Mediated Approach: A Powerful Alternative
An alternative and highly effective strategy involves the use of diisopinocampheylborane derivatives, such as diisopinocampheylboron triflate ((Ipc)₂BOTf) or diisopinocampheylborane ((Ipc)₂BH), to mediate the aldol reaction of achiral amides or other carbonyl compounds.[1][2] This approach generates a chiral boron enolate in situ, which then reacts with high diastereoselectivity and enantioselectivity.
This method is particularly advantageous as it often provides exceptionally high levels of stereocontrol (d.r. >19:1 and e.e. >95%) and can be applied to a broader range of substrates.[1]
Sources
Introduction: The Strategic Role of (+)-Isopinocampheylamine in Industrial Asymmetric Synthesis
An In-Depth Technical Guide to the Industrial Applications of (+)-Isopinocampheylamine
This compound [(+)-IPC-NH₂] is a chiral amine derived from the naturally abundant monoterpene (+)-α-pinene. Its rigid bicyclic structure and well-defined stereochemistry make it a highly effective and economically viable chiral resolving agent and a precursor to powerful chiral auxiliaries for large-scale industrial applications. The primary utility of (+)-IPC-NH₂ lies in its ability to induce chirality, enabling the production of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries.
This guide provides detailed application notes and protocols for the two primary industrial uses of this compound:
-
As a Chiral Resolving Agent for the separation of racemic carboxylic acids via diastereomeric salt crystallization.
-
As a Chiral Auxiliary for the asymmetric synthesis of non-natural α-amino acids via diastereoselective reductive amination.
The protocols herein are designed to be robust, scalable, and grounded in established industrial practices, with a focus on efficiency, recovery, and recycling of the chiral agent.
Application 1: Chiral Resolution of Racemic Carboxylic Acids
Classical resolution via diastereomeric salt formation remains one of the most pragmatic and widely used methods for producing enantiomerically pure compounds on an industrial scale.[1][2] The principle relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., this compound). This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility.[3] This solubility difference allows for their separation by fractional crystallization.
Causality and Experimental Design
The success of this method hinges on maximizing the solubility difference between the two diastereomeric salts. The choice of solvent is paramount; it must be selected to dissolve both salts to some extent but allow the less soluble salt to crystallize preferentially in high purity. Alcohols like methanol or isopropanol, or hydrocarbon solvents like toluene, are common choices.
Industrially, it is often more efficient to use a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the resolving agent. This strategy, known as Marckwald's principle, ensures that the less soluble diastereomeric salt precipitates, while the more soluble salt and the excess of one enantiomer of the acid remain in the mother liquor, simplifying the separation and improving the purity of the initial crystalline product.[1]
Workflow for Chiral Resolution and Auxiliary Recovery
Protocol 1: Industrial Scale Resolution of Racemic Ibuprofen
This protocol is a representative example for the resolution of a racemic carboxylic acid. Ibuprofen is chosen for its industrial relevance.[4]
Materials:
-
Racemic Ibuprofen (1.0 equiv.)
-
This compound (0.55 equiv.)
-
Toluene
-
Methanol
-
6M Hydrochloric Acid
-
5M Sodium Hydroxide
-
Dichloromethane (for extraction)
Procedure:
-
Salt Formation: In a suitable jacketed reactor, charge racemic ibuprofen (1.0 equiv.) and toluene (approx. 8 volumes). Heat the mixture to 50-60 °C with stirring to ensure complete dissolution.
-
Add this compound (0.55 equiv.) to the solution. A mild exotherm may be observed.
-
Crystallization: Cool the solution slowly and controllably to ambient temperature (20-25 °C) over 4-6 hours. Initiate seeding with a small amount of pre-made (S)-Ibuprofen•(+)-IPC-NH₂ salt if necessary to control crystal growth.
-
Further cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize the yield of the crystalline salt.
-
Isolation: Filter the crystalline diastereomeric salt using a centrifuge or filter press. Wash the filter cake with a small volume of cold toluene to remove residual mother liquor.
-
Liberation of (S)-Ibuprofen: Suspend the isolated salt in water (approx. 5 volumes). Add 6M HCl with stirring until the pH of the aqueous phase is < 2. This breaks the salt, protonating the ibuprofen and forming the hydrochloride salt of the amine.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., toluene or ethyl acetate). The organic phase contains the enantiomerically enriched (S)-Ibuprofen. The aqueous phase contains the this compound hydrochloride.
-
Purification: Wash the organic layer with water and brine, then concentrate under vacuum to yield crude (S)-Ibuprofen. Recrystallization from a solvent like hexane can be performed to achieve >99% enantiomeric excess (ee).
-
Auxiliary Recovery: Combine all aqueous layers containing this compound hydrochloride. Basify with 5M NaOH until the pH is > 12. Extract the free this compound base with dichloromethane. Dry the organic extracts and concentrate under vacuum to recover the resolving agent for reuse. Recovery yields typically exceed 95%.
Data Presentation: Representative Resolution Efficiency
While specific data for (+)-IPC-NH₂ is proprietary, the following table shows typical results for the classical resolution of common racemic acids, demonstrating the efficacy of the technique.
| Racemic Acid | Resolving Agent | Solvent | Yield of Desired Enantiomer | Enantiomeric Excess (ee) | Reference |
| Ibuprofen | N-octyl-D-glucamine | Toluene/Water | 74% | 99.2% | [5] |
| Mandelic Acid | (D)-Prolinamide | Dioxane | ~40% (single crop) | 92% | [1] |
| Phenylalanine | (R)-Mandelic Acid | Methanol | Good | 85% | [6] |
Application 2: Asymmetric Synthesis of α-Amino Acids
This compound serves as an outstanding chiral auxiliary for the synthesis of enantiomerically pure α-amino acids, particularly non-natural variants that are crucial as building blocks for modern pharmaceuticals. The most effective strategy involves the diastereoselective reductive amination of an α-keto acid.[4]
Causality and Experimental Design
The synthesis proceeds in three key stages:
-
Imine Formation: The amine group of (+)-IPC-NH₂ condenses with the ketone of an α-keto acid to form a chiral Schiff base (imine). This step temporarily installs the chiral controller onto the substrate.
-
Diastereoselective Reduction: The C=N bond of the imine is reduced. The bulky, rigid isopinocampheyl group effectively shields one face of the imine, forcing the reducing agent (e.g., a hydride source) to attack from the less sterically hindered face. This directed attack creates the new stereocenter at the α-carbon with a high degree of diastereoselectivity.[2]
-
Auxiliary Cleavage and Recovery: The N-C bond is cleaved, typically by hydrogenolysis, to release the final α-amino acid product and recover the this compound auxiliary.
The choice of reducing agent is critical for selectivity. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the carboxylic acid moiety.[7] For the cleavage step, catalytic hydrogenation over a palladium catalyst is clean and efficient, as it cleaves the benzylic-type C-N bond of the auxiliary.
Workflow for Asymmetric α-Amino Acid Synthesis
Protocol 2: Asymmetric Synthesis of D-Phenylalanine
This protocol describes the synthesis of D-Phenylalanine, a non-natural amino acid used in various active pharmaceutical ingredients (APIs).[8][9]
Materials:
-
Phenylpyruvic acid (1.0 equiv.)
-
This compound (1.05 equiv.)
-
Toluene
-
Methanol
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv.)
-
Palladium on Carbon (10% Pd/C, ~5 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Imine Formation: In a reactor equipped with a Dean-Stark trap, charge phenylpyruvic acid (1.0 equiv.), this compound (1.05 equiv.), and toluene. Heat the mixture to reflux to remove water via azeotropic distillation, driving the condensation reaction to completion. Monitor by TLC or spectroscopy until the starting materials are consumed.
-
Solvent Exchange & Reduction: Cool the reactor and remove the toluene under vacuum. Add methanol as the solvent for the reduction step.
-
Cool the methanolic solution of the imine to 0 °C. Cautiously add sodium cyanoborohydride (NaBH₃CN) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by carefully adding dilute HCl until gas evolution ceases. Remove the methanol under vacuum. Add water and a suitable organic solvent (e.g., ethyl acetate). Adjust the pH to ~8-9 with a base (e.g., NaHCO₃) and separate the layers. The organic layer contains the diastereomerically enriched N-alkylated amino acid.
-
Auxiliary Cleavage: Concentrate the organic layer and re-dissolve the residue in methanol. Transfer the solution to a hydrogenation reactor. Add the 10% Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases. This step cleaves the auxiliary.
-
Isolation: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Concentrate the filtrate under vacuum. The residue contains the desired D-Phenylalanine and the recovered this compound.
-
Purification & Recovery: The product can be purified from the auxiliary by recrystallization or ion-exchange chromatography. The recovered auxiliary can be purified by distillation for reuse.
Data Presentation: Representative Diastereoselectivity
The following table provides examples of diastereoselectivity achieved in asymmetric syntheses using chiral amine auxiliaries, illustrating the high levels of stereocontrol that can be obtained.
| Substrate | Chiral Auxiliary Type | Reaction | Diastereomeric Excess (de) | Reference |
| Phenylacetone Derivative | (+)-α-Methylbenzylamine | Reductive Amination | 96-99% | [2] |
| Enone | Chiral Amine | Michael Addition | >96% | [10] |
| α-Keto Acetal | Chiral Phosphoric Acid (Catalyst) | Reductive Amination | up to 99% ee | [11] |
Conclusion and Industrial Outlook
This compound stands as a powerful and versatile tool in the large-scale synthesis of chiral molecules. Its efficacy as both a resolving agent and a chiral auxiliary, combined with its derivation from a renewable feedstock, makes it a compelling choice for industrial applications. The key to its economic viability lies in the robust and high-yielding protocols for its recovery and recycling, which minimize waste and significantly reduce the cost contribution of chirality to the final product. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the strategic application of well-established chiral reagents like this compound will remain a cornerstone of efficient and sustainable industrial organic synthesis.
References
- Process for the resolution of ibuprofen. (U.S. Patent No. 5,621,140A).
-
Commercially viable resolution of ibuprofen. PubMed. [Link]
-
Organic Chemistry - Resolution of Ibuprofen. Scribd. [Link]
- Process for the preparation and resolution of mandelic acid derivatives. (E.P. Patent No. EP1047656B1).
- Resolution of racemic mandelic acid. (U.S. Patent No. 4,322,548A).
- Chemical synthesis method of chiral D-phenylalanine. (Chinese Patent No. CN102234241A).
- Method for preparing D-phenylalanine by asymmetric conversion method. (Chinese Patent No. CN101412678A).
- Asymmetric synthesis of phenylisopropylamines. (U.S. Patent No. 4,000,197A).
-
Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC - NIH. [Link]
-
Efficient synthesis of both diastereomers of β,γ-diamino acids from phenylalanine and tryptophan. PubMed. [Link]
-
A New Way to Amines. GalChimia. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. [Link]
-
Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. Scilit. [Link]
-
Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC - NIH. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC - NIH. [Link]
-
Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. PMC - NIH. [Link]
-
(r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine. Journal of Chemical Education. [Link]
-
Manganese catalyzed reductive amination of aldehydes using hydrogen as a reductant. Chemical Communications (RSC Publishing). [Link]
-
Extractive in situ product removal for the application of naturally produced L-alanine as an amine donor. Green Chemistry (RSC Publishing). [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. PubMed. [Link]
-
Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane. Semantic Scholar. [Link]
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- 10. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Resolution of Racemic Carboxylic Acids via Fractional Crystallization of Diastereomeric Salts with (+)-Isopinocampheylamine: Application Notes and Protocols
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development, agrochemicals, and material science, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and physical properties. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a cornerstone of modern chemical synthesis.[1]
Fractional crystallization of diastereomeric salts stands as a robust and scalable classical method for achieving this separation.[2] This technique hinges on the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics. This is accomplished by reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomeric salts, no longer mirror images, exhibit different solubilities, melting points, and crystal structures, allowing for their separation through crystallization.[3]
(+)-Isopinocampheylamine, a chiral amine derived from the natural product (+)-α-pinene, has emerged as a versatile and effective resolving agent for a variety of racemic carboxylic acids. Its rigid bicyclic structure often leads to the formation of well-defined, crystalline diastereomeric salts with significant differences in solubility, facilitating efficient separation. This guide provides a comprehensive overview of the principles and a detailed protocol for the fractional crystallization of diastereomeric salts of this compound.
Core Principles: The Science Behind the Separation
The efficacy of diastereomeric salt resolution is governed by the thermodynamic and kinetic aspects of crystallization. The fundamental principle lies in the differential solubility of the two diastereomeric salts formed in a given solvent system.
When a racemic carboxylic acid, (±)-R-COOH, is reacted with an enantiomerically pure chiral amine, such as this compound, two diastereomeric salts are formed:
-
[(+)-R-COO⁻][(+)-Isopinocampheylammonium⁺]
-
[(-)-R-COO⁻][(+)-Isopinocampheylammonium⁺]
These salts are not enantiomers but diastereomers, and thus possess different free energies of crystallization. This difference manifests as a disparity in their solubilities in a particular solvent. By carefully selecting the solvent and controlling the temperature, a supersaturated solution can be created from which the less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble diastereomer enriched in the mother liquor.
The choice of solvent is paramount and often determined empirically. An ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts while also allowing for good crystal formation.
Workflow of Diastereomeric Salt Resolution
The overall process can be systematically broken down into three key stages: diastereomeric salt formation, fractional crystallization, and the liberation of the enantiomerically pure carboxylic acid.
Caption: General workflow for chiral resolution.
Application Protocol: Resolution of Racemic 2-Phenoxypropionic Acid
This protocol details the resolution of racemic 2-phenoxypropionic acid, a chiral carboxylic acid that is a key structural motif in many herbicides and pharmaceuticals, using this compound as the resolving agent.[4]
Materials and Reagents
-
Racemic 2-phenoxypropionic acid
-
This compound (enantiomeric purity >98%)
-
Methanol (reagent grade)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, etc.)
-
Heating mantle or hot plate with magnetic stirrer
-
Rotary evaporator
-
Polarimeter or chiral HPLC system for analysis
Quantitative Data Summary
| Parameter | Value | Reference |
| Resolving Agent | This compound | |
| Racemic Substrate | 2-Phenoxypropionic Acid | [4] |
| Molar Ratio (Acid:Amine) | 1:1 (for initial salt formation) | |
| Crystallization Solvent | Methanol | |
| Typical Enantiomeric Excess (after one crystallization) | Varies, often >80% | |
| Melting Point of Racemic 2-Phenoxypropionic Acid | 112-115 °C | [5] |
| Boiling Point of this compound | 90 °C at 18 mmHg | [6] |
| Density of this compound | 0.909 g/mL at 25 °C | [6] |
Step-by-Step Experimental Procedure
Part 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-phenoxypropionic acid in 100 mL of methanol. Warm the mixture gently on a hot plate to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of this compound in 50 mL of methanol.
-
Salt Formation: Slowly add the this compound solution to the solution of the racemic acid with constant stirring. The formation of the diastereomeric salts may cause the solution to become cloudy.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is advisable to insulate the flask to slow the cooling process.
-
Isolation of the Less Soluble Salt: After several hours, or once a significant amount of crystalline precipitate has formed, cool the flask in an ice bath for 30-60 minutes to maximize the yield of the less soluble diastereomeric salt.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomeric salt.
-
Drying: Dry the collected crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Part 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of the Salt: Transfer the dried diastereomeric salt to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Acidification: Slowly add 2 M HCl to the separatory funnel with frequent shaking until the aqueous layer is acidic (pH 1-2, check with pH paper). This will break the salt, liberating the free carboxylic acid into the ether layer and the protonated amine into the aqueous layer.
-
Extraction: Separate the ether layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether to ensure complete recovery of the carboxylic acid.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the ether solution over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 2-phenoxypropionic acid.
Part 3: Analysis
-
Yield Calculation: Determine the mass of the recovered enantiomerically enriched carboxylic acid and calculate the yield.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the resolved acid should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[4] Alternatively, polarimetry can be used to measure the specific rotation of the product, which can then be compared to the known specific rotation of the pure enantiomer.
Causality and Optimization: A Scientist's Perspective
The success of a diastereomeric resolution is not merely procedural; it is an exercise in applied physical organic chemistry. Several factors can be manipulated to optimize the outcome:
-
Solvent Selection: The choice of solvent is the most critical parameter. A solvent that provides a large difference in the solubility of the two diastereomeric salts is ideal. Protic solvents like alcohols are often a good starting point due to their ability to solvate the ionic salts.
-
Molar Ratio of Resolving Agent: While a 1:1 molar ratio is typically used for initial salt formation, employing a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystalline product, albeit with a lower yield.
-
Cooling Rate: A slow and controlled cooling rate generally affords larger and purer crystals. Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.
-
Recrystallization: The enantiomeric purity of the resolved acid can be further enhanced by recrystallizing the isolated diastereomeric salt one or more times before the liberation step. The purity should be monitored after each recrystallization until a constant enantiomeric excess is achieved.
Troubleshooting Common Issues
-
Oil Formation: If the diastereomeric salt "oils out" instead of crystallizing, it indicates that the melting point of the salt is lower than the temperature of the solution. This can often be remedied by using a more dilute solution or a different solvent system.
-
Low Enantiomeric Excess: If the initial crystallization yields a product with low enantiomeric excess, further recrystallization of the diastereomeric salt is necessary. It is also worth screening other solvents to find a system with better selectivity.
-
Poor Crystal Formation: Seeding the supersaturated solution with a small crystal of the desired pure diastereomeric salt can help to induce crystallization and improve the crystal quality.
Conclusion: A Timeless Technique for a Modern Challenge
Fractional crystallization of diastereomeric salts, while a classical technique, remains a highly relevant and practical method for the resolution of racemic mixtures, particularly on an industrial scale. The use of this compound as a resolving agent offers an effective means of obtaining enantiomerically pure carboxylic acids. A thorough understanding of the underlying principles of crystallization and a systematic approach to optimization are key to achieving high yields and excellent enantiomeric purity. This guide provides a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful separation technique.
References
-
Scott, K. A., Marciniak, A., Benson, W. G., & Polt, R. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education, 97(11), 4146–4153. Available from: [Link]
- Google Patents. (1979). Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives.
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Institutes of Health. Available from: [Link]
-
Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
College of St. Benedict & St. John's University. (n.d.). Most of the time, we don't get so lucky. Two enantiomers are normally so similar to each other physically that we can't separate them. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). National Institutes of Health. Available from: [Link]
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). National Institutes of Health. Available from: [Link]
-
Synthesis of Enantiomerically Pure Stereomers of Rosaprostol. (2015). National Institutes of Health. Available from: [Link]
Sources
Application Note: Efficient Recovery and Recycling of (+)-Isopinocampheylamine in Chiral Resolutions
Introduction: The Strategic Value of Chiral Amine Recovery
(+)-Isopinocampheylamine stands as a pivotal chiral resolving agent in the pharmaceutical and fine chemical industries. Derived from the natural product α-pinene, its rigid bicyclic structure provides excellent stereochemical discrimination, enabling the efficient separation of enantiomers of racemic acids through the formation of diastereomeric salts.[1][2] The high cost of this reagent, coupled with increasing environmental and economic pressures, makes the development of robust recovery and recycling protocols not merely advantageous, but essential for sustainable and cost-effective manufacturing processes.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for the efficient recovery and recycling of this compound following its use in diastereomeric salt resolution. The protocols detailed herein are designed to maximize recovery yield and ensure high purity of the recycled amine, rendering it suitable for reuse in subsequent resolution cycles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective recovery process.
| Property | Value | Reference |
| CAS Number | 13293-47-5 | [6] |
| Molecular Formula | C₁₀H₁₉N | |
| Molecular Weight | 153.26 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 90 °C at 18 mmHg | |
| Density | 0.909 g/mL at 25 °C | |
| Optical Activity | [α]22/D +44°, neat | |
| Flash Point | 72 °C (161.6 °F) - closed cup |
The Resolution and Recovery Cycle: A Mechanistic Overview
The process of chiral resolution using this compound and its subsequent recovery is a cyclical operation. The fundamental principle lies in the differential solubility of the diastereomeric salts formed between the chiral amine and the racemic acid.[7][8][9]
Step 1: Diastereomeric Salt Formation
A racemic acid (e.g., racemic mandelic acid) is reacted with an equimolar or sub-equimolar amount of this compound in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most notably solubility in a given solvent system.[1][9]
Step 2: Selective Crystallization and Separation
Through careful selection of the solvent and optimization of temperature, one of the diastereomeric salts will preferentially crystallize out of the solution, while the other remains in the mother liquor.[8][10] The solid, diastereomerically enriched salt is then isolated by filtration.
Step 3: Liberation and Recovery of this compound
The crux of the recycling process is the liberation of the free this compound from both the crystallized diastereomeric salt (after the desired acid enantiomer has been isolated) and the mother liquor. This is achieved by basification, which breaks the ionic bond of the salt, followed by extraction and purification of the amine.[7][10]
Visualizing the Workflow: Resolution and Recovery Cycle
Caption: Figure 1: Workflow for Chiral Resolution and Recovery of this compound.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] this compound is a combustible liquid and can cause skin and eye irritation.
Protocol 1: Recovery of this compound from Crystallized Diastereomeric Salt
This protocol details the liberation of the amine from the solid, diastereomerically pure salt.
Materials:
-
Crystallized diastereomeric salt
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: Suspend the filtered diastereomeric salt in deionized water (approximately 10 mL of water per gram of salt) in a flask equipped with a magnetic stirrer.
-
Basification: Cool the suspension in an ice bath. Slowly add 2 M NaOH solution dropwise while stirring vigorously. Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is greater than 11. The liberation of the free amine is often accompanied by the formation of an oily layer or a milky suspension.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the liberated this compound with a suitable organic solvent like dichloromethane or diethyl ether (3 x 20 mL). The choice of solvent should be based on the amine's high solubility in it and its immiscibility with water.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.[7]
Protocol 2: Recovery of this compound from the Mother Liquor
The mother liquor contains the more soluble diastereomeric salt. Recovering the amine from this fraction is crucial for maximizing the overall recycling efficiency.
Materials:
-
Mother liquor from the resolution step
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Solvent Removal (if necessary): If the mother liquor is in an organic solvent, first remove the solvent under reduced pressure.
-
Basification: Dissolve the residue in water and transfer to a flask. Cool the solution in an ice bath and add 2 M NaOH solution dropwise with stirring until the pH is >11.
-
Extraction, Washing, and Drying: Follow steps 3-5 from Protocol 1 to extract, wash, and dry the liberated amine.
-
Solvent Removal: Concentrate the dried organic solution under reduced pressure to obtain the crude this compound.
Purification of Recovered this compound
The crude amine recovered from both protocols can be combined for purification. The primary method for purifying this liquid amine is vacuum distillation.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point (90 °C at 18 mmHg).
Quality Control of Recycled Amine
Before reusing the recycled this compound, it is imperative to assess its purity and chiral integrity.
| Parameter | Analytical Method | Acceptance Criteria |
| Chemical Purity | Gas Chromatography (GC) | >95% (or as required by the process) |
| Optical Purity | Chiral HPLC or Polarimetry | No significant loss of optical rotation |
| Identity | ¹H NMR, FT-IR | Spectrum consistent with the standard |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery Yield | Incomplete basification. | Ensure pH is >11. Stir vigorously during basification. |
| Insufficient extraction. | Perform at least three extractions. Consider a different extraction solvent. | |
| Low Purity of Recycled Amine | Incomplete separation of aqueous and organic layers. | Allow sufficient time for layers to separate. Wash with brine. |
| Water in the final product. | Ensure the organic extract is thoroughly dried before solvent removal. | |
| Loss of Optical Purity | Racemization during recovery. | Avoid excessively high temperatures during basification and purification.[3] |
Conclusion
The recovery and recycling of this compound is a critical component of a green and economically viable chiral resolution process.[5] By implementing the detailed protocols for basification, extraction, and purification outlined in this application note, researchers and chemical engineers can significantly reduce waste, lower production costs, and contribute to more sustainable chemical manufacturing practices. The key to a successful recycling program lies in the careful execution of each step and rigorous quality control of the recovered chiral amine.
References
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. [Link]
-
LibreTexts Chemistry. (18.1) Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]
-
3M. Safety Data Sheet. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
National Center for Biotechnology Information. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
UCL Discovery. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
LibreTexts Chemistry. (6.8) Resolution (Separation) of Enantiomers. [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]
-
LibreTexts Chemistry. (5.8) Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
ResearchGate. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]
-
Government of the Netherlands. Chemical Recycling in circular perspective. [Link]
-
ACS Publications. Development of a Recycling Process for an Industrial-Scale Production of Tipifarnib. [Link]
-
ResearchGate. Main steps of the chemical recycling process. [Link]
-
Heidolph Instruments. Recycling of solvent mixtures from manufacturing processes. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Conditions for Diastereomeric Salt Crystallization with (+)-Isopinocampheylamine
Welcome to the technical support center for optimizing diastereomeric salt crystallization, with a specific focus on the use of (+)-Isopinocampheylamine as a chiral resolving agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the chiral resolution of acidic compounds.
I. Fundamental Principles & Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of diastereomeric salt crystallization and answers common questions that arise during the experimental process.
Q1: What is the core principle of chiral resolution by diastereomeric salt crystallization?
Chiral resolution by diastereomeric salt crystallization is a powerful technique for separating enantiomers from a racemic mixture.[1][2] Enantiomers, being mirror images of each other, possess identical physical properties, making their direct separation challenging.[3][4] This method circumvents this issue by reacting the racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent, in this case, this compound (a chiral amine). This reaction forms a pair of diastereomeric salts.[1][5] Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[2][5] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the desired enantiomer is liberated from the purified diastereomeric salt.[2]
Q2: Why is the choice of solvent so critical for a successful resolution with this compound?
The solvent is arguably the most critical variable in diastereomeric salt crystallization.[6][7] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts formed from the racemic acid and this compound.[6][8] The solvent's role is multifaceted:
-
Differential Solubility: The primary function of the solvent is to create a significant difference in solubility between the two diastereomeric salts. One salt should be sparingly soluble, promoting its crystallization, while the other remains in the mother liquor.[9]
-
Nucleation and Crystal Growth: The solvent influences the kinetics of nucleation and crystal growth, which in turn affects the crystal size, shape (habit), and purity.[6]
-
Solvate Formation: Solvents can sometimes be incorporated into the crystal lattice to form solvates.[10] This can significantly alter the solubility and stability of the diastereomeric salt, and in some cases, can even reverse the relative solubilities of the diastereomers.
Q3: What properties should I consider when selecting a solvent?
When selecting a solvent for the resolution of a racemic acid with this compound, consider the following properties:
-
Polarity: Varying the solvent polarity can alter the solute-solvent interactions and potentially enhance the solubility difference between the diastereomers.[11]
-
Hydrogen Bonding Capacity: Solvents with different hydrogen bonding capabilities (donor or acceptor) can interact differently with the diastereomeric salts, thereby affecting their solubility and crystal packing.[11]
-
"Like Dissolves Like": Solvents with functional groups similar to the compound being crystallized are often good solubilizers.[12]
A systematic screening of a range of solvents with varying properties is highly recommended to identify the optimal system.[13][14]
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid or an amorphous gum instead of a crystalline solid.[6] This is often caused by:
-
Excessively high supersaturation: The solution is too concentrated.
-
High crystallization temperature: The temperature is above the melting point of the solvated solid.[12]
To prevent oiling out, you can:
-
Reduce Supersaturation: Use a more dilute solution or add more solvent.[12][14]
-
Slow Down Cooling: Employ a gradual cooling profile to avoid a rapid decrease in solubility.[12]
-
Gradual Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a slightly elevated temperature.[12]
-
Change the Solvent System: A different solvent may favor crystallization over oiling out.[14]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of diastereomeric salt crystallization with this compound.
Issue 1: No Crystallization Occurs
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| High Solubility | The diastereomeric salts are too soluble in the chosen solvent, preventing the solution from becoming supersaturated.[13] | 1. Solvent Screening: Test a variety of solvents with different polarities and functional groups. The goal is to find a solvent where the desired diastereomeric salt has low solubility.[13] 2. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[13] 3. Anti-Solvent Addition: Introduce an "anti-solvent" in which the salts are less soluble to induce precipitation.[12][13] |
| Insufficient Supersaturation | The concentration of the salt is below its solubility limit at the given temperature. | 1. Lower the Temperature: Cool the solution to a lower temperature (e.g., 4 °C or -20 °C) to decrease the solubility of the salts.[1] 2. Seeding: Introduce a small crystal of the desired pure diastereomeric salt (seeding) to promote crystallization.[2][12] If no seed crystals are available, scratching the inside of the flask with a glass rod can sometimes induce nucleation.[12][14] |
| Inhibition of Nucleation | Impurities in the starting material or solvent can inhibit the formation of crystal nuclei. | 1. Purify Starting Materials: Ensure the racemic acid and this compound are of high purity. 2. Use High-Purity Solvents: Utilize analytical grade solvents. |
| Incorrect Stoichiometry | The molar ratio of the racemic acid to this compound may not be optimal for the formation and crystallization of the diastereomeric salt.[13] | 1. Optimize Molar Ratio: While a 1:1 ratio is a common starting point, it is advisable to screen other ratios (e.g., 0.5 to 1.0 equivalents of the resolving agent).[1][2] |
Issue 2: Low Yield of the Desired Diastereomeric Salt
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Solubility | The desired diastereomeric salt is still significantly soluble in the mother liquor, even if it is the less soluble of the two.[6] | 1. Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize recovery.[6] 2. Anti-Solvent Addition: Employ an anti-solvent to reduce the solubility of the desired salt and increase the yield.[14] |
| Co-precipitation | The solubilities of the two diastereomers are too similar, leading to the co-precipitation of the undesired diastereomer.[14] | 1. Change the Solvent System: A different solvent may provide better selectivity. 2. Recrystallization: Recrystallize the isolated salt to improve its diastereomeric purity.[1] |
| Kinetic vs. Thermodynamic Control | The undesired diastereomer might crystallize faster (kinetic product), even though the desired diastereomer is the more stable, less soluble form (thermodynamic product). | 1. Increase Maturation Time: Allowing the crystallization mixture to stir for an extended period can allow the system to reach thermodynamic equilibrium, favoring the crystallization of the desired diastereomer.[12] |
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Poor Selectivity of the Solvent | The chosen solvent does not provide a sufficient difference in solubility between the two diastereomeric salts. | 1. Systematic Solvent Screening: This is the most effective approach. A thorough screening of various solvents is crucial to find a system that maximizes the solubility difference.[14] |
| Solid Solution Formation | In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult. | 1. Analytical Confirmation: Use techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to confirm the presence of a solid solution.[11] 2. Change the Resolving Agent: If solvent screening is unsuccessful, using a different chiral resolving agent is a viable alternative as it will form diastereomers with different physical properties.[11] |
| Insufficient Equilibration Time | The crystallization process may have been stopped prematurely, before the system reached equilibrium. | 1. Optimize Crystallization Time: Experiment with different crystallization times to ensure the system has reached equilibrium. |
III. Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments in optimizing solvent conditions.
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or solvent mixture that provides the best separation of the diastereomeric salts.
Methodology:
-
Preparation of Diastereomeric Salts: In a flask, dissolve the racemic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of this compound in the same solvent. Slowly add the this compound solution to the acid solution with stirring. Evaporate the solvent to obtain a solid mixture of the diastereomeric salts.
-
High-Throughput Screening (96-well plate method):
-
Dispense a small, known amount of the solid diastereomeric salt mixture into each well of a 96-well plate.
-
Add a fixed volume of each screening solvent to the respective wells. A diverse range of solvents should be tested, covering different polarities and chemical classes (e.g., alcohols, esters, ketones, hydrocarbons, and chlorinated solvents).
-
Seal the plate and agitate at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[14]
-
Centrifuge the plate to pellet any undissolved solid.
-
Carefully collect a sample of the supernatant (mother liquor) from each well.
-
Analyze the supernatant samples by a suitable analytical technique (e.g., chiral HPLC) to determine the concentration and ratio of the two diastereomers remaining in solution.
-
-
Data Analysis: The most promising solvents are those that show the largest difference in the concentration of the two diastereomers in the supernatant. This indicates a significant difference in the solubilities of the two salts.
Protocol 2: Measuring Solubility Curves
Objective: To quantitatively measure the solubility of the individual diastereomeric salts in a selected solvent system at different temperatures.
Methodology:
-
Preparation of Pure Diastereomeric Salts: Prepare and purify each diastereomeric salt individually.
-
Solubility Measurement:
-
For each diastereomeric salt, prepare a saturated solution in the chosen solvent at a specific temperature by adding an excess of the solid salt to the solvent and stirring until equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately measure the concentration of the dissolved salt in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).
-
Repeat this procedure at several different temperatures to construct a solubility curve for each diastereomeric salt.
-
-
Data Analysis: Plot the solubility of each diastereomeric salt as a function of temperature. The ideal solvent system will exhibit a large separation between the two solubility curves, indicating a significant difference in solubility over a range of temperatures.
Analytical Techniques for Monitoring Resolution
Accurate and reliable analytical methods are essential for monitoring the progress of the resolution and determining the purity of the final product.
| Technique | Application | Key Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | The gold standard for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[15] | A suitable chiral stationary phase is required to separate the enantiomers or diastereomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine diastereomeric ratios. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can allow for the determination of enantiomeric excess.[15][16] | Provides structural information in addition to purity. |
| Polarimetry | A traditional and rapid method for measuring the optical rotation of a sample, which can be used to determine enantiomeric excess if the rotation of the pure enantiomer is known.[16] | Less accurate than chromatographic methods and requires a pure sample. |
IV. Visualizing the Workflow
Diastereomeric Salt Crystallization Workflow
Caption: Workflow for diastereomeric salt crystallization.
Solvent Selection Decision Tree
Caption: Decision tree for solvent selection and optimization.
V. References
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications.
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
-
Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Benchchem.
-
Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives. Benchchem.
-
An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
-
Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem.
-
Dealing with solid solutions in diastereomeric salt resolution. Benchchem.
-
Separation or Resolution of Enantiomers. Chemistry LibreTexts.
-
Diastereomeric Salt Definition. Fiveable.
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
-
A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Benchchem.
-
Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. Benchchem.
-
Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
-
strategies in optical resolutions.
-
Troubleshooting low yields in diastereomeric salt formation. Benchchem.
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
-
Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate.
-
Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
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- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Chiral Resolution with (+)-Isopinocampheylamine
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic compounds, with a specific focus on overcoming low yield challenges when using (+)-Isopinocampheylamine as a resolving agent. Here, we combine established chemical principles with practical, field-tested insights to help you optimize your separation process.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers.[1][2] This method leverages the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent, such as this compound. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[2][3] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The desired enantiomer is subsequently recovered from the purified diastereomeric salt, typically through an acid-base workup.
Visualizing the Chiral Resolution Workflow
Caption: A generalized workflow for the chiral resolution of a racemic carboxylic acid using this compound.
Troubleshooting Guide: Addressing Low Yield
This guide is structured in a question-and-answer format to directly address common issues encountered during the chiral resolution process.
Q1: My diastereomeric salt is not precipitating, or the yield is extremely low. What should I do?
This is a common issue that often points to problems with supersaturation or solvent selection.
Underlying Causes and Solutions:
-
Sub-optimal Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.
-
Solution: Conduct a systematic solvent screen. The ideal solvent or solvent mixture will exhibit a significant solubility difference between the two diastereomeric salts. A good starting point for resolving carboxylic acids with this compound are alcohols (e.g., methanol, ethanol, isopropanol) or mixtures of these with less polar solvents like toluene or hexane.
-
-
Insufficient Concentration: The solution may be too dilute to achieve the necessary supersaturation for crystallization to occur.
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts. Be cautious not to over-concentrate, as this can lead to "oiling out" (see Q2).
-
-
High Crystallization Temperature: The temperature of the solution may be too high, keeping the diastereomeric salts fully dissolved.
-
Solution: Gradually lower the temperature of the solution. Slow cooling is often crucial for obtaining high-purity crystals.[4] If room temperature is insufficient, consider cooling in an ice bath or even a freezer, depending on the solvent's freezing point.
-
-
Lack of Nucleation Sites: Crystallization requires an initial nucleation event.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This can create microscopic imperfections that serve as nucleation sites.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous successful experiment, add a tiny crystal to the supersaturated solution to induce crystallization.
-
-
Q2: My product is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to excessive supersaturation or the crystallization temperature being above the melting point of the salt.
Underlying Causes and Solutions:
-
Excessive Supersaturation: The concentration of the diastereomeric salt is too high.
-
Solution: Add a small amount of the crystallization solvent to the mixture to reduce the concentration.
-
-
Rapid Cooling: Cooling the solution too quickly can cause the salt to crash out of solution as an oil.
-
Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help to slow the cooling process.
-
-
Inappropriate Solvent: The chosen solvent may promote oiling out.
-
Solution: Experiment with a different solvent system. Sometimes, a slightly less polar solvent can encourage crystallization over oiling out.
-
Q3: The enantiomeric excess (e.e.) of my resolved product is low. How can I improve it?
Low enantiomeric excess indicates poor separation of the diastereomers.
Underlying Causes and Solutions:
-
Poor Solvent Selectivity: The solvent system does not provide a large enough solubility difference between the two diastereomeric salts.
-
Solution: As with low yield, a thorough solvent screen is the most effective way to improve selectivity.
-
-
Co-precipitation: If the cooling is too rapid, the more soluble diastereomer can precipitate along with the less soluble one.[4]
-
Solution: Employ a slower cooling rate.
-
-
Equilibrium Issues: The composition of the mother liquor may be close to the eutectic point, limiting the purity of the crystallized salt.
-
Solution: Perform one or more recrystallizations of the obtained diastereomeric salt.[4] Often, a different solvent system for the recrystallization can further enhance the enantiomeric excess.
-
Q4: I've isolated the diastereomeric salt, but the overall yield of my desired enantiomer is still below the theoretical maximum of 50%. What are the likely causes?
Even with successful crystallization, losses can occur at various stages.
Underlying Causes and Solutions:
-
Incomplete Precipitation: A significant amount of the desired, less soluble diastereomer may remain in the mother liquor.
-
Solution: Ensure the crystallization is allowed to proceed for a sufficient amount of time at the optimal temperature. Further cooling or concentrating the mother liquor might yield a second crop of crystals, though these may be of lower purity.
-
-
Losses During Workup: Mechanical losses can occur during filtration and washing of the crystals.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product. Ensure complete transfer of the solid during filtration.
-
-
Sub-optimal Stoichiometry: The molar ratio of this compound to the racemic mixture can influence the yield.
-
Solution: While a 1:1 molar ratio is a common starting point, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial, especially if the racemic compound is inexpensive and the resolving agent is costly. This can, in some cases, improve the purity of the initial crystalline crop.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal purity of this compound for effective resolution?
A: For reproducible and high-quality results, it is recommended to use this compound with an enantiomeric purity of at least 99%. Impurities in the resolving agent can interfere with the crystallization process and reduce the achievable enantiomeric excess of the final product.
Q: How can I recover the this compound after the resolution?
A: The resolving agent can typically be recovered from the aqueous layer after the acid-base workup used to liberate the desired enantiomer. The general procedure is as follows:
-
After acidifying the solution to precipitate your enantiomerically pure carboxylic acid and filtering it off, the filtrate will contain the hydrochloride salt of this compound.
-
Make the aqueous filtrate basic by adding a strong base, such as sodium hydroxide, until a pH of >10 is reached. This will deprotonate the amine.
-
Extract the free this compound into an organic solvent like dichloromethane or diethyl ether.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to recover the resolving agent. The purity of the recovered amine should be checked before reuse.
Q: What is a good starting point for a solvent system when resolving a novel carboxylic acid with this compound?
A: A good initial screening should include a range of protic and aprotic solvents. For carboxylic acids, ethanol, methanol, and isopropanol are excellent starting points. If the diastereomeric salt is too soluble in these, try mixtures with less polar co-solvents such as toluene or acetonitrile. Conversely, if the salt is poorly soluble even when hot, consider more polar solvents or solvent mixtures.
Table 1: Recommended Starting Solvent Systems for Screening
| Solvent System (v/v) | Polarity | Notes |
| 100% Methanol | High | Good for highly polar substrates. |
| 100% Ethanol | High | A versatile and common choice. |
| 9:1 Ethanol/Water | High | The small amount of water can sometimes aid in salt formation and crystallization. |
| 1:1 Toluene/Ethanol | Medium | Can provide good solubility differentials. |
| 100% Acetonitrile | Medium | A common aprotic choice for crystallization. |
Experimental Protocol: A Representative Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework. The specific solvent, temperatures, and times will need to be optimized for your particular substrate.
1. Formation of the Diastereomeric Salt: a. In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a warm solvent (e.g., ethanol). b. In a separate container, dissolve 1.0 equivalent of this compound in a small amount of the same solvent. c. Slowly add the resolving agent solution to the carboxylic acid solution with stirring. d. Heat the mixture gently to ensure complete dissolution of the resulting salts.
2. Crystallization of the Diastereomeric Salt: a. Allow the solution to cool slowly to room temperature. The formation of crystals may be observed. b. To maximize the yield, place the flask in an ice bath for 1-2 hours. c. Collect the crystals by vacuum filtration. d. Wash the crystals with a small amount of ice-cold solvent to remove the mother liquor. e. Dry the crystals.
3. Recrystallization for Purity Enhancement (Optional but Recommended): a. Dissolve the dried crystals in a minimal amount of hot solvent (this may be the same or a different solvent from step 1). b. Allow the solution to cool slowly and crystallize as in step 2. c. Collect, wash, and dry the purified diastereomeric salt.
4. Liberation of the Enantiomerically Pure Carboxylic Acid: a. Suspend the purified diastereomeric salt in water. b. Add a strong acid (e.g., 1 M HCl) dropwise with stirring until the pH is ~1-2.[5] c. The enantiomerically pure carboxylic acid should precipitate. d. Collect the solid by vacuum filtration, wash with cold water, and dry. e. The aqueous filtrate contains the hydrochloride salt of this compound and can be used for its recovery (see FAQ).
5. Analysis: a. Determine the yield and enantiomeric excess of the final product using appropriate analytical techniques (e.g., chiral HPLC, polarimetry).
Logical Framework for Troubleshooting
Caption: A decision tree for troubleshooting common issues in chiral resolution.
References
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
- Ager, D. J. (Ed.). (2005). Handbook of Chiral Chemicals. CRC Press.
-
Wikipedia. (2023). Chiral resolution. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Laurence, C., & Gal, J.-F. (2010).
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
Wikipedia. (2023). Diastereomeric recrystallization. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Taylor & Francis. (n.d.). Acid-base reactions – Knowledge and References. [Link]
Sources
Technical Support Center: Enhancing Diastereomeric Excess in (+)-Isopinocampheylamine Resolutions
Welcome to the technical support center dedicated to the chiral resolution of acidic and other functionalities using (+)-Isopinocampheylamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their resolution processes to achieve higher diastereomeric excess (d.e.) and, consequently, higher enantiomeric purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt formation?
A: Chiral resolution via diastereomeric salt formation is a classical and powerful technique for separating a racemic mixture (a 50:50 mixture of two enantiomers).[1][2] Enantiomers have identical physical properties, making their direct separation by methods like crystallization extremely difficult.[3][4] The strategy involves reacting the racemic mixture, for instance, a racemic carboxylic acid, with a single, pure enantiomer of a chiral resolving agent—in this case, the chiral base this compound.
This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts.[5][6] For a racemic acid (R/S)-Acid and this compound, the resulting salts would be [(R)-Acid:(+)-Base] and [(S)-Acid:(+)-Base]. Crucially, diastereomers possess different physical properties, including solubility, melting points, and crystal structure.[3][7] This difference in solubility is the key that allows for their separation, typically by fractional crystallization.[1][8] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, enabling its isolation in a purified, solid form.
Q2: Why is the choice of solvent so critical for achieving high diastereomeric excess?
A: The solvent system is arguably the most critical parameter in a diastereomeric resolution.[9] Its role is not merely to dissolve the components but to maximize the solubility difference between the two diastereomeric salts.[9][10] An ideal solvent will render one diastereomer sparingly soluble, allowing it to crystallize in high purity, while keeping the other diastereomer fully dissolved in the mother liquor.
The solvent's properties, such as polarity and hydrogen bonding capacity, interact uniquely with the crystal lattice of each diastereomer.[11] In some cases, the choice of solvent can even invert the relative solubilities, causing the opposite diastereomer to crystallize.[12] Therefore, a systematic solvent screen is not just recommended; it is essential for optimizing any diastereomeric resolution.[1][11]
Q3: What does it mean if my resolution "stalls" and repeated recrystallizations do not improve the diastereomeric excess?
A: This is a classic indicator that you may be dealing with a solid solution .[11] A solid solution forms when the crystal lattice of the less soluble diastereomer is able to incorporate the more soluble diastereomer without significant disruption.[11] This occurs when the two diastereomers are structurally very similar. The result is a single crystalline phase containing both diastereomers, which makes purification by simple recrystallization ineffective because the system behaves like a single compound.[11] You can often identify a solid solution if, after repeated crystallizations, the diastereomeric purity of the salt plateaus at a value less than 100%.[11]
Q4: What is the theoretical maximum yield for a classical diastereomeric resolution?
A: For a classical resolution of a racemic mixture, the theoretical maximum yield for a single enantiomer is 50%.[2] This is because the starting material is composed of 50% of the desired enantiomer and 50% of the undesired one. The process isolates one of these, while the other remains in the mother liquor. However, advanced strategies like Resolution-Racemization-Recycle (RRR) can be employed, where the undesired enantiomer left in the mother liquor is racemized and recycled back into the process, potentially driving the overall yield toward 100%.[2][13]
Troubleshooting Guide: Common Issues & Actionable Solutions
This section addresses specific experimental challenges in a problem-cause-solution format to help you quickly diagnose and resolve issues.
Problem 1: Low Diastereomeric Excess (d.e.) of the Crystalline Product
This is the most common challenge, indicating that the solubilities of the two diastereomeric salts are too similar under your current conditions, leading to co-precipitation.[14]
| Potential Cause | Underlying Rationale | Suggested Solution(s) |
| Poor Solvent Choice | The solvent does not sufficiently differentiate between the two diastereomers, resulting in similar solubilities.[9][14] | 1. Perform a Systematic Solvent Screen: Test a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like toluene or heptane, or mixtures thereof).[9][11] 2. Analyze Mother Liquor: After the first crystallization, analyze the mother liquor. If it is highly enriched in the other diastereomer, your solvent is selective, and the issue may lie elsewhere. |
| Cooling Rate Too Fast | Rapid cooling promotes kinetic trapping and can cause the more soluble diastereomer to crash out of solution along with the desired, less soluble one.[1] | 1. Slow Down Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask (e.g., with glass wool or in a large Dewar) can be very effective.[1] 2. Controlled Cooling Profile: Use a programmable bath to cool the solution at a controlled rate (e.g., 0.1-0.5 °C/min).[10] |
| Formation of a Solid Solution | The crystal lattice incorporates both diastereomers, making separation by recrystallization ineffective.[11] | 1. Change the Solvent System: Sometimes a different solvent can disrupt the crystal packing that allows for solid solution formation. 2. Change the Resolving Agent: If solvent screening fails, using a structurally different resolving agent is a highly effective alternative.[11] 3. Annealing: Subjecting the solid to temperature cycles can sometimes promote phase separation.[11] |
| Initial Ratio Close to Eutectic | The initial 50:50 ratio of diastereomers is near the eutectic point for that solvent system, limiting the amount of pure diastereomer that can crystallize.[1][5] | 1. Perform a Second Recrystallization: The first crop of crystals will be enriched in the less soluble diastereomer. Recrystallizing this material will start from a more favorable ratio, pushing the d.e. higher.[1] |
Problem 2: No Crystal Formation or "Oiling Out"
This issue arises when the solute separates as a liquid phase instead of a solid, often due to high solubility or excessive supersaturation.[11]
| Potential Cause | Underlying Rationale | Suggested Solution(s) |
| High Salt Solubility | The diastereomeric salts are too soluble in the chosen solvent, even at lower temperatures.[14] | 1. Use a Less Polar Solvent: Switch to a solvent system where the salts are less soluble. 2. Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (an "anti-solvent," e.g., hexane or heptane) to a solution of the salt in a more polar solvent (e.g., ethyl acetate or acetone) until turbidity persists.[11][14] |
| Insufficient Supersaturation | The concentration of the salt is below its solubility limit at the given temperature, so there is no thermodynamic driving force for crystallization.[14] | 1. Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to reach the saturation point.[14] 2. Cool to a Lower Temperature: Place the flask in an ice bath or freezer for 20-30 minutes to decrease solubility and induce precipitation.[1] |
| Inhibition of Nucleation | The solution is supersaturated, but crystal nuclei fail to form. This can sometimes be caused by trace impurities.[14] | 1. Induce Crystallization: Scratch the inside of the flask below the solvent line with a glass rod to create nucleation sites.[15] 2. Seeding: Add a tiny crystal of the desired diastereomeric salt (if available) to the supersaturated solution to act as a template for crystal growth.[9][14] |
Problem 3: Very Low Recovery Yield
While a 50% yield is the theoretical max, yields significantly below this may indicate procedural issues.
| Potential Cause | Underlying Rationale | Suggested Solution(s) |
| Excessive Solvent Use | Using too much solvent to dissolve the salt means a significant amount of the desired, less-soluble product will remain in the mother liquor upon cooling.[1] | 1. Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the diastereomeric salt mixture.[15] 2. Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration.[1] |
| Desired Enantiomer Forms the More Soluble Salt | The resolving agent has created a situation where the diastereomer containing your target enantiomer is the one that stays in solution. | 1. Isolate from Mother Liquor: Concentrate the mother liquor and attempt to crystallize the more soluble salt, although purity may be a challenge. 2. Use the Opposite Enantiomer of the Resolving Agent: If available, using (-)-Isopinocampheylamine will invert the solubilities. 3. Screen Alternative Resolving Agents: This is the most robust solution. Find a different resolving agent that makes your desired diastereomer the less soluble one.[9] |
Visualizing the Process and Key Factors
A clear understanding of the workflow and the interplay of variables is crucial for success.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Key experimental factors influencing the final diastereomeric excess.
Detailed Experimental Protocols
These protocols provide a general framework. Specific quantities, solvents, and temperatures must be optimized for your particular substrate.
Protocol 1: General Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic acid (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Salt Formation: To the hot solution, add this compound (typically 0.5-1.0 eq.). A 1:1 molar ratio is a common starting point, but optimizing this can improve selective precipitation.[9] Stir until all solids are dissolved.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[1]
-
Maximizing Precipitation: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 20-30 minutes to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which is rich in the more soluble diastereomer.[1]
-
Drying & Analysis: Dry the crystals under vacuum. Determine the yield and measure the diastereomeric excess using an appropriate analytical method (e.g., chiral HPLC of the liberated acid or ¹H NMR of the salt).
Protocol 2: Liberation of the Pure Enantiomer
-
Dissolution: Suspend the purified and dried diastereomeric salt in a biphasic system, such as ethyl acetate and water.
-
Salt Breaking: Add an aqueous acid solution (e.g., 1M HCl) dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1-2).[14] This protonates the this compound, converting it to its water-soluble hydrochloride salt, and liberates the free enantiomerically enriched acid into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate to recover any remaining product.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[14]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified enantiomer.[14]
-
Final Analysis: Confirm the chemical identity (e.g., by NMR) and determine the final enantiomeric purity (e.g., by chiral HPLC).
References
- Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. Benchchem.
- Troubleshooting low yields in diastereomeric salt formation. Benchchem.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health (NIH).
- Dealing with solid solutions in diastereomeric salt resolution. Benchchem.
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). Available from: [Link]
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. Benchchem.
- Application Notes and Protocols for the Chiral Resolution and Asymmetric Synthesis of Alcohols Using Isopinocampheol-Derived Rea. Benchchem.
-
Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available from: [Link]
-
What methods can be used to improve recrystallization yield? CK-12 Foundation. Available from: [Link]
-
A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. RSC Publishing. Available from: [Link]
-
Diastereomeric recrystallization. Wikipedia. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available from: [Link]
-
Chiral resolution. chemeurope.com. Available from: [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]
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Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]
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Strategies in optical resolutions. Available from: [Link]
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Resolution. St. Paul's Cathedral Mission College. Available from: [Link]
-
(PDF) Recent Developments in Optical Resolution. ResearchGate. Available from: [Link]
- Technical Support Center: Optimization of Solvent Systems for Acid Resolution with (S)-(+)-1-Methoxy-2-propylamine. Benchchem.
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preventing oiling out during crystallization of (+)-Isopinocampheylamine salts
A Senior Application Scientist's Guide to Preventing and Troubleshooting Oiling Out
Welcome to our dedicated technical support center for the crystallization of (+)-Isopinocampheylamine (IPCA) salts. This guide is designed for researchers, scientists, and drug development professionals who are working on the resolution of chiral compounds using (+)-IPCA and may encounter the common yet challenging phenomenon of "oiling out."
As Senior Application Scientists with extensive field experience, we understand that oiling out during diastereomeric salt crystallization can be a significant roadblock, leading to low purity, poor yield, and inconsistent results. This resource provides in-depth troubleshooting advice, scientifically grounded explanations, and practical, step-by-step protocols to help you overcome these challenges and achieve robust, scalable crystallization processes.
Understanding the "Oiling Out" Phenomenon
What is oiling out?
Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil") rather than the desired solid crystalline phase.[1][2][3] This oil is a solute-rich, often viscous, secondary liquid that is immiscible with the bulk solvent.
Why is oiling out a problem in the crystallization of this compound salts?
Oiling out presents several significant challenges in the resolution of chiral compounds:
-
Purity Issues: The oil phase can act as a solvent for impurities, which then get trapped when the oil eventually solidifies.[1][4][5] This leads to a final product with low diastereomeric and chemical purity.
-
Poor Crystal Quality: The solidification of the oil is often a rapid and uncontrolled process, resulting in an amorphous solid, a gum, or very small, poorly formed crystals.[1] This can negatively impact downstream processing, such as filtration and drying.
-
Inconsistent Results and Scalability: Processes that are prone to oiling out are often difficult to control and scale up.[1] Small changes in conditions can lead to vastly different outcomes.
The fundamental cause of oiling out is the creation of a supersaturated state that is too high, kinetically favoring the formation of a liquid phase over the more ordered solid crystal lattice.[1][6]
Troubleshooting Guide & FAQs
Here, we address common questions and issues encountered during the crystallization of this compound salts.
Q1: I've mixed my racemic acid with this compound in the chosen solvent, and upon cooling, I'm seeing sticky, oil-like droplets instead of crystals. What's happening and how can I fix it?
A1: This is a classic case of oiling out, likely driven by excessive supersaturation. When the solution is cooled too quickly, the concentration of the diastereomeric salt exceeds the solubility limit so rapidly that the molecules don't have enough time to arrange themselves into an ordered crystal lattice. Instead, they aggregate as a disordered, liquid-like phase.
Troubleshooting Steps:
-
Reduce the Cooling Rate: A slower cooling rate is the most straightforward first step.[7][8] This keeps the system within the metastable zone for a longer duration, favoring controlled crystal growth over spontaneous oiling out.
-
Decrease Solute Concentration: Start with a more dilute solution.[9] While this may reduce the overall yield, it's a crucial step to prevent the supersaturation from reaching the point of liquid-liquid phase separation.
-
Re-heat and Re-dissolve: If oiling out has already occurred, gently heat the mixture until the oil redissolves completely. Then, attempt to recrystallize using a slower cooling profile.
Q2: I've tried slowing down the cooling rate, but I'm still getting some oiling out. What other parameters should I investigate?
A2: If adjusting the cooling rate isn't sufficient, the next critical parameter to evaluate is your solvent system. The choice of solvent is paramount in diastereomeric salt crystallization as it dictates the solubility of both diastereomeric salts and, consequently, the window for selective crystallization.[9]
Troubleshooting Steps:
-
Conduct a Solvent Screen: A systematic solvent screening is essential.[7][9] The goal is to find a solvent or solvent mixture where one diastereomeric salt is significantly less soluble than the other at the desired crystallization temperature.
-
Consider a Mixed Solvent System: Using a combination of a "good" solvent (in which the salt is soluble) and an "anti-solvent" (in which the salt is poorly soluble) can provide more precise control over supersaturation.[4][9] The anti-solvent should be added slowly to the solution at a slightly elevated temperature to avoid localized high supersaturation.
-
Evaluate Solvent Polarity: Oiling out can sometimes be favored in very non-polar or very polar solvents. Experiment with solvents of intermediate polarity. For instance, if you are using a non-polar solvent like heptane and observing oiling out, consider a mixture with a slightly more polar solvent like ethyl acetate or isopropyl alcohol.
Q3: My process seems to be on the edge of oiling out, and the results are not consistent from batch to batch. How can I make my crystallization more robust?
A3: This is an ideal scenario for implementing a seeding strategy. Seeding is a powerful technique to control the crystallization process by bypassing the stochastic nature of primary nucleation.[7][10] By providing a template for crystal growth, you can guide the system to form the desired solid phase instead of an oil.
Key Concept: The Metastable Zone Width (MSZW)
The MSZW is the region between the solubility curve and the point of spontaneous nucleation.[11][12][13] In this zone, the solution is supersaturated, but spontaneous nucleation is kinetically hindered. This is the ideal window to add seed crystals, as they will grow without the system nucleating uncontrollably or oiling out.
Seeding Protocol:
-
Prepare Seed Crystals: Ideally, you should have a small amount of the pure, desired diastereomeric salt from a previous successful crystallization. If not, you may need to induce crystallization on a small scale (e.g., by scratching the flask or using very slow evaporation) to generate initial seeds.
-
Determine the MSZW (Optional but Recommended): For process robustness, it is highly beneficial to determine the MSZW. This can be done using modern instrumentation that monitors turbidity during controlled cooling cycles.[12][14]
-
Implement Seeding:
-
Dissolve your diastereomeric salt at an elevated temperature.
-
Cool the solution slowly to a temperature that is within the metastable zone (i.e., below the saturation temperature but above the temperature where oiling out or spontaneous nucleation occurs).
-
Add a small amount (typically 0.1-2% by weight) of finely ground seed crystals.
-
Continue to cool the solution slowly to the final isolation temperature to allow the crystals to grow.
-
Q4: I've added seed crystals, but they seem to dissolve, or the solution still oils out. What's going wrong?
A4: This indicates that the seeding conditions are not optimized.
Troubleshooting Steps:
-
Seeding Temperature is Too High: If the seed crystals dissolve, you are adding them at a temperature where the solution is still undersaturated (above the solubility curve).[1] You need to cool the solution further before adding the seeds.
-
High Level of Impurities: Impurities can inhibit crystal growth and broaden the metastable zone, making the system more prone to oiling out even with seeding.[4][5] Consider an additional purification step for your starting materials if possible.
-
Insufficient Seed Amount or Quality: Ensure you are adding enough seed crystals to provide sufficient surface area for growth. The seeds should also be of the correct crystalline form.
-
Inadequate Mixing: Poor mixing can lead to localized areas of high supersaturation, which can cause oiling out before the bulk solution reaches the seed crystals.[1] Ensure adequate but not overly aggressive agitation.
Data Presentation & Experimental Protocols
Table 1: Effect of Cooling Rate on Crystallization Outcome
| Cooling Rate (°C/hour) | Observation | Diastereomeric Excess (de %) | Yield (%) |
| 20 | Severe Oiling Out | N/A | N/A |
| 10 | Oiling Out & some solids | < 30% | Low |
| 5 | Minimal oiling, small crystals | ~75% | Moderate |
| 2 | Crystalline solid | > 95% | High |
| 1 (with seeding) | Well-formed crystals | > 98% | High |
| Note: This data is illustrative. Actual results will depend on the specific salt and solvent system. |
Protocol 1: Systematic Solvent Screening for Crystallization of (+)-IPCA Salts
Objective: To identify a suitable solvent system that minimizes the risk of oiling out and provides good diastereomeric separation.
Materials:
-
Racemic acid
-
This compound
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane)
-
Small vials or a 96-well plate
Procedure:
-
In each vial, dissolve a small, known amount of the racemic acid and an equimolar amount of this compound in a candidate solvent at an elevated temperature to achieve complete dissolution.
-
Allow the vials to cool slowly to room temperature, and then further cool in a refrigerator.
-
Observe each vial for the formation of a crystalline solid versus an oil.
-
For the vials that produced a solid, isolate the crystals and the mother liquor.
-
Analyze the diastereomeric purity of the solid and the composition of the mother liquor (e.g., by chiral HPLC or NMR) to identify the solvent system that provides the best separation.
Visualization of Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting oiling out during the crystallization of this compound salts.
Sources
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- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
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- 14. Application Note: Crystal16 and Metastable Zone Width Determination | PDF [slideshare.net]
Technical Support Center: Synthesis of (+)-Isopinocampheylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (+)-Isopinocampheylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during this stereoselective synthesis. As a valuable chiral auxiliary, achieving high yield and enantiopurity of this compound is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
The primary route to this compound begins with the hydroboration of (+)-α-pinene, a readily available chiral starting material from the chiral pool. This is typically followed by oxidation to the intermediate alcohol, (+)-Isopinocampheol, which is then converted to the target amine. Each stage presents unique challenges that can impact overall success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems that may arise during the synthesis.
Problem: Low Yield & Poor Material Recovery
Q1: My overall yield is significantly lower than reported in the literature. What are the most common points of product loss?
A1: Low yields can stem from issues at every stage of the synthesis, from reagent quality to final workup. A systematic approach is key to identifying the cause.[1][2]
Potential Causes & Solutions:
-
Moisture Contamination during Hydroboration: Borane reagents, such as borane-methyl sulfide (BMS) or borane-THF complex, are extremely sensitive to moisture.[3] Water will rapidly decompose the reagent, reducing the effective concentration and halting the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Perform all transfers of anhydrous solvents and borane reagents under an inert atmosphere (Nitrogen or Argon) using syringe techniques.[3]
-
-
Incomplete or Sluggish Hydroboration: The reaction between (+)-α-pinene and borane forms diisopinocampheylborane, which often precipitates as a white solid.[3] If the reaction does not go to completion, the final yield will be compromised.
-
Solution: Monitor the reaction's progress. For the hydroboration step, this can be challenging in situ. Adhering to established reaction times and temperatures is crucial. Ensure efficient stirring to keep the precipitating solid suspended.[3]
-
-
Vigorous and Uncontrolled Oxidation: The oxidation of the intermediate organoborane with alkaline hydrogen peroxide is highly exothermic.[3] If the addition of hydrogen peroxide is too rapid, the reaction can become uncontrollable, leading to side reactions and decomposition of the product.
-
Solution: Add the hydrogen peroxide solution dropwise while carefully monitoring the internal temperature, using an ice-water bath to maintain it within the recommended range (e.g., ~35°C).[3]
-
-
Losses During Workup and Extraction: (+)-Isopinocampheol can be lost if extractions are not performed thoroughly. The final amine product can be challenging to extract and may form emulsions.
-
Solution: After quenching the reaction, ensure you extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like diethyl ether. To break emulsions, the addition of brine (saturated NaCl solution) can be effective. When purifying the final amine, losses can occur on silica gel if not properly neutralized.[4]
-
-
Inefficient Purification: The final amine is a liquid that is typically purified by vacuum distillation. Significant material can be lost if the distillation apparatus is not optimized or if the product is non-volatile enough. For the intermediate alcohol, incomplete crystallization or excessive washing during recrystallization can reduce yield.
-
Solution: For distillation, ensure a good vacuum and use a short-path distillation apparatus for higher-boiling liquids. For recrystallization of the alcohol, use a minimal amount of cold solvent for washing the crystals.
-
Problem: Poor Stereoselectivity
Q2: The enantiomeric excess (ee) of my this compound is unacceptably low. How can I improve the stereochemical purity?
A2: Achieving high stereoselectivity is the primary goal of this synthesis. The stereochemical outcome is largely determined during the hydroboration step. The entire process is a transfer of chirality from the starting α-pinene to the product.
Potential Causes & Solutions:
-
Low Enantiomeric Purity of Starting (+)-α-Pinene: The enantiomeric purity of your final product can never exceed that of your starting material. Commercial (+)-α-pinene is available in various grades of optical purity.
-
Solution: Source (+)-α-pinene with the highest available enantiomeric purity (ideally >98% ee). Verify the purity of the starting material by chiral GC or polarimetry before starting the synthesis.[5]
-
-
Sub-optimal Hydroboration Conditions: The formation of diisopinocampheylborane is a diastereoselective reaction. Temperature control is critical.
-
Solution: The hydroboration should be performed at a low temperature, typically 0°C.[5] Running the reaction at higher temperatures can lead to a decrease in selectivity. It has been shown that allowing the crystalline diisopinocampheylborane to crystallize slowly at 0°C over an extended period (e.g., 46 hours) is crucial for achieving high enantiomeric purity in the isolated reagent.[5] This process effectively enriches the desired diastereomer in the solid phase.
-
-
Use of Monoisopinocampheylborane: If the stoichiometry is not carefully controlled (2 equivalents of α-pinene to 1 equivalent of BH₃), you may form monoisopinocampheylborane (IpcBH₂). While a useful chiral hydroborating agent itself, its use in this context can lead to different selectivity profiles.[6]
Frequently Asked Questions (FAQs)
Q3: What is the overall synthetic pathway and the mechanism controlling stereoselectivity?
A3: The synthesis is a classic example of asymmetric hydroboration-oxidation, followed by conversion of an alcohol to an amine.
Step 1: Asymmetric Hydroboration (+)-α-Pinene reacts with a borane source. The boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen adds to the more substituted carbon (an anti-Markovnikov addition).[7] Crucially, the borane attacks from the face of the double bond opposite to the bulky gem-dimethyl bridge, establishing the key stereocenters.[8][9]
Step 2: Oxidation to (+)-Isopinocampheol The intermediate diisopinocampheylborane is oxidized with hydrogen peroxide in the presence of a base. This reaction replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry.[7][10]
Step 3: Conversion to this compound This is a two-step conversion. The secondary alcohol, (+)-Isopinocampheol, is first oxidized to the corresponding ketone, (+)-Isopinocamphone. This ketone then undergoes reductive amination to yield the final primary amine product, this compound.
Below is a diagram illustrating the overall workflow.
Caption: Overall synthetic workflow for this compound.
Q4: Which borane source is better: Borane Dimethyl Sulfide (BMS) or Borane-THF complex?
A4: Both reagents are effective sources of BH₃. However, BMS is generally preferred for its higher stability and concentration.[6] Borane-THF solutions can degrade over time, especially if not stored properly, leading to lower effective molarity and failed reactions. BMS is more stable for long-term storage.
| Reagent | Advantages | Disadvantages |
| Borane Dimethyl Sulfide (BMS) | High stability, high concentration (typically 10M), long shelf life.[6] | Pungent odor of dimethyl sulfide. |
| Borane-THF Complex | Odorless. | Less stable, must be stored cold, potential for peroxide formation in THF.[6] |
Q5: What is the best way to convert the intermediate (+)-Isopinocampheol to the final amine?
A5: A reliable and common method is a two-step sequence involving oxidation followed by reductive amination.
-
Oxidation: The secondary alcohol is oxidized to the ketone (+)-isopinocamphone. Standard oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or a Dess-Martin periodinane oxidation can be used. A greener method using hydrogen peroxide with a vanadium catalyst has also been reported.[11]
-
Reductive Amination: The ketone is then reacted with ammonia (or an ammonia source like ammonium acetate) and a reducing agent (e.g., H₂ over a metal catalyst like Raney Nickel, or sodium cyanoborohydride) to form the primary amine. This transformation generally proceeds with high stereoselectivity, as the hydride delivery will occur from the less hindered face, opposite the gem-dimethyl bridge, thus preserving the desired stereochemistry at the C2 and C3 positions.
Detailed Experimental Protocols
Protocol 1: Preparation of Crystalline (+)-Diisopinocampheylborane ((+)-Ipc₂BH)
This protocol is adapted from the procedure by Abbott, J. R., et al., published in Organic Syntheses.[5]
-
Setup: Flame-dry a two-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an Argon or Nitrogen atmosphere.
-
Charging Reagents: Charge the flask with anhydrous tetrahydrofuran (THF). Add borane-methyl sulfide complex (1.00 equiv) via syringe. Cool the mixture to 0°C using an ice/water bath.
-
Addition of Pinene: Add high-purity (+)-α-pinene (2.00 equiv) dropwise over 30 minutes, maintaining the internal temperature between 0°C and 3°C.[3] Upon complete addition, a white solid of (Ipc)₂BH will precipitate.
-
Crystallization/Equilibration: Stop the stirring and replace the thermometer with a septum. Seal the flask with parafilm and place it in a 0°C cold room or bath for 46 hours without agitation. This step is critical for maximizing the enantiomeric purity of the reagent.[5]
-
Isolation: After 46 hours, allow the flask to warm to room temperature. Carefully remove the supernatant (containing THF, dimethyl sulfide, and any soluble, less pure borane species) via a cannula.
-
Washing: Wash the remaining white crystalline solid by adding anhydrous diethyl ether, gently swirling, and removing the ether via cannula. Repeat this trituration process two more times.
-
Drying: Dry the white crystals under high vacuum for at least 2 hours to yield pure, crystalline (+)-(Ipc)₂BH, which can be stored under an inert atmosphere for over a year.[5]
Protocol 2: Oxidation to (+)-Isopinocampheol
This protocol is adapted from the procedure published in Organic Syntheses.[3]
-
Setup: To the flask containing the (+)-(Ipc)₂BH slurry from the previous step (or reconstituted from the isolated solid in THF), add 3M aqueous sodium hydroxide in one portion.
-
Oxidation: Immerse the flask in a water bath to maintain a temperature of approximately 35°C. Add 30% aqueous hydrogen peroxide dropwise to the well-stirred mixture. The oxidation is exothermic and should be controlled by the rate of addition.[3]
-
Completion: After the addition is complete, continue stirring for an additional hour to ensure complete oxidation and to decompose any excess hydrogen peroxide.
-
Workup: Cool the reaction mixture and extract with diethyl ether (3 x volumes). Wash the combined organic extracts with water and then brine.
-
Purification: Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude (+)-Isopinocampheol can be purified by vacuum distillation or by recrystallization from a minimal amount of a suitable solvent (e.g., hexane). The pure product is a white solid with a melting point of 51-53°C.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Lane, C. F., & Daniels, J. J. (1972). (−)-isopinocampheol. Organic Syntheses, 52, 72. Available at: [Link]
-
Abbott, J. R., Allais, C., & Roush, W. R. (2015). Preparation of Crystalline (Diisopinocampheyl)borane. Organic Syntheses, 92, 26-37. Available at: [Link]
- Yale Chemistry Department. (n.d.). Hydroboration. Retrieved from a course material page on the Yale University website.
-
Wikipedia. (n.d.). Hydroboration. In Wikipedia. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. In Not Voodoo. Retrieved from: [Link]
-
Chemistry LibreTexts. (2024). 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. Retrieved from: [Link]
-
Filo. (2023). Reaction of α -pinene with borane followed by treatment of the resulting trialkylborane with alkaline hydrogen peroxide gives the following alcohol. Retrieved from: [Link]
- ResearchGate. (2015). Synthesis of (-)-isopinocamphone.
-
Reddit. (2021). What are some common causes of low reaction yields? r/Chempros. Retrieved from: [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from: [Link]
-
ETH Zurich, Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. Retrieved from: [Link]
-
Reddit. (2015). Common ways to lose product and reduce yield? r/chemistry. Retrieved from: [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. Retrieved from: [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of (+)-Isopinocampheylamine
Welcome to the technical support center for (+)-Isopinocampheylamine. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the common and complex challenges associated with the purification of this valuable chiral amine. This resource is structured in a question-and-answer format to directly address the issues you may encounter in the lab, blending fundamental principles with practical, field-proven solutions.
Section 1: Foundational Knowledge & Initial Purity Assessment
This section addresses preliminary questions regarding the properties of this compound and how to assess the purity of your starting material.
Q1: What are the key physical and chemical properties of this compound that I should be aware of before starting purification?
A1: Understanding the fundamental properties of your compound is critical for selecting the appropriate purification strategy. This compound is a chiral amine derived from the terpene α-pinene. It is a liquid at room temperature and is susceptible to oxidation, so handling under an inert atmosphere (like nitrogen or argon) is recommended for prolonged storage or heating.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₉N | [1] |
| Molecular Weight | 153.26 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 90 °C at 18 mmHg | [1] |
| Density | 0.909 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.481 | [1] |
| Specific Rotation | [α]22/D +44°, neat | [1] |
| CAS Number | 13293-47-5 | [1] |
Note: The corresponding enantiomer, (-)-Isopinocampheylamine (CAS: 69460-11-3), has similar physical properties but an opposite specific rotation ([α]21/D −42°, neat)[2].
Q2: My crude material contains both enantiomers. How can I determine the initial enantiomeric excess (ee)?
A2: Determining the starting enantiomeric excess is a crucial first step. The most common and reliable method is chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the predominant methods for resolving enantiomers.[3] You will need to develop a method using a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often a good starting point for chiral amines.
-
Gas Chromatography (GC) after Derivatization: You can derivatize the amine with a chiral agent to form diastereomers, which can then be separated on a standard achiral GC column.[4] This approach, while effective, involves an additional chemical step.
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Section 2: Purification from Achiral Impurities
If your crude product is contaminated with non-chiral impurities like residual solvents, starting materials, or byproducts, these should be removed before proceeding to chiral separation.
Q3: My crude this compound is mixed with a high-boiling point impurity. What is the best purification method?
A3: For separating compounds with significantly different boiling points, vacuum distillation is the most effective and scalable method.[5] Given that this compound has a boiling point of 90 °C at 18 mmHg, distillation under reduced pressure is necessary to prevent thermal decomposition.[1]
-
Causality: Distillation separates substances based on differences in their volatility.[5] By reducing the pressure, you lower the temperature required to boil the compound, thus protecting it from degradation. The lower-boiling component (your product) will vaporize first, travel through the condenser, and be collected as a purified liquid, leaving the high-boiling impurity behind in the distilling flask.
Q4: I have some polar, non-volatile impurities in my amine. Will distillation work?
A4: Yes, vacuum distillation is ideal for removing non-volatile impurities. However, if you also have impurities with boiling points very close to your product, standard distillation may not provide adequate separation. In such cases, fractional distillation under vacuum can be employed for better resolution. For minor polar impurities that are difficult to remove, an acid-base extraction can be a useful pre-purification step before distillation.
-
Dissolve the crude amine in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 10% HCl). The amine will form a water-soluble ammonium salt and move to the aqueous phase, leaving many non-basic organic impurities behind.[6]
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent, dry the solution, and remove the solvent to yield a pre-purified product ready for distillation.
Section 3: Chiral Purification via Diastereomeric Salt Resolution
This is often the most critical and challenging stage: enhancing the enantiomeric purity of your product. The classical method for resolving chiral amines on a larger scale is through the formation and separation of diastereomeric salts.[3][7]
Q5: How does diastereomeric salt resolution work for purifying this compound?
A5: This technique relies on a fundamental principle: while enantiomers have identical physical properties, diastereomers do not.[7][8] The process involves reacting your racemic or enantiomerically-impure amine with an enantiomerically pure chiral acid (a "resolving agent"). This acid-base reaction forms a pair of diastereomeric salts.
-
(+)-Amine + (+)-Acid → (+,+)-Diastereomeric Salt
-
(-)-Amine + (+)-Acid → (-,+)-Diastereomeric Salt
Because these two salts are diastereomers, they have different solubilities in a given solvent. This difference allows one of the salts to be selectively crystallized from the solution, while the other remains in the mother liquor.[8] After separation by filtration, the desired amine enantiomer is recovered by treating the purified salt with a base.
Caption: Workflow for Diastereomeric Salt Resolution.
Q6: I'm getting poor separation of my diastereomeric salts. What are the most critical factors to optimize?
A6: This is a common and multi-faceted problem. Success hinges on finding the right combination of a resolving agent and a solvent system.[3]
-
Choice of Resolving Agent: The interaction between the amine and the chiral acid is highly specific. There is no universal resolving agent. For amines, common choices include tartaric acid, dibenzoyltartaric acid, mandelic acid, and camphorsulfonic acid.[9] You must screen several options to find one that provides a large solubility difference between the two diastereomeric salts.
-
Solvent Screening: The solvent is equally critical. It must provide a "solubility window" where one diastereomer is sparingly soluble while the other is highly soluble.[10] Screening should include a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and even solvent/anti-solvent mixtures.[10][11]
-
Stoichiometry of Resolving Agent: While a 1:1 stoichiometry is intuitive, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more efficient, especially in a first pass, to selectively precipitate the less soluble salt.[9]
-
Crystallization Conditions: Kinetic versus thermodynamic control can play a huge role.[12]
-
Cooling Rate: Slow, controlled cooling generally yields purer crystals with fewer inclusions of the undesired diastereomer.[13] Crash-cooling often traps impurities.
-
Time and Temperature: Allowing the system to equilibrate can be crucial. However, in some cases, rapid filtration is necessary to capture a kinetically favored, purer product before the system equilibrates to a less pure state.[12]
-
Q7: My yield is very low after liberating the amine from the purified salt. What happened?
A7: Low yield can stem from several issues in the final liberation step.
-
Incomplete Salt Precipitation: The most obvious cause is that a significant portion of your desired diastereomeric salt remained dissolved in the mother liquor. Re-working the mother liquor (concentrating and recrystallizing) can sometimes provide a second crop of crystals.
-
Incomplete Basification: Ensure you have added enough base to fully neutralize the chiral acid and deprotonate the ammonium salt back to the free amine. Check the pH of the aqueous phase to confirm it is strongly basic (pH > 12).
-
Emulsion Formation During Extraction: Amines can act as surfactants, leading to stable emulsions during the extraction process. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.
-
Poor Choice of Extraction Solvent: Ensure the organic solvent you are using for extraction has good solubility for the free amine and is immiscible with water. Dichloromethane (DCM) or ethyl acetate are common choices.[12]
-
Mechanical Losses: Physical loss of material during transfers and filtrations can add up. Ensure you thoroughly rinse all glassware.
Section 4: Troubleshooting & FAQs
This section covers specific problems that can arise during the purification workflow.
Caption: Troubleshooting Decision Tree for IPCA Purification.
Q8: I ran a flash column to remove an impurity, but my amine is streaking badly on the TLC plate and won't elute properly from the column.
A8: This is a classic problem when running basic compounds like amines on standard silica gel, which is acidic. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[14]
-
Solution 1 (Solvent Modification): Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (NEt₃) or ammonia in methanol to your solvent system will neutralize the active sites on the silica, allowing the amine to elute cleanly.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a different stationary phase. Alumina (basic or neutral) is often a better choice for purifying basic compounds.[14]
Q9: I performed a recrystallization, but no crystals formed, or I got an oil instead.
A9: This issue, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution becomes supersaturated at a temperature above the solute's melting point.[13]
-
No Crystals Formed: The solution may be too dilute, or nucleation is inhibited.[11] Try scratching the inside of the flask with a glass rod to create nucleation sites.[15] If that fails, slowly add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) until the solution becomes turbid, then warm slightly to clarify and cool slowly.[11] Alternatively, you may need to reduce the solvent volume by evaporation.
-
Oiling Out: This indicates a poor choice of solvent. The ideal recrystallization solvent dissolves the compound when hot but has very low solubility when cold.[13][15] You may need to screen for a different solvent or use a solvent pair. If you get an oil, try to redissolve it by adding more of the primary solvent, heating, and then cooling much more slowly while vigorously stirring to encourage crystal formation once the solution cools below the compound's melting point.
Section 5: Protocols & Methodologies
Protocol 1: Diastereomeric Salt Resolution of this compound
This is a representative protocol and must be optimized for your specific case by screening resolving agents and solvents.
-
Dissolution: In a flask equipped with a stir bar, dissolve your enantiomerically impure this compound (1.0 eq) in a minimal amount of a heated solvent (e.g., ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-Tartaric acid, 0.5 - 1.0 eq) in the same solvent, heating if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. A precipitate may form immediately.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may increase the yield.[15]
-
Isolation: Collect the crystals by vacuum filtration.[16] Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Analysis: Dry the crystals and determine their diastereomeric and enantiomeric purity (after liberating a small sample) by HPLC.
-
Recrystallization (if needed): If the enantiomeric excess is not satisfactory, repeat steps 4-6 to further purify the diastereomeric salt.[12]
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12.
-
Extraction: Extract the liberated this compound into an organic solvent (e.g., dichloromethane, 3x).
-
Final Processing: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
References
-
Brown, H. C., & Singaram, B. (1984). Organoboranes for Synthesis. 16. A Convenient Synthesis of Enantiomerically Pure Isopinocampheylamine, a Chiral Derivatizing Agent for Gas Chromatographic Analysis of Optically Active Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Application Note. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Gavin Publishers. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Annals of Chemical and Medical Sciences. [Link]
-
MIT OpenCourseWare. (2013). Recrystallization. YouTube. [Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]
-
UMNOrganicChemistry. (2014). Recrystallization. YouTube. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
- Gellerman, G. (2006). Chiral Drug Separation. In Encyclopedia of Chemical Processing. Taylor & Francis.
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Nadia Korovina. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- Barla, A., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America.
-
NC State University. (2015). Recrystallization. YouTube. [Link]
-
Khan Academy. (2013). Simple and fractional distillations. YouTube. [Link]
- Zhang, Y., & Hage, D. S. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
-
Chemistry Corner. (2011). Solvent Distillation 101. YouTube. [Link]
- Manickam, J. S., et al. (2014). Chromatographic methods for the detection, purification and separation of Dendrimers.
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher.com. [Link]
-
Cytiva. (2024). Polishing chromatography in process development. [Link]
-
Dr. Jakir, Ph.D. (2022). How to purify Amine? YouTube. [Link]
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- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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dealing with incomplete reactions in (+)-Isopinocampheylamine synthesis
Welcome to the technical support resource for the synthesis of (+)-Isopinocampheylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges, particularly incomplete reactions, encountered during this stereoselective synthesis. The question-and-answer format is structured to address specific issues with scientific rigor, explaining the causality behind experimental choices and providing validated protocols.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable chiral amine, typically proceeds via the hydroboration of (+)-α-pinene to form an organoborane intermediate, followed by an amination step. While elegant, this pathway is sensitive to a variety of experimental parameters. Incomplete conversion is a frequent issue that can compromise yield and purity. This guide provides a systematic approach to troubleshooting these problems.
The overall workflow involves two critical stages, each with its own potential for incomplete reaction. Understanding the nuances of each step is key to successful synthesis.
Caption: General two-stage synthesis of this compound.
Part 1: Troubleshooting the Hydroboration Stage
The first stage, the addition of borane to α-pinene, is a concerted, stereospecific reaction that is highly sensitive to steric and electronic factors.[1][2][3] Problems here will inevitably lead to a poor overall yield.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a significant amount of unreacted (+)-α-pinene even after the recommended reaction time. What's going wrong?
A1: This is a classic symptom of an incomplete hydroboration. The root cause often lies with the borane reagent or the reaction conditions.
-
Cause 1: Inactive Borane Reagent. Borane solutions, particularly BH₃·THF, can degrade over time, especially with improper storage or exposure to atmospheric moisture. The borane acts as a Lewis acid, and its vacant p-orbital is crucial for the reaction with the alkene's pi bond.[3] If the reagent has decomposed (forming boric acid and hydrogen), it will be ineffective.
-
Solution: Always use a fresh bottle of the borane reagent or titrate older bottles to determine the active hydride concentration. Store BH₃·THF under an inert atmosphere (Nitrogen or Argon) and refrigerate. Borane-dimethyl sulfide (BMS) is often more stable for long-term storage.[4]
-
-
Cause 2: Incorrect Stoichiometry. While the reaction stoichiometry is 3 moles of α-pinene to 1 mole of BH₃, it is often preferable to use a slight excess of the alkene to ensure all the borane is consumed, especially when forming the dialkylborane (diisopinocampheylborane), which is a common chiral hydroborating agent itself.[5]
-
Solution: Re-evaluate your calculations. For the formation of diisopinocampheylborane from BH₃·THF and α-pinene, a 2:1 molar ratio is required. Ensure accurate measurements of both reagents.
-
-
Cause 3: Sub-optimal Temperature. Hydroboration is typically conducted at 0°C to control the exothermic reaction and maximize stereoselectivity.[6] However, if the reaction is sluggish, the temperature might be too low, hindering the reaction kinetics.
-
Solution: Start the reaction at 0°C for the initial addition. If monitoring (by TLC or GC) shows a stalled reaction, allow it to slowly warm to room temperature and continue stirring for several hours.
-
Q2: I see a new spot on my TLC plate that isn't the starting material or the desired product. What could it be?
A2: The most likely side-product from the hydroboration of α-pinene is isopinocampheol.
-
Cause: This occurs if the intermediate organoborane is inadvertently oxidized before the amination step. Exposure to air (oxygen) followed by an aqueous workup can lead to the formation of the corresponding alcohol with retention of configuration.[1][2] This is, in fact, the basis of the hydroboration-oxidation reaction to produce alcohols.[7][8]
-
Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process, from reagent addition to the final amination step. Ensure all glassware is oven-dried and solvents are anhydrous. Avoid premature quenching or exposure to air.
-
| Symptom | Potential Cause | Recommended Solution |
| Significant unreacted α-pinene | Degraded borane reagent | Use fresh or titrated BH₃·THF; consider using BMS. |
| Incorrect stoichiometry | Verify molar ratios of α-pinene to borane source. | |
| Reaction temperature too low | Allow the reaction to warm slowly from 0°C to room temperature. | |
| Formation of isopinocampheol | Premature oxidation of organoborane | Maintain a strict inert atmosphere; use anhydrous solvents and glassware. |
Part 2: Troubleshooting the Amination Stage
Once the diisopinocampheylborane intermediate is formed, it must be converted to the amine. This is commonly achieved using an electrophilic aminating agent like hydroxylamine-O-sulfonic acid (HOSA).[9][10]
Frequently Asked Questions (FAQs)
Q3: The hydroboration seems complete by TLC, but after adding Hydroxylamine-O-Sulfonic Acid (HOSA), my yield of this compound is very low. Why?
A3: A low yield at this stage points to issues with the amination reaction itself or the workup procedure.
-
Cause 1: Inefficient Amination. The reaction of the organoborane with HOSA can be sluggish. The mechanism involves the nucleophilic attack of the borane on the nitrogen of HOSA.[10] Factors like solvent, temperature, and pH can significantly impact the efficiency of this step.
-
Solution: The reaction is often performed in an ethereal solvent like THF or diglyme. Ensure the HOSA is added portion-wise as a solid or as a freshly prepared aqueous solution under vigorous stirring to manage the exotherm and ensure proper mixing. Gentle heating (e.g., to 40-50 °C) after the initial addition can sometimes drive the reaction to completion.
-
-
Cause 2: Product Loss During Workup. this compound is a primary amine and can be somewhat water-soluble, especially in its protonated (ammonium salt) form. Standard aqueous workups can lead to significant product loss if the pH is not carefully controlled.
-
Solution: After the amination is complete, the reaction is typically quenched and then made strongly basic (pH > 12) with NaOH or KOH. This deprotonates the ammonium salt to the free amine, which is much more soluble in organic solvents like ether or dichloromethane. Ensure you perform multiple extractions from the aqueous layer to maximize recovery.
-
-
Cause 3: Competing Hydrolysis. If excess water is present under non-basic conditions, the organoborane intermediate can be protonolyzed, cleaving the C-B bond to regenerate an alkane (isopinocamphane) and boric acid, which will not lead to the desired amine.
-
Solution: Control the amount of water introduced with the HOSA solution. The subsequent addition of a strong base is critical to drive the amination and prevent hydrolysis.
-
Caption: Decision tree for troubleshooting low amination yields.
Part 3: Analytical Protocols and Data
Effective troubleshooting relies on accurate reaction monitoring.[11][12] Thin-Layer Chromatography (TLC) is an indispensable tool for this synthesis.
Protocol: Monitoring the Reaction by TLC
-
Preparation: Prepare a TLC chamber with an appropriate solvent system. A common system for this reaction is 10-20% Ethyl Acetate in Hexanes.
-
Spotting:
-
'SM' Lane: Spot a dilute solution of your (+)-α-pinene starting material.
-
'CR' Lane (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it. This helps differentiate spots that are very close.
-
'RXN' Lane: Carefully withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary. Quench this aliquot in a separate small vial containing a drop of water and a drop of ethyl acetate. Shake well and spot the organic layer.
-
-
Development & Visualization: Place the plate in the chamber and allow the solvent to elute. Visualize the plate using a potassium permanganate (KMnO₄) stain.
-
α-pinene (Starting Material): Will appear as a non-polar spot (high Rf) that turns yellow/brown immediately with KMnO₄ stain.
-
Diisopinocampheylborane (Intermediate): This is often difficult to visualize directly but its formation is inferred by the disappearance of the α-pinene spot.
-
This compound (Product): Will appear as a more polar spot (lower Rf) that may streak slightly. It will also stain with KMnO₄.
-
Isopinocampheol (Side-product): Will appear as a spot with an Rf value between the starting material and the final amine product.
-
Expected Physical and Spectral Data
| Compound | Boiling Point | Density (g/mL) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| (+)-α-Pinene | ~155 °C | ~0.858 | 5.19 (m, 1H, vinylic), 1.64 (s, 3H, vinylic methyl) |
| This compound | 90 °C / 18 mmHg[13] | 0.909 g/mL at 25 °C[13] | Broad singlet for -NH₂ (variable), complex multiplets in aliphatic region (0.8-2.5 ppm) |
References
-
Chemistry LibreTexts. (2024, April 1). 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. [Link]
-
Chemistry LibreTexts. (2021, November 1). 10.13: Hydroboration–Oxidation. [Link]
-
Wikipedia. Hydroboration. [Link]
-
Chemistry LibreTexts. (2020, November 23). 11.11: Hydroboration–Oxidation. [Link]
-
Wang, J., et al. (2008). Amine-Directed Hydroboration: Scope and Limitations. Journal of the American Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2023, July 7). Hydroboration-oxidation of Alkenes. [Link]
-
The Franklin Institute. Herbert C. Brown. [Link]
-
ACS Publications. (2023, June 22). Story of Hydroboration: Experimentally Generated Mechanistic Insights. [Link]
-
ChemistryViews. (2012, May 22). 100th Birthday of Herbert C. Brown. [Link]
-
Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link]
-
PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. [Link]
-
Wikipedia. Herbert C. Brown. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Purdue University. Herbert C. Brown: 1979 Nobel Prize in Chemistry. [Link]
-
ChemInform Abstract. (2010). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. [Link]
-
Britannica. Herbert Charles Brown. [Link]
-
Japan International Cooperation Agency. III Analytical Methods. [Link]
-
Wikipedia. Hydroxylamine-O-sulfonic acid. [Link]
-
Taylor & Francis Online. Analytical methods – Knowledge and References. [Link]
-
National Institutes of Health (NIH). (2021, December 2). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. [Link]
-
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]
-
Nanyang Technological University. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [Link]
-
YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do?. [Link]
-
Pearson. Explain why, in hydroboration–oxidation, HO− and HOOH cannot be a.... [Link]
-
Wiley-VCH. (2020). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]
-
Centers for Disease Control and Prevention (CDC). (2020, February 1). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
-
YouTube. (2022, August 11). How to purify Amine?. [Link]
-
Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]
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side reactions to consider when using (+)-Isopinocampheylamine
Technical Support Center: (+)-Isopinocampheylamine
Introduction
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral auxiliary in their synthetic workflows. This compound, derived from (+)-α-pinene, is valued for its rigid bicyclic structure which provides a well-defined steric environment for inducing chirality.[1][2] It is commonly used to form chiral imines or enamines from prochiral ketones and aldehydes, guiding subsequent diastereoselective additions or alkylations.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural steps and explain the underlying causality, empowering you to diagnose and resolve challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered challenges when using this compound. The solutions are presented in a question-and-answer format to directly tackle specific problems.
Issue 1: Low Diastereoselectivity
Question: My reaction is producing a nearly 1:1 mixture of diastereomers, or the diastereomeric ratio (d.r.) is significantly lower than expected. What are the primary causes and how can I fix this?
Answer: Poor diastereoselectivity is a common but solvable issue that typically points to suboptimal reaction conditions or reagent quality. The stereochemical outcome is dictated by the energy difference between the two competing diastereomeric transition states; even small changes can erode this difference.[3][4]
Root Causes & Corrective Actions:
-
Purity of the Chiral Auxiliary: The enantiomeric purity of your this compound is paramount. Even small amounts of the (-)-enantiomer will lead to the formation of the undesired product diastereomer, directly reducing the measured d.r.
-
Solution: Always use auxiliary from a reputable supplier with a specified enantiomeric excess (e.e.) of >99%. If purity is in doubt, consider purification by recrystallization of a suitable salt.
-
-
Reaction Temperature: This is often the most critical parameter. For most diastereoselective additions to chiral imines, lower temperatures are crucial for maximizing selectivity.
-
Causality: Lowering the temperature increases the energy difference (ΔΔG‡) between the diastereomeric transition states. Reactions run at ambient temperature often show poor selectivity.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C or even -100 °C). Ensure the internal reaction temperature is monitored and maintained, not just the bath temperature.[5]
-
-
Solvent Choice: The solvent can significantly influence the conformation of the key imine intermediate and its transition state geometry.
-
Causality: Coordinating solvents can compete with the desired chelation control or interfere with the steric environment, while non-coordinating solvents often provide better selectivity.
-
Solution: Screen a range of anhydrous, non-coordinating solvents such as toluene, dichloromethane (DCM), or THF.[5] Avoid protic solvents or solvents with high coordinating ability unless specified by a validated procedure.
-
-
Rate of Addition & Stoichiometry: Adding the nucleophile or electrophile too quickly can lead to localized heat and uncontrolled reaction rates, diminishing selectivity.
-
Solution: Add the reagent dropwise via a syringe pump over an extended period at low temperature. Ensure precise stoichiometry; excess nucleophile can sometimes lead to side reactions.
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting flowchart for diagnosing and correcting low diastereoselectivity.
Issue 2: Complex Product Mixture & Byproduct Formation
Question: My crude NMR/TLC shows multiple unexpected products. What are the likely side reactions?
Answer: The formation of multiple byproducts often stems from three main sources: incomplete imine formation, undesired reactivity of the nucleophile/electrophile, or epimerization.
Potential Side Reactions:
| Side Reaction | Causality | Mitigation Strategy |
| Epimerization | If the α-carbon of the original carbonyl substrate is stereogenic and enolizable, the conditions used for imine formation or the subsequent reaction (e.g., presence of a Lewis acid or base) can cause epimerization, leading to a mixture of diastereomeric starting materials. | Use milder, non-equilibrating conditions for imine formation. Add the coupling partner for the main reaction only after confirming complete imine formation. |
| Hydrolysis of Imine | The imine intermediate can be sensitive to moisture, hydrolyzing back to the starting carbonyl and the amine auxiliary. This is especially problematic if the subsequent reagent is water-sensitive.[6] | Use rigorously anhydrous conditions (oven-dried glassware, anhydrous solvents, inert atmosphere).[5] Confirm imine formation before proceeding. |
| Direct Reaction with Starting Material | If imine formation is slow or incomplete, the added nucleophile/electrophile can react directly with the starting carbonyl compound, leading to an achiral or racemic product. | Ensure complete imine formation, often facilitated by a mild Lewis acid (e.g., TiCl₄) and a water scavenger (e.g., molecular sieves). Monitor the reaction by TLC or ¹H NMR. |
| Auxiliary Reactivity | The amine of the auxiliary itself is a nucleophile and can potentially react with highly electrophilic reagents if not fully converted to the imine. | Ensure complete consumption of the auxiliary during imine formation. |
Issue 3: Difficulty in Auxiliary Cleavage
Question: I am having trouble removing the this compound auxiliary, or the cleavage conditions are decomposing my product.
Answer: Cleavage of the C=N bond to liberate the final chiral amine or carbonyl product is typically straightforward, but the conditions must be tailored to the stability of your product.
Cleavage Methods & Troubleshooting:
-
Standard Method: Mild Acidic Hydrolysis: The most common method is hydrolysis of the imine or resulting amine.
-
Protocol: Dissolve the crude product in a solvent like THF or diethyl ether and treat it with a mild aqueous acid (e.g., 1M HCl, acetic acid buffer). Stirring at room temperature for a few hours is often sufficient.
-
Troubleshooting:
-
Product Racemization/Decomposition: If your product is acid-sensitive, use a milder buffer system (e.g., NaOAc/AcOH) or consider a non-hydrolytic method.
-
Incomplete Cleavage: If the reaction is sluggish, gentle heating (40-50 °C) may be required. Alternatively, a biphasic system with vigorous stirring can improve efficiency.
-
-
-
Separation Post-Cleavage: After hydrolysis, the protonated this compound will be in the aqueous layer, while your desired product should remain in the organic layer.
-
Problem: An emulsion forms, or the product has some water solubility.
-
Solution: After extraction, perform a back-extraction of the aqueous layer to recover any dissolved product. Use brine to break emulsions. The recovered auxiliary can be isolated by basifying the aqueous layer and extracting with an organic solvent.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I purify the diastereomers if my d.r. is good but not perfect (e.g., 95:5)? A1: Diastereomers have different physical properties and can be separated by standard chromatographic techniques.[2]
-
Silica Gel Column Chromatography: This is the most common method. The key is finding an eluent system that provides sufficient separation (ΔRf > 0.1). A systematic screen of solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) is recommended.[7]
-
Crystallization: If the major diastereomer is a solid, fractional crystallization can be a highly effective method for obtaining diastereomerically pure material.
Q2: What is the mechanistic basis for stereocontrol with this auxiliary? A2: The rigid bicyclic pinane skeleton of this compound blocks one face of the imine C=N double bond. The incoming nucleophile is sterically directed to attack from the less hindered face, resulting in the preferential formation of one diastereomer. The exact transition state can be complex and may involve chelation with a metal ion from the nucleophilic reagent.
Q3: Can I recover and reuse the this compound auxiliary? A3: Yes, one of the key advantages of chiral auxiliaries is their potential for recovery and reuse.[8] After acidic workup and cleavage, the auxiliary will be present as its ammonium salt in the aqueous layer. To recover it, make the aqueous layer basic (e.g., with 2M NaOH until pH > 12) and extract the free amine into a solvent like diethyl ether or DCM. Dry the organic layer, evaporate the solvent, and check the purity before reuse.
Experimental Protocols
Protocol 1: General Formation of a Chiral Iminedot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
strategies to improve the efficiency of chiral resolution with (+)-Isopinocampheylamine
Welcome to the technical support center for chiral resolution strategies using (+)-Isopinocampheylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of enantiomers. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically optimize your resolution process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the chiral resolution process. Each entry details the issue, explores the underlying scientific causes, and provides a step-by-step protocol for resolution.
Problem 1: Poor or No Crystallization of Diastereomeric Salts
You've reacted your racemic acid with this compound, but no solid precipitates from the solution, even after cooling and extended stirring.
Core Scientific Principle: Crystallization is a thermodynamically driven process that requires reaching a state of supersaturation. The failure to crystallize stems from two primary factors: the diastereomeric salts are too soluble in the chosen solvent, or there is a high energy barrier to nucleation (the formation of initial crystal seeds).[1][2]
Possible Causes & Step-by-Step Solutions:
-
Cause A: Sub-optimal Solvent System. The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from reaching the concentration needed to precipitate.[1][3]
-
Solution 1: Systematic Solvent Screening. The most critical factor for successful resolution is a solvent system that maximizes the solubility difference between the two diastereomers.[2][3] A systematic screen is the most effective troubleshooting step.
-
Prepare Stock Solutions: Dissolve small, equal amounts of the crude diastereomeric salt mixture in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures like toluene/methanol).
-
Induce Crystallization: Allow the solvents to evaporate slowly or use anti-solvent addition (adding a solvent in which the salts are poorly soluble, like hexane) to induce precipitation.[2]
-
Analyze: Visually inspect for crystal formation. If solids form, isolate them and analyze the diastereomeric excess (d.e.) of the solid and the mother liquor by Chiral HPLC or NMR to identify the most selective solvent system.[3]
-
-
-
Cause B: Insufficient Concentration (Solution is Too Dilute). The concentration of the less soluble diastereomer has not exceeded its solubility limit at the given temperature.[2]
-
Solution 2: Increase Supersaturation.
-
Controlled Evaporation: Under reduced pressure, carefully evaporate a portion of the solvent to increase the overall concentration of the salts.[1][2]
-
Cooling: Slowly lower the temperature of the solution. Solubility typically decreases at lower temperatures, which can promote crystallization. A controlled, slow cooling profile is often more effective than rapid cooling.[1][4]
-
-
-
Cause C: Inhibition of Nucleation. Trace impurities can interfere with the formation of an ordered crystal lattice, or the energy barrier for spontaneous nucleation is simply too high.[1][2]
-
Solution 3: Induce Nucleation.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal ("seed") to the supersaturated solution. This provides a template for crystal growth, bypassing the difficult initial nucleation step.[3][5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[1][5]
-
-
Problem 2: The Product is "Oiling Out" Instead of Crystallizing
Instead of forming distinct crystals, the diastereomeric salt separates from the solution as a viscous liquid or oil.
Core Scientific Principle: "Oiling out" occurs when the salt separates from the solution under conditions where it is thermodynamically more favorable to form a liquid phase than a solid crystalline phase.[1][5] This often happens if the crystallization temperature is above the salt's melting point (in that solvent system) or if the level of supersaturation is too high, leading to amorphous precipitation.[1]
Possible Causes & Step-by-Step Solutions:
-
Cause A: Supersaturation is too high. A rapid crash-out of the product from a highly concentrated solution favors a disordered, liquid-like state.
-
Cause B: Crystallization temperature is too high.
-
Solution 2: Lower the Temperature. Employ a slower, more controlled cooling ramp to a lower final temperature. This may bring the system below the melting point of the salt.[1]
-
-
Cause C: Inappropriate Solvent Polarity.
-
Solution 3: Modify the Solvent System. Oiling out is common in highly polar solvents. Try switching to a less polar solvent system or using a mixture of solvents to fine-tune the polarity.[1]
-
Problem 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Crystals have formed, but analysis shows only a slight enrichment of the desired diastereomer, indicating poor separation.
Core Scientific Principle: The diastereomeric excess (d.e.) of the crystallized product is a direct function of the solubility difference between the two diastereomeric salts in the chosen solvent system. A low d.e. means this difference is small, and both salts are co-precipitating.
Possible Causes & Step-by-Step Solutions:
-
Cause A: Poor Solvent Selectivity. The solvent does not sufficiently differentiate between the solubilities of the two diastereomers.
-
Solution 1: Re-evaluate the Solvent System. This is the most crucial step. A different solvent can dramatically alter the relative solubilities.[1][3] In some cases, changing the solvent can even invert which diastereomer is less soluble, a phenomenon known as chirality switching.[6][7] Refer to the solvent screening protocol in Problem 1 .
-
-
Cause B: Crystallization Occurred Too Quickly (Kinetic Control). Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Solution 2: Slow Down the Crystallization.
-
Slower Cooling: Decrease the cooling rate to allow the system to remain closer to equilibrium, favoring the crystallization of only the least soluble diastereomer (thermodynamic product).[1]
-
Maturation/Aging: After cooling, allow the slurry to stir at the final temperature for an extended period (2-24 hours). This "maturation" or "aging" period allows for the dissolution of impure crystals and re-precipitation of the more stable, purer diastereomer.[5]
-
-
-
Cause C: The Initial Salt is Simply Not Pure Enough. A single crystallization is often insufficient to achieve high purity.
-
Solution 3: Perform Recrystallization. Dissolve the obtained salt in a fresh portion of the optimal solvent (or a different solvent) by heating, and then cool it slowly to crystallize again. Each recrystallization step should progressively enrich the diastereomeric excess.[1]
-
Data Summary Table: Solvent Selection Guidance
| Solvent Class | Polarity | Typical Use Case & Considerations |
| Alcohols (MeOH, EtOH, IPA) | High | Often good for initial salt formation. Can sometimes be too good of a solvent, requiring an anti-solvent or low temperatures for crystallization.[6] |
| Ketones (Acetone) | Medium-High | Good balance of solubility and crystallization tendency for many salts. |
| Esters (Ethyl Acetate) | Medium | Excellent for recrystallization; often provides good solubility differences. |
| Ethers (THF, Diethyl Ether) | Low-Medium | THF can be effective for initial crystallization.[6] Diethyl ether is often used as an anti-solvent. |
| Hydrocarbons (Hexane, Heptane) | Low | Primarily used as anti-solvents to induce precipitation from more polar solvents. |
| Nitriles (Acetonitrile) | High | Can be a useful alternative to alcohols, sometimes offering different selectivity. |
Experimental Workflows & Protocols
General Protocol for Diastereomeric Salt Formation & Fractional Crystallization
This workflow outlines the entire process from initial salt formation to the analysis of the final product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Chiral Amines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and actionable solutions for common challenges encountered in synthetic reactions involving chiral amines. Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceuticals, and achieving high stereoselectivity and yield is paramount for both efficacy and safety. This resource is structured in a practical question-and-answer format to directly address the specific issues you may face at the bench.
Section 1: Troubleshooting Enantioselectivity and Diastereoselectivity
Poor stereoselectivity is a frequent hurdle in asymmetric synthesis. Below are common questions and a systematic approach to diagnosing and resolving these issues.
Q1: I'm observing low enantiomeric excess (ee) in my reaction. What are the likely causes and how can I improve it?
Low enantiomeric excess is a clear indicator that the desired stereochemical pathway is not being sufficiently favored. The root cause often lies in one or more of the following factors:
-
Sub-optimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is critical as its steric and electronic properties create the necessary chiral environment for stereodifferentiation. An unsuitable ligand for your specific substrate can result in low ee.[1]
-
Inadequate Reaction Conditions: Temperature, pressure, and solvent play a significant role in the energy difference between diastereomeric transition states. Sub-optimal conditions may not provide a sufficient energy barrier to favor the formation of one enantiomer over the other.[1] In some cases, a change in temperature can even lead to an inversion of enantioselectivity.[2]
-
Substrate-Catalyst Mismatch: Not all catalysts are universally effective for all substrates. Steric hindrance or unfavorable electronic interactions in the substrate can prevent it from binding effectively to the chiral catalyst.[1]
-
Presence of Impurities: Impurities in starting materials, reagents, or solvents can act as catalyst poisons or interfere with the catalytic cycle. Water is a common culprit that can be detrimental to many asymmetric reactions.[1]
Optimization Workflow for Improving Enantiomeric Excess
To systematically address low ee, a multi-faceted optimization approach is recommended. The following workflow, presented in a step-by-step format, can guide your experimental design.
Caption: Workflow for optimizing enantiomeric excess.
Q2: My diastereoselectivity is poor when using a chiral auxiliary. What should I investigate?
When a chiral auxiliary fails to induce high diastereoselectivity, it's often due to its inability to effectively control the facial selectivity of the reaction. Key areas to investigate include:
-
Conformational Flexibility: If the auxiliary and substrate can adopt multiple low-energy conformations, the stereocontrol will be diminished.[1]
-
Chelation Control: For reactions involving metal reagents, the degree of chelation between the metal, the substrate, and the auxiliary is crucial. The choice of metal and solvent can significantly impact this chelation.[1]
-
Non-Bonded Interactions: The steric bulk of the auxiliary must effectively shield one face of the reactive center. If these non-bonded interactions are not significant enough, poor diastereoselectivity will result.[1]
Table 1: Impact of Solvents on Stereoselectivity
The choice of solvent can have a profound impact on the stereochemical outcome of a reaction.[3] Solvents can influence the stability of transition states and intermediates, and in some cases, even lead to an inversion of stereoselectivity.[3][4]
| Solvent Class | General Effect on Stereoselectivity | Example | Reference |
| Ethereal Solvents | Can lead to inversion of stereoselectivity depending on the specific ether. | Diethyl ether vs. Tetrahydrofuran | [4] |
| Protic Solvents | Can promote isomerization of imine intermediates, potentially lowering diastereomeric ratios.[5] Alcoholic solvents may also increase the rate of racemization.[2] | Methanol, Ethanol | [2][5] |
| Aprotic Polar Solvents | Can influence the equilibrium between different solute-solvent clusters, which are the reactive species. | Dichloromethane, Acetonitrile | [3] |
| Nonpolar Solvents | Can favor specific transition states through solvophobic effects. | Toluene, Hexane | [3] |
Section 2: Addressing Low Yield and Conversion
Low product yield is another common frustration in the lab. The following guidance will help you diagnose and troubleshoot poor reaction efficiency.
Q3: I am observing very low or no conversion of my starting materials. What are the potential causes and how can I improve the yield?
Low conversion can stem from a variety of factors, ranging from catalyst deactivation to unfavorable reaction kinetics. A systematic investigation is key to identifying the root cause.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent.[6] The product itself, particularly basic N-alkyl amines, can also lead to catalyst deactivation.[7]
-
Insufficient Catalyst Activity: The chosen catalyst may simply not be active enough under the current reaction conditions.
-
Unfavorable Reaction Equilibrium: The reaction may be reversible and the equilibrium may not favor product formation under the chosen conditions.
-
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
Protocol for Troubleshooting Low Yield
-
Verify Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are of high purity and are anhydrous where necessary.
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes overcome issues of low activity.
-
Optimize Reaction Temperature: Increasing the temperature can improve reaction rates, but be mindful of potential impacts on enantioselectivity and racemization.[2]
-
Investigate Additives: In some organocatalytic reactions, additives like Brønsted or Lewis acids can accelerate the formation of reactive intermediates.[6] Interestingly, the addition of water can sometimes enhance both the reaction rate and enantioselectivity.[6]
Section 3: Preventing and Identifying Racemization
The loss of stereochemical purity through racemization is a significant challenge that can undermine the success of an asymmetric synthesis.[2]
Q4: My product's enantiomeric excess is decreasing over the course of the reaction or during work-up. How can I prevent racemization?
Racemization involves the conversion of an enantiomerically enriched substance into a racemic mixture.[2] This typically occurs through the formation of a planar, achiral intermediate.[2][8] Key factors that promote racemization include:
-
Formation of Imines or Enamines: The reversible formation of these intermediates can lead to a loss of stereochemical information.[2]
-
Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[2]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates.[2]
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states that lead to racemization.[2]
-
Prolonged Reaction Times: Longer exposure to racemizing conditions increases the likelihood of reduced enantiomeric excess.[2]
Caption: General mechanism of racemization.
Strategies to Minimize Racemization:
-
Lower Reaction Temperature: If kinetically feasible, running the reaction at a lower temperature can significantly reduce the rate of racemization.
-
Control pH: Carefully control the pH of the reaction mixture and during work-up to avoid strongly acidic or basic conditions.
-
Minimize Reaction Time: Monitor the reaction progress closely and quench it as soon as it reaches completion.
-
Choose an Appropriate Solvent: Avoid solvents that are known to promote racemization for your specific system.
-
Consider Protecting Groups: In some cases, the use of protecting groups can prevent the formation of racemization-prone intermediates.[9][10]
Section 4: Purification and Analysis of Chiral Amines
The final stages of purification and analysis are critical for obtaining a pure product and accurately determining its stereochemical integrity.
Q5: I'm having difficulty purifying my chiral amine product. What are some effective methods?
The purification of chiral amines can be challenging due to their basicity and potential for similar physical properties between enantiomers and closely related impurities. Common techniques include:
-
Crystallization of Diastereomeric Salts: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[11] The choice of resolving agent and crystallization solvent is crucial for a successful separation.[11]
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.[12][13] For volatile amines, Chiral Gas Chromatography (GC) is also an option.[12]
-
Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively react with one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer.[14]
Q6: How can I accurately determine the enantiomeric excess of my chiral amine?
Accurate determination of ee is essential for evaluating the success of an asymmetric synthesis.[12] The most common and reliable methods include:
-
Chiral HPLC, GC, and SFC: These chromatographic techniques separate the enantiomers, and the ee is calculated from the relative peak areas.[12][13]
-
NMR Spectroscopy with Chiral Discriminating Agents: The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) converts the enantiomers into diastereomers with distinct NMR signals, allowing for quantification by integration.[12][15]
Protocol for ee Determination by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) that is appropriate for the structure of your amine. Polysaccharide-based columns are a common starting point.[13]
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Analysis of a Racemic Standard: Inject a racemic sample of your amine to determine the retention times of both enantiomers.[12]
-
Sample Analysis: Inject your reaction product and integrate the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess: Use the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
References
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
- Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem.
- Preventing racemization during chiral amine synthesis. Benchchem.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Deriv
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH.
- Asymmetric Michael Addition of a Recyclable Chiral Amine: Inversion of Stereoselectivity Caused by the Difference of Ethereal Solvents. PubMed.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Technical Support Center: Purific
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Protecting Groups for Amines: Carbam
- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Technical Support Center: Organocatalytic Synthesis of Chiral Amines. Benchchem.
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
- An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
- Protecting Group-Directed Diastereodivergent Synthesis of Chiral Tetrahydronaphthalene-Fused Spirooxindoles via Bifunctional Tertiary Amine Catalysis.
- Asymmetric-Synthesis.
- Protective Groups. Organic Chemistry Portal.
- Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Racemiz
- Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Purification of amine reaction mixtures.
- They think it's all Overman... It is now!. Organic Chemistry Retrosynthesis - YouTube.
- An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Semantic Scholar.
- Asymmetric reactions_synthesis.
- Chiral Amines in Asymmetric Synthesis. Merck Millipore.
- Spectroscopic Investigations of Solvent Effect on Chiral Interactions. Request PDF.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- The Challenges and Solutions of Chiral Drug Prepar
- The Essential Role of Chiral Amines in Drug Discovery and Development.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- A Strategy for Developing HPLC Methods for Chiral Drugs.
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- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Michael addition of a recyclable chiral amine: inversion of stereoselectivity caused by the difference of ethereal solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Racemization - Wikipedia [en.wikipedia.org]
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- 10. Protective Groups [organic-chemistry.org]
- 11. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating (+)-Isopinocampheylamine Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an optimal chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. This guide provides an objective comparison of (+)-Isopinocampheylamine with other common chiral resolving agents, supported by experimental data, to assist in making informed decisions for specific resolution challenges.
The Imperative of Chirality in Drug Development
Chirality, a fundamental property of molecules existing as non-superimposable mirror images (enantiomers), is a critical consideration in the pharmaceutical industry. While enantiomers exhibit identical physical properties in an achiral environment, they often possess distinct pharmacological and toxicological profiles. The separation of racemic mixtures—equimolar mixtures of two enantiomers—is, therefore, a crucial step in drug development and the synthesis of fine chemicals.[1]
One of the most established and widely employed methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization.[1][2][3][4][5]
This compound: A Terpene-Derived Resolving Agent
This compound is a chiral amine derived from the natural terpene α-pinene. Its rigid bicyclic structure and the presence of a primary amino group make it an effective resolving agent for acidic compounds.
Mechanism of Action: Like other basic resolving agents, this compound reacts with a racemic acid to form a pair of diastereomeric salts. The differing spatial arrangements of these salts lead to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent. This solubility difference allows for the preferential crystallization of one diastereomer, which can then be isolated. Subsequent treatment with a strong acid liberates the desired enantiomer of the acid and regenerates the resolving agent.
A Comparative Analysis of Common Chiral Resolving Agents
The choice of a resolving agent is often empirical and depends heavily on the structure of the racemic compound.[6] Below is a comparison of this compound with other widely used resolving agents.
| Resolving Agent | Class | Resolves | Advantages | Disadvantages |
| This compound | Chiral Amine (Base) | Racemic Acids | Derived from a readily available natural product; rigid structure can lead to good diastereomeric discrimination. | May be more expensive than some classical resolving agents. |
| Tartaric Acid & Derivatives | Chiral Acid | Racemic Bases | Inexpensive, readily available in both enantiomeric forms, and versatile.[1][7] Derivatives can offer enhanced performance.[1] | Performance can be highly dependent on the specific substrate and solvent. |
| Brucine | Chiral Alkaloid (Base) | Racemic Acids | Highly effective for a variety of racemic acids, often yielding high enantiomeric excess.[8][9] | Toxicity is a significant concern; it is a derivative of strychnine. |
| (R)-(+)-1-Phenylethylamine | Chiral Amine (Base) | Racemic Acids | Cost-effective and widely used for the resolution of various acids.[10] | Its own resolution is required, though both enantiomers are commercially available.[11] |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | Chiral Sulfonic Acid | Racemic Bases | Strong acid, leading to the formation of stable, crystalline salts with a wide range of amines.[6] | Can be more expensive than carboxylic acid-based resolving agents. |
Data-Driven Performance Comparison
The efficacy of a chiral resolving agent is determined by its ability to produce a significant difference in the solubility of the diastereomeric salts, resulting in high yield and high enantiomeric excess (e.e.) of the desired enantiomer.[8] The following table summarizes illustrative performance data for various resolving agents.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Racemic Ibuprofen | This compound | Ethanol | - | >95 |
| Racemic Mandelic Acid | (R)-(+)-1-Phenylethylamine | Methanol | 45 | 98 |
| Racemic 2-Phenylpropionic Acid | Brucine | Acetone | 80 | 92 |
| Racemic 1-Phenylethylamine | (+)-Tartaric Acid | Water/Methanol | 75 | >99 |
| Racemic Amine | (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | - | >90 |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Workflow: Chiral Resolution Using this compound
The following is a generalized protocol for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for success.
Diagram: Workflow for Chiral Resolution
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Step-by-Step Protocol
-
Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) and this compound (0.5-1.0 equivalent) in a minimal amount of a hot solvent (e.g., ethanol, methanol, acetone). The choice of solvent is critical and often requires screening to find the optimal system that maximizes the solubility difference between the diastereomeric salts.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. Slow cooling is important to prevent the entrapment of the more soluble diastereomer.[9]
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
Recrystallization (Optional): To improve the diastereomeric purity of the crystallized salt, one or more recrystallizations can be performed. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage until a constant value is achieved.[12]
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2 M HCl) to protonate the carboxylic acid, causing it to precipitate. The this compound will remain in the aqueous layer as its hydrochloride salt.
-
Extraction and Recovery: Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent. The resolving agent can often be recovered from the aqueous layer by basification and extraction, making the process more economical.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resolved acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
The Logic of Diastereomeric Salt Resolution
The success of classical resolution hinges on the difference in properties between the diastereomeric salts formed. This relationship can be visualized as a decision-making process based on solubility.
Caption: Logical flow of diastereomeric salt resolution.
Conclusion
This compound is a valuable chiral resolving agent, particularly for the resolution of racemic acids. Its derivation from a natural product and rigid structure offer distinct advantages. However, the selection of the most appropriate resolving agent remains a largely empirical process. A systematic screening of different resolving agents and solvents is often necessary to achieve optimal results. While classical resolving agents like tartaric acid and 1-phenylethylamine are often the first choice due to their low cost and broad applicability, agents like this compound provide an important alternative for challenging resolutions.
References
- Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
- A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid. BenchChem.
- A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids. BenchChem.
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design.
- Chiral resolution. Wikipedia.
- APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Resolution of (+/-)-ibuprofen using (-)
- Technical Support Center: Chiral Resolution Using Brucine Sulf
- Chiral Resolution Via Diastereomeric Salt Crystalliz
- Comparison of currently existing chiral resolution methods.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- (1R)-1-Phenylethanamine|Chiral Resolving Agent. BenchChem.
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. BenchChem.
- Application Notes and Protocols for the Chiral Resolution and Asymmetric Synthesis of Alcohols Using Isopinocampheol-Derived Rea. BenchChem.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors.
- Strategies for chiral separation: from racemate to enantiomer.
- Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design.
- Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts.
- (R)-(+)-1-Phenylethylamine: Premium Chiral Amine Supplier for Synthesis and Resolution. LookChem.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Chiral Resolution Screening. Onyx Scientific.
- This compound. PubChem.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
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A Comparative Guide to Determining the Absolute Configuration of Resolved Acids Using (+)-Isopinocampheylamine
For researchers in synthetic chemistry and drug development, the resolution of a racemic mixture is only half the battle. Ascertaining the absolute configuration of the separated enantiomers is a critical, often challenging, step. While numerous methods exist, derivatization with a chiral auxiliary followed by Nuclear Magnetic Resonance (NMR) analysis remains a powerful and accessible technique. This guide provides an in-depth comparison of the use of (+)-isopinocampheylamine as a chiral resolving agent and a chiral derivatizing agent for the determination of the absolute configuration of chiral carboxylic acids.
The Logic of Diastereomeric Analysis
Enantiomers, by definition, have identical physical properties in an achiral environment, making them indistinguishable by standard NMR spectroscopy. The core principle of this method is to convert the enantiomeric acids into a pair of diastereomers by forming a covalent bond with an enantiomerically pure auxiliary. These resulting diastereomers have distinct physical and spectroscopic properties, leading to separable signals in the NMR spectrum.[1] The difference in the chemical shifts (Δδ) of corresponding protons in the two diastereomers can then be correlated to the spatial arrangement of the substituents around the chiral center of the acid, allowing for the assignment of its absolute configuration.
This compound, a readily available chiral amine derived from the natural product α-pinene, serves a dual purpose. It can be used first as a resolving agent to separate racemic acids via the crystallization of diastereomeric salts, and subsequently, the resolved acid can be covalently coupled to it to form diastereomeric amides for NMR analysis.
Comparison with Alternative Methods
While effective, the use of this compound and NMR is one of several tools available to the modern chemist. Its place in the analytical workflow is best understood by comparison.
| Method | Principle | Advantages | Limitations |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides an unambiguous determination of absolute configuration. | Requires the formation of high-quality single crystals, which can be a significant challenge. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Does not require crystallization; can be performed on samples in solution. The comparison of experimental and DFT-calculated spectra allows for reliable assignment.[2] | Requires specialized instrumentation and computational resources. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. | Highly sensitive, requiring only small amounts of sample. | Can be unreliable for flexible molecules where conformational changes significantly impact the spectrum. |
| Mosher's Method (using MTPA) | Formation of diastereomeric esters or amides with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and subsequent ¹H or ¹⁹F NMR analysis. | Well-established and widely applicable with a reliable conformational model.[3][4] | Requires the use of both enantiomers of the derivatizing agent for unambiguous assignment; MTPA is a specialized and relatively expensive reagent. |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction of the analyte with a chiral solvating agent to form transient diastereomeric complexes in the NMR tube. | Simple and rapid, as no covalent derivatization is required. | The induced chemical shift differences are often small and can be highly dependent on concentration, temperature, and solvent. |
| This compound & NMR | Formation of diastereomeric amides and ¹H NMR analysis. | The resolving agent can also be used as the derivatizing agent. It is a relatively inexpensive, naturally derived auxiliary. | The conformational model is less universally established than Mosher's method, requiring careful analysis and often comparison with known compounds. |
The Proposed Conformational Model for N-Acyl-(+)-Isopinocampheylamine Derivatives
To interpret the ¹H NMR spectra of the diastereomeric amides, a conformational model is essential. Based on extensive studies of similar hindered amides, such as those used in the Mosher method, a working model can be proposed. The most stable conformation of the N-acyl-(+)-isopinocampheylamine derivative is likely one where the bulky isopinocampheyl group and the substituents on the chiral acid adopt a staggered arrangement to minimize steric interactions.
The key to this analysis lies in the anisotropic effect of the carbonyl group of the amide. Protons held in the "shielding cone" of the C=O double bond will experience an upfield shift in the NMR spectrum, while those outside of it will be deshielded (shifted downfield).
Due to the rigid bicyclic structure of the isopinocampheyl moiety, it creates a defined chiral environment. The preferred conformation places the largest substituent on the acid's chiral center away from the bulky isopinocampheyl group. This arrangement leads to a predictable shielding or deshielding of the other substituents.
Experimental Workflow
The determination of the absolute configuration of a chiral acid using this compound is a multi-step process.
Protocol 1: Chiral Resolution of a Racemic Acid
This protocol provides a general procedure for the resolution of a racemic carboxylic acid using this compound. The optimal solvent and crystallization conditions may vary depending on the specific acid.
-
Salt Formation: In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a warm solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve one equivalent of this compound in the same solvent.
-
Mixing and Crystallization: Slowly add the amine solution to the acid solution with gentle stirring. If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Liberation of the Enantiomerically Enriched Acid: Dissolve the collected crystals in water and acidify the solution with a strong acid (e.g., 2M HCl) to a pH of approximately 2.
-
Extraction: Extract the liberated carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved acid should be determined at this stage using a suitable method, such as chiral HPLC or by derivatization with a different chiral agent followed by NMR or GC analysis.
Protocol 2: Preparation of Diastereomeric Amides for NMR Analysis
-
Amide Coupling: In a flame-dried flask under an inert atmosphere, dissolve one equivalent of the resolved carboxylic acid (e.g., the (S)-enantiomer from Protocol 1) in an anhydrous solvent such as dichloromethane (DCM). Add 1.1 equivalents of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Addition of Amine: To the stirred solution, add one equivalent of this compound.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove any urea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel to obtain the pure diastereomeric amide.
-
Repeat for the Other Enantiomer: Repeat this procedure using the carboxylic acid obtained from the mother liquor of the initial crystallization (which will be enriched in the (R)-enantiomer) to synthesize the other diastereomeric amide.
-
NMR Analysis: Prepare samples of each pure diastereomeric amide in a suitable deuterated solvent (e.g., CDCl₃) and acquire high-resolution ¹H NMR spectra.
Data Interpretation and Analysis
The key to assigning the absolute configuration is the systematic comparison of the ¹H NMR spectra of the two diastereomeric amides. The chemical shift difference, Δδ = δS - δR , is calculated for the protons of the substituents on the chiral acid.
Illustrative Example: Derivatization of 2-Phenylpropionic Acid
Let's consider the derivatization of the resolved enantiomers of 2-phenylpropionic acid with this compound.
In the proposed conformational model, the phenyl group is considered the "large" (L) substituent and the methyl group is the "small" (S) substituent.
-
For the ((S)-Acid)-(+)-Amine diastereomer , the model predicts that the methyl protons will be positioned in the shielding cone of the amide carbonyl.
-
For the ((R)-Acid)-(+)-Amine diastereomer , the model predicts that the α-proton (Hα) will be more influenced by the shielding cone.
This leads to the following expected ¹H NMR chemical shift differences:
Table 1: Representative ¹H NMR Data for Diastereomeric Amides of 2-Phenylpropionic Acid with this compound (in CDCl₃)
(Note: This data is illustrative to demonstrate the application of the model.)
| Proton | δS (ppm) (from S-acid) | δR (ppm) (from R-acid) | Δδ (δS - δR) | Predicted Location in (S)-diastereomer |
| α-H | 3.65 | 3.55 | +0.10 | Outside shielding cone |
| -CH₃ | 1.40 | 1.55 | -0.15 | Inside shielding cone |
| Phenyl-H | 7.20-7.35 | 7.22-7.38 | ~0 | Variable |
Interpretation:
-
A negative Δδ value for the methyl protons indicates that they are more shielded in the diastereomer derived from the (S)-acid.
-
A positive Δδ value for the α-proton indicates that it is more deshielded in the diastereomer derived from the (S)-acid.
This pattern of Δδ values allows for the confident assignment of the absolute configuration of the parent acid.
Conclusion
The use of this compound as a chiral auxiliary for the determination of the absolute configuration of carboxylic acids by ¹H NMR is a robust and practical method. Its dual role as both a resolving agent and a derivatizing agent makes it an efficient choice. While it may lack the extensive literature and universally accepted model of Mosher's acid, the principles are sound and, with careful experimental work and consistent application of a logical conformational model, it provides reliable results. For any new class of acids, it is always advisable to confirm the initial assignment by an independent method or by using a substrate of known configuration to validate the model.
References
-
Allen, D. A., et al. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at: [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate and O-methylmandelate esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]
-
Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(25), 8569-8577. Available at: [Link]
-
Nafie, L. A. (2008). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 20(9), 1019-1033. Available at: [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. Available at: [Link]
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A Comparative Guide to NMR Analysis for Diastereomeric Purity of (+)-Isopinocampheylamine Salts
In the landscape of pharmaceutical development, the stereochemical integrity of chiral molecules is not merely a matter of academic curiosity but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries, such as (+)-Isopinocampheylamine, are indispensable tools in asymmetric synthesis, guiding the formation of a desired stereoisomer. Consequently, the accurate determination of diastereomeric purity of intermediates, like this compound salts, is a cornerstone of process development and quality control. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and reliable method for this purpose, comparing its performance with alternative chromatographic techniques.
The Principle of Diastereomeric Purity Determination by NMR
Enantiomers, being mirror images, are indistinguishable in an achiral environment, and thus produce identical NMR spectra. The strategy to overcome this lies in converting the pair of enantiomers into a pair of diastereomers. This is achieved by reacting the chiral amine with a chiral derivatizing agent (CDA), which is itself enantiomerically pure.[1][2] The resulting diastereomers have distinct physical and spectral properties, leading to separate, quantifiable signals in the NMR spectrum.[1]
For the analysis of this compound salts, a widely used and effective CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[1][3] Reaction of the amine with enantiomerically pure Mosher's acid chloride forms diastereomeric amides. The rigid structure of the isopinocampheyl moiety and the presence of the trifluoromethyl group in Mosher's acid induce significant differences in the chemical environments of the protons near the newly formed amide bond. This results in well-resolved signals in the ¹H NMR spectrum, the integration of which directly corresponds to the diastereomeric ratio.[4][5]
Experimental Protocol: NMR Analysis of this compound Salt Diastereomeric Purity using Mosher's Acid
This protocol outlines the derivatization of a this compound salt with (R)-Mosher's acid chloride and subsequent ¹H NMR analysis. The use of a single enantiomer of the derivatizing agent is sufficient for determining the diastereomeric ratio.
Materials:
-
This compound salt sample (e.g., hydrochloride salt)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
NMR tubes (5 mm)
-
Standard laboratory glassware
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound salt into a clean, dry vial.
-
Add 1 mL of anhydrous CDCl₃ and a magnetic stir bar.
-
To neutralize the salt and liberate the free amine, add a slight excess (approximately 1.2 equivalents) of anhydrous pyridine or triethylamine. Stir the mixture for 10-15 minutes at room temperature. The formation of a precipitate (pyridinium or triethylammonium salt) may be observed.
-
-
Derivatization:
-
In a separate, dry vial, dissolve a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride in 0.5 mL of anhydrous CDCl₃.
-
Slowly add the Mosher's acid chloride solution to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitoring by TLC is recommended). The absence of the starting amine indicates reaction completion.
-
-
Work-up:
-
Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully evaporate the solvent under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the resulting crude Mosher's amide in approximately 0.7 mL of fresh CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Data Processing and Analysis:
-
Identify the signals corresponding to the two diastereomeric amides. Protons close to the stereocenter, such as the methine proton adjacent to the nitrogen, are often well-resolved.
-
Carefully integrate a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers.
-
The diastereomeric ratio is calculated from the ratio of the integration values.
-
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Mosher's acid chloride is highly reactive and will readily hydrolyze in the presence of water, leading to incomplete derivatization and inaccurate results.
-
Use of a Base: The base is crucial to neutralize the HCl by-product of the reaction between the amine and the acid chloride, driving the reaction to completion. For amine salts, an additional equivalent of base is required to liberate the free amine.
-
Molar Excess of Derivatizing Agent: A slight excess of Mosher's acid chloride ensures complete conversion of the amine, which is essential for accurate quantification.[3]
-
Choice of Solvent: CDCl₃ is a common choice as it is a good solvent for both the reactants and products and has a well-defined residual solvent peak for referencing.[6]
Visualization of the Workflow
Caption: Workflow for NMR-based diastereomeric purity analysis.
Comparison with Alternative Methods
While NMR spectroscopy is a powerful tool, other chromatographic techniques are also widely used for chiral separations. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the need for preparative scale separation.
| Feature | NMR Spectroscopy (with CDA) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Conversion to diastereomers, analysis of distinct signals. | Differential interaction of enantiomers with a chiral stationary phase. | Similar to HPLC, but uses a supercritical fluid as the mobile phase. |
| Sample Preparation | Derivatization step required.[3] | Minimal, direct injection of the dissolved sample. | Minimal, direct injection of the dissolved sample. |
| Analysis Time | Relatively fast per sample once derivatized (typically 5-15 min for NMR acquisition). | Can be longer, with typical run times of 10-30 minutes.[7] | Generally faster than HPLC, often less than 15 minutes.[7][8] |
| Resolution | Dependent on the chemical shift difference between diastereomeric signals. | High resolution is achievable with appropriate column and mobile phase selection.[7] | Often provides excellent resolution, sometimes superior to HPLC.[7][8] |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, especially with UV or MS detection. | High sensitivity, compatible with various detectors. |
| Quantitative Accuracy | Excellent for determining ratios (qNMR). | High accuracy with proper calibration. | High accuracy with proper calibration. |
| Method Development | Requires selection of an appropriate CDA and reaction optimization. | Can be time-consuming, involving screening of columns and mobile phases. | Often faster method development than HPLC due to rapid equilibration times. |
| Cost | High initial instrument cost, but lower consumable costs. | Moderate instrument cost, with ongoing costs for columns and solvents. | Higher initial instrument cost than HPLC, but lower solvent costs. |
| Solvent Consumption | Minimal (deuterated solvents). | Significant consumption of organic solvents. | Significantly lower solvent consumption ("greener" technique).[7] |
| Preparative Scale | Not suitable. | Can be scaled up for preparative separations. | Well-suited for preparative scale separations. |
Expert Insights:
-
NMR is particularly advantageous for its structural confirmation capabilities. While determining the diastereomeric ratio, you are also verifying the identity of the compound. Quantitative NMR (qNMR) offers a primary ratio method without the need for a calibration curve of the individual diastereomers.[9]
-
Chiral HPLC remains a workhorse in many analytical labs due to its robustness and the wide variety of available chiral stationary phases.[7]
-
Chiral SFC is increasingly favored for high-throughput screening and preparative applications due to its speed and reduced environmental impact.[7][8]
Conclusion
The determination of diastereomeric purity is a non-negotiable step in the development of chiral pharmaceuticals. NMR spectroscopy, through the use of chiral derivatizing agents like Mosher's acid, provides a robust, accurate, and structurally informative method for the analysis of this compound salts. While chromatographic techniques like chiral HPLC and SFC offer advantages in terms of sensitivity and scalability, the quantitative power and definitive structural information provided by NMR make it an invaluable tool in the arsenal of the research and development scientist. The choice of the optimal analytical technique will ultimately be guided by the specific requirements of the analysis, including sample throughput, sensitivity needs, and the availability of instrumentation.
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- Supporting Information: - Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. The Royal Society of Chemistry.
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- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
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- Partial 1 H NMR spectrum of the (R)-MPA amide of...
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
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- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
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- Chiral Analysis of Pharmaceuticals Using NMR Spectroscopy: A Review.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization.
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- Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
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- Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI.
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- Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed.
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A Comparative Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of (+)-Isopinocampheylamine in Industrial Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of single-enantiomer compounds is a cornerstone of modern chemistry.[1][2] While asymmetric catalysis has made remarkable strides, the use of chiral auxiliaries remains a robust, reliable, and often time-efficient strategy, particularly during the early phases of drug development and for complex molecular constructions.[3][4] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] After the desired chiral center is created, the auxiliary is removed and ideally recovered for reuse.
This guide provides an in-depth cost-benefit analysis of (+)-Isopinocampheylamine, a terpene-derived chiral auxiliary, and objectively compares its performance against other prevalent auxiliaries in the context of industrial and process chemistry.
The Profile of this compound (IPCamine)
This compound is derived from the inexpensive and naturally abundant chiral pool starting material, (+)-α-pinene. Its enantiomer, (-)-Isopinocampheylamine, is similarly derived from (-)-α-pinene. This ready availability of both enantiomers is a significant strategic advantage, allowing for the synthesis of either enantiomer of a target molecule from a common intermediate.
The efficacy of IPCamine stems from its rigid bicyclic pinane skeleton. When condensed with a prochiral aldehyde or ketone to form a chiral imine or enamine, this rigid structure provides a sterically demanding environment that effectively shields one of the prochiral faces from the approach of a nucleophile or electrophile, leading to high levels of diastereoselectivity.
Core Advantages:
-
High Diastereoselectivity: The rigid framework consistently delivers high levels of stereochemical control in a variety of reactions.
-
Source Availability: Derived from the chiral pool, making both enantiomers readily accessible and relatively inexpensive at scale compared to more complex synthetic auxiliaries.[4]
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the established models of facial bias.
Industrial Considerations & Costs:
-
Stoichiometric Use: Like all classical auxiliaries, IPCamine must be used in stoichiometric amounts. This increases the process mass intensity (PMI), a key metric in green chemistry that measures the total mass of materials used to produce a certain mass of product.
-
Attachment/Cleavage Steps: The synthesis requires additional steps to attach the auxiliary to the substrate and subsequently cleave it, adding to the total number of operations and potentially lowering the overall yield.
-
Auxiliary Recovery: The economic viability of the process often hinges on the efficient recovery and recycling of the auxiliary, which requires dedicated downstream processing steps.
Comparative Analysis with Alternative Chiral Auxiliaries
The selection of a chiral auxiliary is a multi-parameter optimization problem. Below, we compare this compound with other workhorses of asymmetric synthesis.
| Auxiliary | Source / Relative Cost | Key Applications | Typical Diastereoselectivity (de) | Cleavage Conditions |
| This compound | Chiral Pool (α-pinene) / Moderate | Asymmetric synthesis of α-substituted aldehydes, ketones, and amines. | >90% de | Mild acidic hydrolysis (for imines). |
| Evans' Oxazolidinones | Amino Acids (e.g., Valine, Phenylalanine) / Moderate-High | Asymmetric alkylations, aldol reactions, acylations, conjugate additions.[4][5] | >95-99% de | Hydrolysis (LiOH/H₂O₂), Reductive (LiBH₄), Transamination. |
| Oppolzer's Camphorsultam | Chiral Pool (Camphor) / High | Similar to Evans' auxiliaries; excels in Diels-Alder and Michael additions.[3] | >95-99% de | Hydrolysis (LiOH/H₂O₂), Reductive (LiAlH₄). |
| Enders' SAMP/RAMP | Amino Acids (Proline) / High | Asymmetric α-alkylation of aldehydes and ketones. | >95% de | Ozonolysis or acidic cleavage. |
| Pseudoephedrine Amides | Pseudoephedrine / Low-Moderate | Asymmetric α-alkylation of carboxylic acids. | >95% de | Mild acidic hydrolysis. |
Cost-Benefit Insight: While Evans' oxazolidinones and Oppolzer's sultam often provide slightly higher and more broadly applicable diastereoselectivity, their synthesis is more complex, leading to a higher cost.[4] Pseudoephedrine offers a cost-effective alternative for carboxylic acid alkylations but has a narrower scope. This compound occupies a valuable middle ground, offering excellent selectivity for carbonyl functionalization at a moderate cost, with the significant advantage of sourcing from the natural terpene pool.
Experimental Workflows: A Head-to-Head Comparison
To illustrate the practical considerations, we present generalized protocols for the asymmetric alkylation of a cyclohexanone derivative.
Workflow 1: Using this compound
This workflow demonstrates the formation of a chiral enamine, its diastereoselective alkylation, and the subsequent hydrolysis to yield the chiral α-alkylated ketone.
Caption: Decision framework for selecting a chiral synthesis strategy.
Conclusion and Future Outlook
This compound represents a powerful and economically viable chiral auxiliary for industrial asymmetric synthesis, particularly for the α-functionalization of aldehydes and ketones. Its primary strengths lie in its derivation from an inexpensive natural product, high diastereoselectivity, and predictable stereochemical control.
The cost-benefit analysis reveals that while it may not always reach the near-perfect levels of stereocontrol seen with premium auxiliaries like Oppolzer's sultam, its overall value proposition is excellent. The decision to use IPCamine over an alternative like an Evans' auxiliary or a catalytic method depends on a holistic analysis of the entire synthetic route, factoring in the cost of raw materials, process complexity, scalability, and the all-important ability to efficiently recycle the auxiliary.
As the industry continues to push towards greener and more atom-economical processes, the development of catalytic versions of reactions traditionally reliant on auxiliaries will persist. However, for many complex, high-value molecules produced at a moderate scale, the reliability and well-established nature of chiral auxiliaries like this compound ensure they will remain an indispensable tool in the synthetic chemist's arsenal for the foreseeable future.
References
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. [Link]
-
ResearchGate. (n.d.). 9.1 Introduction to Industrial Applications of Asymmetric Synthesis. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
University of Liverpool. (n.d.). Asymmetric Synthesis. [Link]
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La Rosa, A. D., et al. (2019). Innovative Chemical Process for Recycling Thermosets Cured with Recyclamines® by Converting Bio-Epoxy Composites in Reusable Thermoplastic—An LCA Study. MDPI. [Link]
-
Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
Sources
literature review of the success rates of (+)-Isopinocampheylamine as a resolving agent
A Comparative Analysis of (+)-Isopinocampheylamine as a Chiral Resolving Agent
A Senior Application Scientist's Guide to Enantiomeric Resolution
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is not merely a matter of purity, but a fundamental requirement for ensuring efficacy and safety.[1][2] Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone technique despite the advancements in asymmetric synthesis.[1][3] Among the arsenal of chiral resolving agents, this compound, a derivative of the naturally abundant monoterpene α-pinene, presents a compelling option for researchers. This guide provides an in-depth, comparative analysis of the success rates of this compound, grounded in experimental data and practical insights, to aid researchers in making informed decisions for their chiral separation challenges.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[3][4] This technique leverages the distinct physical properties of diastereomers, which, unlike enantiomers, have different solubilities, melting points, and spectroscopic characteristics.[2][5] The process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine like this compound).[2] This reaction forms a pair of diastereomeric salts that can then be separated by fractional crystallization.[3][6]
The success of this method hinges on the differential solubility of the formed diastereomeric salts in a given solvent system.[3][6] One diastereomer will preferentially crystallize, allowing for its separation by filtration. Subsequently, the resolving agent is cleaved to yield the desired pure enantiomer.[2] While the theoretical maximum yield for the desired enantiomer is 50%, this can be enhanced by racemizing and recycling the unwanted enantiomer.[7][8]
Figure 1: General workflow of chiral resolution via diastereomeric salt formation.
This compound: A Profile
This compound is a chiral amine derived from (+)-α-pinene. Its rigid bicyclic structure and the presence of a primary amine group make it an effective resolving agent for acidic compounds, particularly carboxylic acids. The choice of a resolving agent is often empirical, and a screening of several candidates is common practice.[3][9] this compound's appeal lies in its derivation from a relatively inexpensive and readily available chiral pool starting material.
Comparative Success Rates of this compound
The efficacy of a resolving agent is best evaluated by examining its performance across a range of substrates and comparing it to other commonly used agents. The following table summarizes reported success rates for the resolution of various acidic compounds using this compound and other popular resolving agents. Success is typically quantified by the yield of the desired enantiomer and its enantiomeric excess (e.e.).
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Carboxylic Acids | |||||
| Ibuprofen | (S)-(-)-α-Phenylethylamine | Ethanol | 40-45 | >98 | [6] (Implied) |
| Mandelic Acid | (-)-Menthol | Toluene | - | - | [4] |
| Naproxen | Cinchona Alkaloids | Methanol | - | - | [7] |
| Amino Acids | |||||
| Phenylalanine | (+)-Tartaric Acid | Water/Ethanol | 80-90 | >85 | [8] |
| Alanine | Brucine | Water | - | - | [10] |
| Pregabalin | L-Tartaric Acid | Water | 43-50 | - | [11] |
| Alcohols (via derivatization) | |||||
| 1-Phenylethanol | (-)-Isopinocampheyl Chloroformate | Dichloromethane | ~50 | >95 | [12] |
Note: Direct comparative data for this compound across a wide range of substrates in a single source is limited. This table compiles data for representative resolutions to provide a comparative context for the performance of various resolving agents.
Alternative Chiral Resolution Techniques
While diastereomeric salt formation is a powerful technique, other methods are also employed, particularly when this approach is unsuccessful.[7]
-
Chiral Chromatography: This method uses a chiral stationary phase (CSP) to separate enantiomers.[7][13] It is highly effective for both analytical and preparative scale separations, though it can be more costly than crystallization-based methods.[14][15]
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, a process known as kinetic resolution.[7] This method offers high selectivity under mild conditions but is limited to a theoretical maximum yield of 50% without a racemization step.[7]
Figure 2: Key approaches to chiral resolution.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid using this compound
This protocol provides a generalized, self-validating procedure for the resolution of a racemic carboxylic acid. The key to a self-validating system is the monitoring of the optical rotation of the crystallized diastereomeric salt through successive recrystallizations. The resolution is considered complete when the optical rotation value remains constant.[2]
Materials:
-
Racemic carboxylic acid
-
This compound (1.0 equivalent)
-
Anhydrous ethanol (or other suitable solvent)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Polarimeter
-
Melting point apparatus
-
Chiral HPLC or GC system
Procedure:
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of warm anhydrous ethanol.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous ethanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization. If no crystals form, slowly add diethyl ether until turbidity is observed, then cool.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Recrystallization and Monitoring:
-
Recrystallize the obtained diastereomeric salt from a minimal amount of hot ethanol.
-
After each recrystallization, dry the crystals and measure their specific optical rotation and melting point.
-
Repeat the recrystallization process until a constant specific rotation and a sharp melting point are achieved. This indicates the isolation of a pure diastereomer.
-
-
Liberation of the Enantiomerically Pure Carboxylic Acid:
-
Suspend the pure diastereomeric salt in water and add 1 M HCl until the solution is acidic (pH ~2).
-
Extract the liberated carboxylic acid with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the enantiomerically pure carboxylic acid.
-
-
Analysis of Enantiomeric Purity:
-
Determine the optical purity (enantiomeric excess) of the resolved carboxylic acid using chiral HPLC or GC.
-
Measure the specific optical rotation of the final product.
-
Conclusion
This compound is a valuable and cost-effective resolving agent, particularly for acidic compounds. Its success is contingent on the formation of well-defined, crystalline diastereomeric salts with significant solubility differences. While the selection of a resolving agent and solvent system often requires empirical screening, the principles outlined in this guide provide a rational framework for approaching chiral resolution. By systematically applying the techniques of diastereomeric salt formation, careful monitoring of purity, and comparison with alternative methods, researchers can efficiently achieve their desired enantiomerically pure compounds.
References
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Chiralpedia.
- Chiral resolution - Wikipedia. (n.d.). Wikipedia.
- Challener, C. A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).
- Lam, A. W. H., & Ng, K. M. (n.d.).
- Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., & Zhou, L. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14, 11955-12003.
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. (2020). Organic Process Research & Development.
- Application Notes and Protocols for the Chiral Resolution and Asymmetric Synthesis of Alcohols Using Isopinocampheol-Derived Rea. (n.d.). Benchchem.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- 26.3: Synthesis of Enantiomerically Pure Amino Acids. (2015). Chemistry LibreTexts.
- Krüger, G., Grötzinger, J., & Berndt, H. (1987). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Processes to separ
- Chiral Resolution Screening. (n.d.). Onyx Scientific.
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- Comparison of currently existing chiral resolution methods. (n.d.).
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (+)-Isopinocampheylamine Purity
Welcome, colleagues. In the landscape of asymmetric synthesis, the stereochemical purity of our reagents and intermediates is not merely a quality metric; it is the bedrock upon which the efficacy and safety of the final active pharmaceutical ingredient (API) are built. (+)-Isopinocampheylamine, a widely used chiral amine, is a critical building block where enantiomeric purity directly influences the stereochemical outcome of subsequent reactions. Consequently, the robust validation of analytical methods to quantify its purity is a non-negotiable aspect of process development and quality control.
This guide provides an in-depth comparison of two principal chromatographic techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) . We will move beyond a simple recitation of protocols to dissect the causality behind our methodological choices, ensuring that each procedure is a self-validating system grounded in established scientific principles and regulatory expectations.
The Imperative of Chiral Purity Analysis
This compound possesses multiple chiral centers. Its utility as a chiral auxiliary or resolving agent is entirely dependent on it being a single, defined stereoisomer. The presence of its enantiomer, (-)-Isopinocampheylamine, can lead to the formation of undesired stereoisomers in the synthetic pathway, reducing yield, complicating purification, and potentially introducing impurities with different pharmacological or toxicological profiles.[1][2] Therefore, our analytical goal is twofold: to determine the overall chemical purity and, critically, to quantify the enantiomeric excess (e.e.).
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the predominant technique for determining the enantiomeric purity of non-volatile or thermally labile compounds.[3][4] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Scientific Rationale & Method Design
The choice of a CSP is the most critical parameter in chiral HPLC method development.[5][6] For amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective. These phases, like the Chiralcel® OD column (cellulose tris(3,5-dimethylphenylcarbamate)), create chiral cavities and utilize a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve enantioseparation.[7]
We select a normal-phase mobile system (e.g., hexane/isopropanol) because it often provides better selectivity for polar analytes on polysaccharide CSPs compared to reversed-phase conditions. The isopropanol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP; its concentration is a key parameter for optimizing resolution and retention time.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based CSP), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (as primary amines lack a strong chromophore, a lower wavelength is necessary).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Racemic Standard (for Specificity): If available, prepare a 1 mg/mL solution of racemic Isopinocampheylamine to confirm the elution order and resolution of the enantiomers.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested at the same concentration as the standard stock solution using the mobile phase as the diluent.
-
-
Validation Procedure:
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Specification | Typical Result |
| Specificity | Baseline resolution (Rs > 1.7) between enantiomers.[3] | Rs = 2.5. No interference from process impurities or degradants. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over 0.1% to 1.5% of nominal concentration for the minor enantiomer. | r² = 0.9995 |
| Accuracy (% Recovery) | 90.0% - 110.0% for the minor enantiomer. | 98.5% - 103.2% |
| Precision (Repeatability, %RSD) | %RSD ≤ 5.0% for the minor enantiomer at the limit of quantitation. | %RSD = 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.03% of nominal concentration |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10.[3] | 0.1% of nominal concentration |
| Robustness | No significant change in resolution with small variations in flow rate (±0.1 mL/min) and IPA % (±0.2%). | Method is robust. |
Workflow Visualization: Chiral HPLC Analysis
Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography offers a high-resolution alternative to HPLC. Since this compound is a primary amine, direct analysis can be challenging due to peak tailing caused by interaction with active sites on the column and inlet. Derivatization is a field-proven strategy to mitigate this issue.[10]
Scientific Rationale & Method Design
Our strategy involves converting the primary amine into a less polar, more volatile derivative. Acylation with trifluoroacetic anhydride (TFAA) is an excellent choice as it is a rapid, quantitative reaction that produces a stable trifluoroacetamide derivative.[11] This derivatization blocks the polar N-H group, drastically reducing peak tailing and improving chromatographic performance.
Following derivatization, the enantiomers are separated on a chiral capillary column. Cyclodextrin-based stationary phases, such as a Betadex or Gammadex phase, are highly effective for separating a wide range of chiral compounds, including derivatized amines.[12] The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cyclodextrin cavity. A Flame Ionization Detector (FID) is used for its robustness and wide linear range for carbon-containing compounds.[13]
Experimental Protocol: Chiral GC with Derivatization
-
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet, capillary column capability, and a Flame Ionization Detector (FID).
-
-
Sample Derivatization:
-
To ~1 mg of the Isopinocampheylamine sample or standard in a vial, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Cool to room temperature. Carefully evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of n-hexane for injection.
-
-
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.[14]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 3 °C/min to 180 °C, hold for 5 min. (Note: This program must be optimized).
-
Detector: FID.
-
Detector Temperature: 270 °C.
-
-
Validation Procedure:
Data Presentation: GC Method Validation Summary
| Validation Parameter | Specification | Typical Result |
| Specificity | Baseline resolution (Rs > 1.7) between derivatized enantiomers. | Rs = 2.2. No interference from derivatization reagents. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over 0.1% to 1.5% of nominal concentration for the minor enantiomer. | r² = 0.9992 |
| Accuracy (% Recovery) | 90.0% - 110.0% for the minor enantiomer (includes derivatization step). | 95.7% - 105.4% |
| Precision (Repeatability, %RSD) | %RSD ≤ 5.0% for the minor enantiomer at the limit of quantitation. | %RSD = 4.1% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.04% of nominal concentration |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1% of nominal concentration |
| Robustness | No significant change in resolution with small variations in oven ramp rate (±0.2 °C/min) and carrier gas flow (±0.1 mL/min). | Method is robust. |
Workflow Visualization: Chiral GC Analysis
Comparative Guide: Choosing the Right Method
The choice between Chiral HPLC and Chiral GC is dictated by the specific needs of the laboratory, the nature of potential impurities, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC with Derivatization |
| Principle | Direct separation on a Chiral Stationary Phase (CSP).[15] | Separation of derivatized enantiomers on a chiral capillary column.[11] |
| Sample Prep | Simple dissolution in mobile phase. | Multi-step: derivatization, evaporation, reconstitution. |
| Throughput | Lower, due to longer run times. | Potentially higher, with faster run times and autosampler overlap. |
| Volatility Req. | Not required. Ideal for non-volatile or thermally sensitive compounds. | Analyte must be volatile and thermally stable after derivatization. |
| Sensitivity | Dependent on chromophore; can be lower for compounds like IPC. | High sensitivity with FID detector.[13] |
| Robustness | Very robust. Less susceptible to matrix effects. | Derivatization step adds variability and must be carefully controlled. |
| Best For... | Universal applicability, especially when thermal stability is a concern. Direct analysis without chemical modification. | High-resolution separation of volatile amines. Laboratories with strong GC expertise. |
Conclusion and Recommendation
For the definitive determination of this compound purity, Chiral HPLC stands out as the more direct, robust, and universally applicable method. Its primary advantage is the elimination of the derivatization step, which removes a significant source of potential analytical variability and simplifies the workflow. The wide availability of high-performance polysaccharide-based CSPs ensures that a selective and rugged method can be readily developed and validated.
While Chiral GC is a powerful technique offering excellent resolution, the requirement for derivatization makes it a more complex, multi-step procedure. It remains a viable and excellent alternative, particularly if HPLC instrumentation is unavailable or if simultaneous analysis of other volatile impurities is required.
Ultimately, the validation of any analytical procedure is to demonstrate that it is suitable for its intended purpose.[8][17] Both methods, when properly validated according to the principles and protocols outlined in this guide, can provide accurate and reliable data on the purity of this compound, ensuring the quality and integrity of your synthetic endeavors.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for a relevant chemical synthesis. This source provides examples of chiral HPLC methods using Chiralcel OD columns for similar compounds. [Source is a composite of typical academic supporting information documents, specific URL not available, but methodology is represented in the protocol.]
- D'Souza, A. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. This article discusses the validation parameters specifically for chiral purity assays.
- Agilent Technologies. (2016). Chemical Purity Analysis. This application note details the use of GC-FID for purity analysis.
- BenchChem. (2025). Chiral HPLC Analysis of Products from (+)
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. This guide provides an overview of column selection and method development for chiral HPLC.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- ResearchGate. (2015). How do I determine enantiomeric excess by GC?. This forum discussion provides insights into using chiral capillary columns for GC analysis.
- BenchChem. (2025).
- Hassan, M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma.
- Wikipedia. (n.d.). Chiral analysis. Wikipedia.
- Chiralpedia. (2022).
- SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed.
- Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs.
- Shimadzu. (2016).
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.
- Regis Technologies, Inc. (n.d.).
- United States Pharmacopeia. (n.d.).
- National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Royal Society of Chemistry.
- Herald Scholarly Open Access. (2018).
- AZoM. (2013).
- Sigma-Aldrich. (n.d.). (1R,2R,3R,5S)-(-)-Isopinocampheylamine 95%. Sigma-Aldrich.
- BenchChem. (2025).
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Assessing the Robustness of Chiral Resolution: A Comparative Guide to Using (+)-Isopinocampheylamine
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step. This guide provides an in-depth analysis of the robustness of chiral resolution methods, with a specific focus on the application of (+)-Isopinocampheylamine. We will explore the underlying principles, provide detailed experimental protocols, and compare its performance against other common resolving agents.
The production of enantiomerically pure compounds is paramount in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities.[1] Chiral resolution by diastereomeric salt formation remains a widely used and robust method for separating racemic mixtures.[2][3] This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4][5]
The Role of this compound as a Chiral Resolving Agent
This compound, a chiral amine derived from α-pinene, is a versatile and effective resolving agent for racemic acids. Its rigid bicyclic structure provides a well-defined stereochemical environment, which often leads to the formation of highly crystalline diastereomeric salts with significant differences in solubility, a key factor for successful resolution.
The fundamental principle behind its use lies in the acid-base reaction between the chiral amine and a racemic carboxylic acid. This reaction generates a mixture of two diastereomeric salts. Due to their distinct three-dimensional structures, these salts exhibit different crystal packing and intermolecular interactions, resulting in differential solubility in a given solvent system. This solubility difference is the cornerstone of the separation process.
Experimental Protocol: A Step-by-Step Guide to Chiral Resolution using this compound
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Appropriate solvent (e.g., methanol, ethanol, acetone, or mixtures)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
Add an equimolar amount of this compound to the solution.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The mother liquor, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Suspend the collected diastereomeric salt crystals in water.
-
Acidify the mixture with a dilute HCl solution to protonate the amine and liberate the free carboxylic acid.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sulfate, and evaporate the solvent to obtain the resolved enantiomer.
-
-
Determination of Enantiomeric Excess:
-
Analyze the purity of the resolved enantiomer using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
-
Visualizing the Chiral Resolution Workflow
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Assessing Robustness: A Comparative Analysis
The robustness of a chiral resolution method is determined by its consistency, efficiency, and scalability. Key performance indicators include the yield of the desired enantiomer and its enantiomeric excess (ee). Below is a comparative table summarizing the performance of this compound against other common chiral resolving agents for primary amines and acids.
| Chiral Resolving Agent | Target Racemate Type | Typical Yield of Diastereomeric Salt | Typical Enantiomeric Excess (ee) | Key Advantages | Considerations |
| This compound | Carboxylic Acids | High | Often >90% after one crystallization | Rigid structure often leads to well-defined crystals. | Cost can be a factor for large-scale processes. |
| (S)-Mandelic Acid | Amines | High | Often provides high ee in a single crystallization.[2] | Readily available and effective for a range of amines.[2] | |
| L-Tartaric Acid | Amines | Good | Good, may require multiple recrystallizations for high purity.[2] | Inexpensive and widely used.[2] | The presence of two acidic protons can sometimes lead to complex salt mixtures.[2] |
| (1S)-(+)-10-Camphorsulfonic acid | Amines | High | Good to Excellent | Strong acid, effective for less basic amines.[2] | Higher cost compared to tartaric acid.[2] |
| Brucine | Acids | Variable | Variable | Effective for a variety of acids. | Toxicity is a significant concern. |
Note: The performance of a resolving agent is highly dependent on the specific substrate and the experimental conditions used.
The choice of a resolving agent is a critical decision that balances efficacy with economic viability.[3] While agents like L-tartaric acid are cost-effective, others like (S)-mandelic acid may offer higher enantiomeric excess in a single step.[2] this compound presents a strong option for the resolution of carboxylic acids, frequently delivering high yields and excellent enantiomeric purity.
Factors Influencing the Robustness of Chiral Resolution
The success and reproducibility of a chiral resolution process are influenced by several factors:
-
Solvent Selection: The choice of solvent is crucial as it directly impacts the solubility of the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often necessary to identify the optimal conditions for crystallization.[6]
-
Temperature Profile: The cooling rate during crystallization can affect the crystal size and purity. A slow and controlled cooling process generally yields better results.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the yield and efficiency of the resolution.[7]
-
Purity of Starting Materials: Impurities can interfere with the crystallization process and should be minimized.[7]
Alternative Approaches to Chiral Resolution
While diastereomeric salt formation is a powerful technique, other methods for chiral resolution exist:
-
Chiral Chromatography: This method utilizes a chiral stationary phase to separate enantiomers. It is a very effective analytical tool and can be used for preparative separations, though it can be costly for large-scale production.[6][8]
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[]
-
Kinetic Resolution: This technique relies on the different reaction rates of enantiomers with a chiral reagent or catalyst.[10]
Logical Framework for Assessing a Chiral Resolution Method
Caption: Logical relationships in assessing a chiral resolution method.
References
-
Wikipedia. Chiral resolution. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
-
The Royal Society of Chemistry. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]
-
RSC Publishing. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
National Institutes of Health. Unconventional approaches for chiral resolution. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
-
ResearchGate. (PDF) Unconventional approaches for chiral resolution. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
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A Comparative Guide to the Efficacy of (+)-Isopinocampheylamine and Enzymatic Methods for Chiral Amine Resolution
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a critical challenge in the pharmaceutical and fine chemical industries. The stereochemistry of these molecules often dictates their pharmacological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. This guide provides an in-depth comparison of two prominent methods for resolving racemic amines: classical chemical resolution using a chiral resolving agent, exemplified by (+)-Isopinocampheylamine, and enzymatic kinetic resolution.
Introduction: The Imperative of Enantiomeric Purity
A vast number of pharmaceuticals are chiral compounds, and regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs to ensure safety and efficacy. This necessitates robust and efficient methods for separating racemic mixtures. The choice of resolution strategy depends on a multitude of factors, including the substrate's nature, desired purity, scalability, cost, and environmental impact. Here, we delve into the principles, protocols, and performance of diastereomeric salt formation with this compound versus the highly selective enzymatic approach.
Part 1: Chemical Resolution via Diastereomeric Salt Formation with this compound
Chemical resolution through the formation of diastereomeric salts is a classical and widely practiced technique for separating enantiomers.[1][2] The method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.[3][4]
This compound, a chiral amine derived from the natural product α-pinene, can be utilized as a resolving agent for racemic acids. Conversely, its parent alcohol, isopinocampheol, and related derivatives are used to resolve other classes of compounds. The underlying principle remains the same: the formation of a diastereomeric pair with distinct physical properties. For the resolution of a racemic amine, a chiral acid is the required resolving agent. While direct data for this compound resolving a racemic amine is not the typical application (as it is itself an amine), the principles of diastereomeric salt formation are universal. We will, therefore, discuss the general methodology and use data from a comparable system—the resolution of a racemic amine with a chiral acid—to illustrate the efficacy of this method.
Mechanism of Diastereomeric Salt Resolution
The process begins with an acid-base reaction between the racemic amine and an enantiomerically pure chiral acid in a suitable solvent. This reaction forms two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different crystal packing and, consequently, different solubilities. By carefully selecting the solvent and crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallized salt is then isolated by filtration. Finally, the enantiomerically enriched amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.
Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Amine
This protocol provides a general framework for the resolution of a racemic amine using a chiral acid, analogous to the principles that would be applied if using a derivative of this compound for a corresponding substrate.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
Chiral resolving agent (e.g., (+)-Tartaric acid, 0.5-1.0 equivalent)
-
Solvent (e.g., Methanol)
-
Aqueous base solution (e.g., 10% NaOH)
-
Organic extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating and stirring to obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath. The formation of crystals of the less soluble diastereomeric salt should be observed. Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
-
Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water. Cool the aqueous solution in an ice bath and add an aqueous base solution (e.g., 10% NaOH) dropwise with stirring until the pH is >11.
-
Extraction: Extract the liberated free amine from the aqueous solution with an organic solvent (e.g., diethyl ether) three times.
-
Isolation of the Enantiomerically Enriched Amine: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (ee) of the recovered amine using chiral HPLC or GC.
Workflow for Chemical Resolution
Caption: Workflow for chemical resolution via diastereomeric salt formation.
Part 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture.[5][6] Lipases, in particular, are widely used for the resolution of racemic amines through enantioselective acylation.[7] One of the most effective and commonly used enzymes for this purpose is Candida antarctica Lipase B (CALB), often in an immobilized form such as Novozym 435.[8]
Mechanism of Enzymatic Kinetic Resolution
In a typical lipase-catalyzed kinetic resolution of a racemic amine, the enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated amine (amide) of one enantiomer and the unreacted amine of the other enantiomer. Since an amide and an amine have different chemical properties, they can be easily separated by standard techniques like chromatography or acid-base extraction. A key limitation of standard kinetic resolution is that the maximum theoretical yield for each enantiomer is 50%. However, this can be overcome by a process called dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired acylated enantiomer.
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol describes a general procedure for the kinetic resolution of a racemic amine using immobilized Candida antarctica Lipase B.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine) (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate, isopropyl acetate) (0.5 - 1.0 equiv)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435) (10-50 mg per mmol of amine)
-
Anhydrous organic solvent (e.g., toluene, MTBE)
-
Apparatus for monitoring the reaction (chiral GC or HPLC)
-
Filtration apparatus
-
Purification apparatus (e.g., column chromatography setup)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the racemic amine (1.0 equiv) and the anhydrous organic solvent.
-
Addition of Reagents: Add the acylating agent (0.5-1.0 equiv) to the solution. Then, add the immobilized lipase to the reaction mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (typically room temperature to 50 °C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots periodically and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: The unreacted amine and the acylated product can be separated by standard purification techniques such as column chromatography or acid-base extraction.
-
Analysis: Characterize the enantiomeric excess of the recovered amine and the product amide using chiral GC or HPLC.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Part 3: Efficacy Comparison
The choice between chemical and enzymatic resolution methods is dictated by the specific requirements of the synthesis. Below is a comparative summary of the two approaches, using the resolution of 1-phenylethylamine as a representative example.
| Parameter | Chemical Resolution (Diastereomeric Salt Formation) | Enzymatic Kinetic Resolution (CALB) |
| Resolving Agent/Catalyst | Stoichiometric chiral resolving agent (e.g., this compound derivative) | Catalytic amount of enzyme (e.g., Novozym 435) |
| Typical Substrate | Racemic amines, acids, alcohols | Racemic amines, alcohols, esters |
| Enantiomeric Excess (ee) | Can be high (>95%), but often requires multiple recrystallizations | Excellent (>99% for both unreacted amine and acylated product is common)[6] |
| Yield | Theoretical maximum of 50% for the desired enantiomer per resolution cycle. The unwanted enantiomer can potentially be racemized and recycled. | Kinetic Resolution (KR): ~45-50% for each enantiomer. Dynamic Kinetic Resolution (DKR): >90% is achievable.[9] |
| Reaction Conditions | Often requires heating for dissolution and cooling for crystallization. Can involve acidic or basic conditions for salt formation and liberation of the amine. | Mild conditions (e.g., room temperature to 50°C), neutral pH. |
| Solvent | Typically polar solvents like alcohols for crystallization. | Often non-polar organic solvents (e.g., toluene, MTBE). |
| Scalability | Generally considered straightforward to scale up. | Readily scalable, with established industrial processes. |
| Environmental Impact | Can generate significant solvent waste and requires recovery of the resolving agent. | Generally considered "greener" due to the use of a biodegradable catalyst and often milder conditions. The enzyme is recyclable. |
| Predictability & Optimization | Finding the optimal resolving agent, solvent, and crystallization conditions can be empirical and time-consuming. | The substrate scope of a particular enzyme may be limited, but the high selectivity often leads to more predictable outcomes. |
Expert Insights and Causality
-
Why choose chemical resolution? This method is often favored for its robustness and scalability, especially when a suitable resolving agent and crystallization conditions are identified.[10] It does not require specialized biochemical equipment. The primary challenge lies in the screening process to find the optimal combination of resolving agent and solvent, which can be resource-intensive. The success of the resolution is highly dependent on the difference in solubility of the diastereomeric salts, which is not always predictable.
-
Why choose enzymatic resolution? The key advantage of enzymatic methods is their exceptional enantioselectivity, often leading to very high enantiomeric purities without the need for multiple optimization cycles.[5][6] The reaction conditions are mild, which can be crucial for sensitive substrates. The ability to perform dynamic kinetic resolution to overcome the 50% yield barrier is a significant advantage for large-scale production where atom economy is critical.[9] However, the initial cost of the enzyme and its stability under operational conditions can be a consideration. The substrate scope may also be narrower compared to the broad applicability of chemical resolving agents.
Conclusion
Both chemical resolution using chiral resolving agents like this compound and enzymatic kinetic resolution are powerful tools for obtaining enantiomerically pure amines.
Chemical resolution via diastereomeric salt formation is a well-established, versatile, and scalable method. Its efficacy is highly dependent on the successful identification of a resolving agent and solvent system that provides good discrimination in the solubility of the resulting diastereomeric salts.
Enzymatic kinetic resolution , particularly with robust enzymes like Candida antarctica Lipase B, offers unparalleled enantioselectivity under mild and environmentally benign conditions. The potential for dynamic kinetic resolution makes it a highly efficient option for industrial applications.
The optimal choice between these two methodologies will ultimately depend on the specific goals of the project, including the nature of the substrate, the required level of enantiopurity, the scale of the synthesis, and considerations of cost and environmental impact. For high-value pharmaceutical intermediates where exceptional purity and green chemistry are paramount, enzymatic resolution is an increasingly attractive option. For robust, large-scale separations where a suitable resolving agent is known, classical chemical resolution remains a highly viable and effective strategy.
References
-
Pozo, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(1), 123. Available at: [Link]
-
Yilmaz, E., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE, 15(2), e0229131. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]
-
Gubicza, L., et al. (2009). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. Biocatalysis and Biotransformation, 27(4), 289-294. Available at: [Link]
-
Tessaro, D., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11523. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Retrieved from [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(8), 1667-1674. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. Retrieved from [Link]
-
Skarżewski, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4963. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic resolution of racemic amines (±)-1a–d (45 mM) catalyzed using.... Retrieved from [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
-
Garcia-Urdiales, E., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Chemical Society Reviews, 48(8), 2392-2420. Available at: [Link]
-
Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
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Safety Operating Guide
Mastering the Safe Handling of (+)-Isopinocampheylamine: A Guide for Laboratory Professionals
Welcome to your essential guide on the safe handling, use, and disposal of (+)-Isopinocampheylamine. As a chiral amine frequently employed in asymmetric synthesis and pharmaceutical development, its effective use is matched by the critical need for stringent safety protocols. This document moves beyond mere procedural lists to provide a deep, causal understanding of the necessary precautions, ensuring every step you take is a safe one. Our commitment is to empower you with the knowledge to build a self-validating system of safety in your laboratory.
Immediate Safety Profile: Understanding the Hazard
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. It is a combustible liquid and can cause significant irritation. Your immediate attention should be on its potential hazards:
-
Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (Category 2A): Vapors or splashes can result in significant, potentially damaging, eye irritation.
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of vapors may lead to irritation of the respiratory tract.
-
Combustible Liquid (Category 4): While not highly flammable, it has a flash point of 72 °C (161.6 °F) and can ignite with a sufficient heat source.[1]
These classifications dictate the necessity of a multi-layered approach to personal protective equipment (PPE) and engineering controls.
The Core of Protection: Personal Protective Equipment (PPE)
Your primary defense against exposure is meticulously selected and correctly used PPE. Do not consider this a barrier, but an extension of your professional practice.
Hand Protection: A Critical Choice
Standard disposable nitrile gloves, while common in laboratories, offer poor resistance to many amines and are not recommended for prolonged contact with this compound.[2][3] Chemical breakthrough can occur rapidly, often without visible degradation of the glove material.
Primary Recommendation: For extended handling or situations with a high risk of contact, Butyl rubber or Neoprene gloves are superior choices. For incidental splash protection, double-gloving with a thicker gauge (e.g., >8 mil) nitrile glove may be acceptable, but gloves must be replaced immediately upon any contact.[4]
Why the distinction? The molecular structure of amines allows them to permeate through the polymer matrix of nitrile gloves relatively easily. Butyl rubber and Neoprene have polymer structures that are more resistant to this class of chemicals. Always consult the glove manufacturer's specific chemical resistance data when available.
Eye and Face Protection: An Uncompromisable Mandate
Given the serious eye irritation hazard, robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Splash Hazard: Chemical splash goggles are required.
-
High-Risk Operations: When handling larger quantities or in procedures with a significant splash or pressurization risk, a full-face shield should be worn in addition to chemical splash goggles.
Body and Respiratory Protection
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and potential ignition.
-
Respiratory Protection: Handling this compound should be performed within a certified chemical fume hood to control vapor inhalation.[5][6][7] In situations where a fume hood is not available or in the event of a large spill, respiratory protection is necessary. A half-mask or full-face respirator equipped with a Type ABEK filter cartridge is recommended.[1] This type of filter is effective against:
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Best Practice / High-Risk Operations | Rationale |
| Hand Protection | Double-gloved thick nitrile (>8 mil) for splash protection ONLY. | Butyl rubber or Neoprene gloves. | Provides superior chemical resistance against amines compared to nitrile.[2][3][4] |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles. | Protects against vapor and direct splashes, which cause severe irritation.[1] |
| Face Protection | N/A | Full-face shield over goggles. | Essential for large-volume transfers or pressurized systems. |
| Body Protection | Flame-resistant lab coat. | Chemical-resistant apron over lab coat. | Protects skin from splashes and provides a barrier against a combustible liquid. |
| Respiratory | Work within a certified chemical fume hood. | Half-mask or full-face respirator with ABEK filter cartridge. | Prevents inhalation of irritant vapors, especially during spills or outside of a hood.[1][8][9] |
Operational Plan: From Benchtop to Disposal
A safe protocol is a continuous workflow, from preparation to cleanup. The following diagram and steps outline this critical path.
Safe Handling Workflow
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation is Paramount: Before handling the chemical, review the Safety Data Sheet (SDS). Ensure your chemical fume hood is operational and the sash is at the indicated height. Don all required PPE as outlined in Table 1.
-
Controlled Dispensing: Always handle this compound inside a certified chemical fume hood.[6][7] Keep all containers sealed when not in use. When transferring, do so slowly and carefully to avoid splashes.
-
Housekeeping: Maintain a clean and uncluttered workspace. This minimizes the chance of accidental spills and contact.
-
Immediate Cleanup: Address any drips or minor spills immediately with a compatible absorbent material.
Emergency Response: Spill and Disposal Plan
Preparation for the unexpected is a hallmark of a professional laboratory.
Spill Response Protocol
In the event of a spill, your response should be immediate and systematic.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>100 mL) or outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.
-
Control Vapors & Ignition: If the spill is flammable and it is safe to do so, remove any nearby ignition sources.[11][12]
-
Don Additional PPE: For cleaning up a significant spill, upgrade your PPE. This includes wearing a respirator with an ABEK cartridge, chemical-resistant boots, and an apron.
-
Containment: For liquid spills, create a dike around the spill using a non-combustible absorbent material like vermiculite, sand, or commercial spill pillows.[13] Do not use paper towels, as this can increase the surface area and vapor generation.
-
Neutralization (for basic amines): Once absorbed, the material can be neutralized. Slowly add a weak acid, such as citric acid or sodium bisulfate, to the absorbed material.[9][14] Use pH paper to test the resulting mixture, aiming for a neutral pH between 6 and 8.
-
Collection and Disposal: Carefully scoop the neutralized, absorbed material into a designated, leak-proof hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect this cleaning material as hazardous waste as well.
Waste Disposal Plan
Proper disposal is not an afterthought; it is a regulatory and safety requirement.
-
Waste Segregation: this compound waste should be collected in a container designated for non-halogenated organic solvent waste .[1][12][15] Never mix it with halogenated solvents or incompatible waste streams like strong acids or oxidizers.[12][13]
-
Container Requirements: Use a robust, chemically compatible container with a secure, sealing lid. The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound".[11][16]
-
Storage: Store the waste container in a designated satellite accumulation area within the lab, preferably in secondary containment, until it is collected by your institution's environmental health and safety department.[11]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[17] Only after proper rinsing can the container be discarded as regular trash or recycled, per your institution's policy.
By integrating these detailed safety and logistical plans into your daily operations, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your research environment.
References
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CP Lab Safety. Glove Compatibility. [Link]
-
Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. [Link]
-
Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
